molecular formula C6H9NO2 B1532795 4-Isocyanatooxane CAS No. 53035-92-0

4-Isocyanatooxane

Cat. No.: B1532795
CAS No.: 53035-92-0
M. Wt: 127.14 g/mol
InChI Key: AAWBYOPQSPDPCN-UHFFFAOYSA-N
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Description

4-Isocyanatooxane is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanatooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWBYOPQSPDPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53035-92-0
Record name 4-isocyanatooxane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Isocyanatooxane, a heterocyclic compound featuring a tetrahydropyran ring substituted with a reactive isocyanate group, is a valuable building block in medicinal chemistry and drug development. Its unique structural and electronic properties make it an attractive component for the synthesis of novel pharmaceutical agents, including enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into a reliable synthetic protocol, starting from the commercially available precursor 4-aminotetrahydropyran, and detail the critical characterization techniques required to ensure the purity and structural integrity of the final product.

Introduction: The Significance of the Oxane Moiety in Drug Discovery

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry. It is a six-membered saturated heterocycle containing an oxygen atom, and its incorporation into drug candidates can confer several advantageous properties. Unlike its aromatic counterpart, benzene, the oxane ring possesses a three-dimensional chair-like conformation, which can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility and modulating pharmacokinetic profiles. The tetrahydropyran ring is found in numerous marketed drugs, highlighting its importance in the development of effective therapeutics.

The introduction of a highly reactive isocyanate group at the 4-position of the oxane ring transforms it into a versatile synthetic intermediate. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form stable urea, urethane, and thiocarbamate linkages, respectively. This reactivity is harnessed in drug discovery to covalently modify biological targets or to link the oxane scaffold to other pharmacophoric elements.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of this compound involves the phosgenation of its corresponding primary amine precursor, 4-aminotetrahydropyran. Phosgene (COCl₂) and its safer liquid equivalent, triphosgene (bis(trichloromethyl) carbonate), are common reagents for this transformation. This section provides a detailed, field-proven protocol for this synthesis, emphasizing safety and reaction control.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 4-Aminotetrahydropyran Reaction_Step Phosgenation Reactant1->Reaction_Step Reactant2 Triphosgene Reactant2->Reaction_Step Solvent Anhydrous Toluene Solvent->Reaction_Step Base Proton Sponge® Base->Reaction_Step Temperature 0 °C to Reflux Temperature->Reaction_Step Product This compound Reaction_Step->Product

Figure 1: Synthesis of this compound from 4-Aminotetrahydropyran.

Experimental Protocol

Materials:

  • 4-Aminotetrahydropyran (C₅H₁₁NO, MW: 101.15 g/mol )

  • Triphosgene (C₃Cl₆O₃, MW: 296.75 g/mol )

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Ice-water bath and heating mantle

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a gas outlet connected to a bubbler (or a drying tube), and a rubber septum for reagent addition via syringe. Purge the entire system with argon or nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere. This is crucial as isocyanates are sensitive to moisture.

  • Reagent Preparation: In the reaction flask, dissolve 4-aminotetrahydropyran (1.0 eq) and Proton Sponge® (1.1 eq) in anhydrous toluene. The use of a non-nucleophilic base like Proton Sponge® is critical to neutralize the HCl generated during the reaction without competing with the desired phosgenation.

  • Triphosgene Addition: In a separate, dry flask, prepare a solution of triphosgene (0.4 eq, as 1 mole of triphosgene is equivalent to 3 moles of phosgene) in anhydrous toluene. Transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the stirred solution of the amine and base to 0 °C using an ice-water bath. Slowly add the triphosgene solution dropwise from the dropping funnel over a period of 30-60 minutes. A white precipitate of Proton Sponge® hydrochloride will form. The slow addition and low temperature are essential to control the exothermic reaction and prevent the formation of unwanted side products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or in-situ IR spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture under an inert atmosphere to remove the Proton Sponge® hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid. It is imperative to store the purified product under an inert atmosphere and in a refrigerator to prevent degradation.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Analysis Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis cluster_purity Purity Assessment Start Synthesized this compound IR Infrared (IR) Spectroscopy Start->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GC_MS Final_Characterization Confirmed Structure & Purity IR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization GC_MS->Final_Characterization

Figure 2: Workflow for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the identification of the isocyanate functional group. The N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a region of the spectrum where few other functional groups absorb.

  • Expected Absorption: A characteristic, intense peak is expected in the range of 2250-2285 cm⁻¹ . The presence of this band is a strong indicator of the successful formation of the isocyanate. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) from the starting amine confirms the completion of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the complete structure of the molecule and confirming the connectivity of the atoms.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different proton environments in the tetrahydropyran ring. Due to the chair conformation of the ring, axial and equatorial protons may exhibit different chemical shifts and coupling patterns. The spectrum is expected to show complex multiplets for the methylene protons of the oxane ring and a distinct signal for the proton at the C4 position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the tetrahydropyran ring and a characteristic signal for the carbonyl carbon of the isocyanate group. The high symmetry of the 1,4-disubstituted oxane ring will result in a simplified spectrum. The isocyanate carbon typically appears in the region of 120-130 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming its structure.

  • Expected Molecular Ion Peak: For this compound (C₆H₉NO₂), the expected monoisotopic mass is approximately 127.06 g/mol . In the mass spectrum, a molecular ion peak (M⁺) at m/z = 127 would be expected.

An In-depth Technical Guide to 4-Isocyanatooxane: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-isocyanatooxane, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, reactivity profile, and established synthetic routes. Furthermore, this document will explore its applications as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery.

Molecular Architecture and Physicochemical Profile

This compound, also known as tetrahydropyran-4-yl isocyanate, is a bifunctional molecule incorporating a saturated tetrahydropyran (THP) ring and a highly reactive isocyanate group.[1] The presence of the THP moiety, a prevalent structural motif in numerous marketed drugs, imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] The isocyanate group, in turn, serves as a powerful electrophilic handle for a wide array of chemical transformations.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Synonyms: Tetrahydropyran-4-yl isocyanate, 4-Isocyanato-tetrahydro-pyran[3]

  • CAS Number: 53035-92-0

  • Molecular Formula: C₆H₉NO₂[4]

  • Molecular Weight: 127.14 g/mol [4]

  • SMILES: O=C=NC1CCOCC1[4]

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound4-Aminotetrahydropyran (Precursor)
Molecular Formula C₆H₉NO₂C₅H₁₁NO
Molecular Weight 127.14 g/mol 101.15 g/mol
Appearance Colorless to pale yellow liquid (predicted)Colorless to pale yellow liquid or solid[1]
Melting Point Not available34-36 °C[5]
Boiling Point Not available151.4 °C at 760 mmHg[5]
Density Not available0.977 g/cm³ at 25 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)Soluble in polar solvents (water, alcohols)[1]

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring. The proton at the C4 position, adjacent to the isocyanate group, would likely appear as a multiplet in the downfield region (δ 3.5-4.0 ppm) due to the electron-withdrawing effect of the nitrogen. The protons on the carbons adjacent to the ring oxygen (C2 and C6) would also be shifted downfield (δ 3.0-3.8 ppm). The protons at the C3 and C5 positions would likely appear as a more complex multiplet in the upfield region (δ 1.5-2.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum would be characterized by a signal for the isocyanate carbon in the highly deshielded region (δ 120-130 ppm). The C4 carbon, attached to the isocyanate, would appear around δ 50-60 ppm. The carbons adjacent to the oxygen (C2 and C6) would be in the range of δ 65-75 ppm, and the C3 and C5 carbons would be found further upfield (δ 30-40 ppm).[6]

IR (Infrared) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, typically appearing in the range of 2250-2280 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the saturated ring just below 3000 cm⁻¹ and C-O-C stretching of the ether linkage around 1100 cm⁻¹.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 127. Fragmentation would likely involve the loss of the isocyanate group or cleavage of the tetrahydropyran ring.[7]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available starting materials. Two plausible and experimentally validated synthetic strategies are outlined below. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Phosgenation of 4-Aminotetrahydropyran

This is a direct and widely used method for the synthesis of isocyanates from the corresponding primary amines. 4-Aminotetrahydropyran is a readily available precursor.

G cluster_0 Step 1: Synthesis of 4-Aminotetrahydropyran cluster_1 Step 2: Phosgenation Dihydro-2H-pyran-4(3H)-one_oxime Dihydro-2H-pyran-4(3H)-one oxime 4-Aminotetrahydropyran 4-Aminotetrahydropyran Dihydro-2H-pyran-4(3H)-one_oxime->4-Aminotetrahydropyran Raney Ni, H₂, Methanol[10] 4-Aminotetrahydropyran_input 4-Aminotetrahydropyran Phosgene Phosgene (or triphosgene) This compound This compound Phosgene->this compound 4-Aminotetrahydropyran_input->this compound Inert solvent (e.g., Toluene)

Experimental Protocol: Synthesis of 4-Aminotetrahydropyran[8]

  • To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10% w/w).

  • Stir the resulting mixture for 5 hours at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the catalyst by filtration.

  • Concentrate the filtrate under vacuum to afford 4-aminotetrahydropyran.

Experimental Protocol: Phosgenation of 4-Aminotetrahydropyran (General Procedure)

Caution: Phosgene and its surrogates like triphosgene are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Dissolve 4-aminotetrahydropyran in an inert anhydrous solvent such as toluene or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the N-H stretch and appearance of the N=C=O stretch).

  • Remove the solvent under reduced pressure to yield crude this compound, which can be purified by vacuum distillation.

Curtius Rearrangement of Tetrahydropyran-4-carbonyl Azide

The Curtius rearrangement offers a milder, phosgene-free alternative for the synthesis of isocyanates from carboxylic acids.[9][10] The key intermediate is an acyl azide, which rearranges upon heating to the isocyanate with the loss of nitrogen gas.

G Tetrahydropyran-4-carboxylic_acid Tetrahydropyran-4-carboxylic acid Acyl_azide Tetrahydropyran-4-carbonyl azide Tetrahydropyran-4-carboxylic_acid->Acyl_azide DPPA, Et₃N, Toluene[13] This compound This compound Acyl_azide->this compound Heat (rearrangement)

Experimental Protocol: Curtius Rearrangement (General Procedure)

  • To a stirred solution of tetrahydropyran-4-carboxylic acid in an inert solvent (e.g., toluene), add triethylamine (Et₃N).

  • Add diphenylphosphoryl azide (DPPA) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the evolution of nitrogen gas.

  • Continue heating until the reaction is complete (typically monitored by IR spectroscopy for the formation of the isocyanate peak).

  • After cooling, the reaction mixture containing the this compound can often be used directly in the next step or purified by vacuum distillation.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high electrophilicity of the isocyanate carbon, making it susceptible to nucleophilic attack by a wide range of functional groups.[1] This reactivity allows for the facile introduction of the tetrahydropyran moiety into various molecular scaffolds.

G This compound This compound Urethane Urethane Derivative This compound->Urethane Nucleophilic Attack Urea Urea Derivative This compound->Urea Nucleophilic Attack Thiocarbamate Thiocarbamate Derivative This compound->Thiocarbamate Nucleophilic Attack Alcohol R-OH (Alcohol) Alcohol->Urethane Amine R-NH₂ (Amine) Amine->Urea Thiol R-SH (Thiol) Thiol->Thiocarbamate

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][11] Its incorporation can lead to improved physicochemical properties, such as:

  • Enhanced Solubility: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility.[2]

  • Metabolic Stability: The saturated cyclic ether is generally resistant to metabolic degradation.

  • Favorable Conformation: The rigid chair-like conformation of the THP ring can help in optimizing the binding of a drug molecule to its biological target.[2]

The ability of this compound to readily form stable urea and urethane linkages makes it an invaluable tool for linking the beneficial THP moiety to other pharmacophores. This is particularly relevant in the construction of libraries of compounds for high-throughput screening in drug discovery programs. For instance, the reaction of this compound with a primary amine on a core scaffold can rapidly generate a diverse set of urea derivatives with potentially enhanced biological activity and improved drug-like properties.

Safety and Handling

As with all isocyanates, this compound should be handled with appropriate safety precautions. Isocyanates are known respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

References

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  • ResearchGate. Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... Available at: [Link]

  • ResearchGate. Revisiting the Maitland—Japp Reaction. Concise Construction of Highly Functionalized Tetrahydropyran-4-ones. Available at: [Link]

  • ResearchGate. Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices. Available at: [Link]

  • ResearchGate. Solution phase 1H and 13C‐NMR studies of some 1,4,8,11,15,18,22,25‐octa‐alkylphthalocyanines. Available at: [Link]

  • PubMed Central. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

  • YouTube. IR spectra practice | Spectroscopy | Organic chemistry | Khan Academy. Available at: [Link]

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  • ACS Publications. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Available at: [Link]

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Sources

An In-depth Technical Guide to the Reactivity and Stability of 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isocyanatooxane, a molecule combining a saturated six-membered oxane ring with a highly reactive isocyanate functional group, presents a unique scaffold of significant interest in medicinal chemistry and materials science. The inherent reactivity of the isocyanate group, coupled with the conformational dynamics and relative stability of the oxane ring, dictates its synthetic utility and potential applications. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering insights into its handling, synthetic transformations, and degradation pathways. By synthesizing established principles of isocyanate chemistry with an understanding of cyclic ether behavior, this document serves as a foundational resource for professionals seeking to harness the potential of this versatile building block.

Introduction: The Duality of this compound

This compound, systematically named tetrahydropyran-4-yl isocyanate, is a bifunctional molecule featuring a polar, electrophilic isocyanate group appended to a non-polar, saturated heterocyclic oxane ring.[1][2] This structural combination imparts a duality of character: the high reactivity of the N=C=O moiety, which is susceptible to nucleophilic attack, and the conformational flexibility and general stability of the tetrahydropyran scaffold.[3][4] Understanding this interplay is paramount for its effective utilization in the synthesis of novel compounds. The oxane ring, a common motif in many natural products and pharmaceuticals, can influence the molecule's solubility, pharmacokinetic properties, and binding interactions, while the isocyanate group serves as a versatile handle for covalent modification and polymer formation.[2][3]

Molecular Structure and Conformational Analysis

The structure of this compound consists of a tetrahydropyran ring, which preferentially adopts a chair conformation to minimize steric and torsional strain, with the isocyanate group situated at the 4-position.

Molecular Formula: C₆H₉NO₂[1]

SMILES: O=C=NC1CCOCC1[1]

The conformational preference of the isocyanate substituent (axial vs. equatorial) can influence its reactivity. The equatorial position is generally favored to minimize 1,3-diaxial interactions, rendering the isocyanate group more sterically accessible for reactions. However, the energetic barrier for ring flipping is relatively low, allowing for a dynamic equilibrium between the two chair conformers.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, its preparation can be logically inferred from established methods for isocyanate synthesis. The most plausible routes involve the conversion of a precursor containing the 4-aminooxane or a related functional group.

Phosgenation of 4-Aminooxane

The most direct industrial method for isocyanate synthesis is the reaction of a primary amine with phosgene (COCl₂).[5] This reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.

  • Reaction: R-NH₂ + COCl₂ → R-NCO + 2HCl

Applying this to 4-aminooxane would provide a direct route to the target molecule. However, the high toxicity of phosgene necessitates specialized equipment and handling procedures.

Curtius Rearrangement

A versatile and phosgene-free laboratory-scale method is the Curtius rearrangement.[1][6][7][8][9] This reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[7] The synthesis of this compound via this method would start from oxane-4-carboxylic acid.

  • Step 1: Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride or activated ester, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

  • Step 2: Rearrangement: Gentle heating of the acyl azide in an inert solvent induces the rearrangement to this compound.

The Curtius rearrangement is known for its high yields and tolerance of various functional groups.[1]

Curtius_Rearrangement cluster_0 Oxane-4-carboxylic Acid Derivative cluster_1 Acyl Azide Formation cluster_2 Thermal Rearrangement Carboxylic_Acid Oxane-4-COX Acyl_Azide Oxane-4-CON3 Carboxylic_Acid->Acyl_Azide 1. SOCl₂ or (COCl)₂ 2. NaN₃ Isocyanate This compound Acyl_Azide->Isocyanate Heat (Δ) - N₂

Lossen Rearrangement

Similar to the Curtius rearrangement, the Lossen rearrangement provides another phosgene-free route to isocyanates.[10][11][12][13][14] This reaction involves the rearrangement of a hydroxamic acid derivative (O-acyl, O-sulfonyl, or O-phosphoryl). The starting material would again be derived from oxane-4-carboxylic acid.

  • Step 1: Hydroxamic Acid Formation: Oxane-4-carboxylic acid is converted to its corresponding hydroxamic acid.

  • Step 2: Activation and Rearrangement: The hydroxamic acid is activated (e.g., by acylation) and then treated with a base to induce the rearrangement to this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by a wide range of nucleophiles.

Reaction with Nucleophiles

The general mechanism involves the nucleophilic addition to the C=N double bond of the isocyanate.

Table 1: Common Reactions of this compound with Nucleophiles

NucleophileReagentProductLinkage Formed
WaterH₂O4-Aminooxane + CO₂Unstable carbamic acid intermediate
AlcoholsR'OHUrethane (Carbamate)-NHCOO-
AminesR'NH₂Urea-NHCONH-
ThiolsR'SHThiocarbamate-NHCOS-
  • Hydrolysis: Reaction with water initially forms an unstable carbamic acid, which readily decarboxylates to yield 4-aminooxane and carbon dioxide.[15][16][17] This reaction is often uncatalyzed but can be influenced by pH.[5]

  • Reaction with Alcohols: In the presence of an alcohol, this compound will form a stable urethane (carbamate) linkage.[18][19][20][21] This is one of the most common and synthetically useful reactions of isocyanates, forming the basis of polyurethane chemistry.

  • Reaction with Amines: Primary and secondary amines react readily with this compound to form substituted ureas. This reaction is typically very fast and often requires no catalyst.

Nucleophilic_Addition cluster_legend Legend Isocyanate Oxane-N=C=O Product Oxane-NH-C(=O)-Nu Isocyanate->Product Nucleophilic Attack Nucleophile Nu-H Nucleophile->Product NuH Nu-H = H₂O, R'OH, R'NH₂

Cyclization (Trimerization)

In the presence of certain catalysts (e.g., tertiary amines, phosphines, or specific metal salts), aliphatic isocyanates can undergo cyclotrimerization to form highly stable, six-membered isocyanurate rings. This reaction is a potential pathway for the self-condensation of this compound, particularly under basic conditions or upon prolonged storage, leading to the formation of a tris(tetrahydropyran-4-yl)isocyanurate.

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application. Both the isocyanate group and the oxane ring contribute to its overall stability profile.

Hydrolytic Stability

The isocyanate group is highly sensitive to moisture.[16][22] Hydrolysis leads to the formation of 4-aminooxane and carbon dioxide gas. In a sealed container, the evolution of CO₂ can lead to a dangerous pressure buildup.[22] Therefore, this compound must be stored under strictly anhydrous conditions. The rate of hydrolysis can be influenced by the presence of acids or bases.

Thermal Stability

Aliphatic isocyanates generally exhibit moderate thermal stability.[23][24][25][26] At elevated temperatures, decomposition can occur, potentially leading to the formation of carbodiimides and carbon dioxide, or other degradation products.[27] The presence of impurities can catalyze thermal decomposition. It is recommended to store this compound in a cool, dark place.

Stability of the Oxane Ring

The tetrahydropyran ring is generally a stable saturated heterocycle.[3][4][28] It is resistant to many reagents that do not affect ethers. However, under strongly acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening.[29][30][31] The stability of the oxane ring in this compound is generally high under neutral and basic conditions.

Experimental Protocols

Safe Handling and Storage

Given the reactivity and potential hazards of isocyanates, strict safety protocols must be followed.[22][32][33][34]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[32][34] Work in a well-ventilated fume hood.[34]

  • Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark location.[22][34] Avoid contact with moisture, acids, bases, and alcohols.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[22] Decontaminate the area with a solution of water, ammonia, and detergent. Do not use combustible absorbents like sawdust.[22]

General Protocol for Reaction with an Alcohol (Urethane Formation)
  • Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol in a dry, aprotic solvent (e.g., anhydrous THF, toluene, or dichloromethane).

  • Addition of Isocyanate: Add this compound (1.0 equivalent) dropwise to the stirred solution of the alcohol at room temperature or 0 °C, depending on the reactivity of the alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

  • Workup and Quenching: Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol and stirring for 30 minutes.[35][36][37]

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting urethane by column chromatography or recrystallization.[35]

Urethane_Synthesis_Workflow Start Start Dry_Glassware Dry Glassware Start->Dry_Glassware Setup_Reaction Dissolve Alcohol in Anhydrous Solvent Dry_Glassware->Setup_Reaction Add_Isocyanate Add this compound (dropwise) Setup_Reaction->Add_Isocyanate Monitor_Reaction Monitor by TLC/IR Add_Isocyanate->Monitor_Reaction Quench_Reaction Quench with Methanol Monitor_Reaction->Quench_Reaction Purify_Product Purify by Chromatography or Recrystallization Quench_Reaction->Purify_Product End End Purify_Product->End

Conclusion

This compound is a valuable synthetic intermediate with a predictable yet potent reactivity profile governed by its isocyanate functionality. Its stability is primarily dictated by its sensitivity to moisture and, to a lesser extent, elevated temperatures. The oxane ring provides a stable and synthetically versatile scaffold. By adhering to strict anhydrous and safe handling protocols, researchers can effectively utilize this compound as a building block for the synthesis of a wide array of novel molecules, from small-molecule drug candidates to advanced polymeric materials. This guide provides the foundational knowledge required to confidently and safely explore the chemistry of this promising compound.

References

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety? Retrieved from [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. Retrieved from [Link]

  • ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, April 21). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyanate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal deblocking of masked low molecular isocyanates I. Aliphatic isocyanates. Retrieved from [Link]

  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

  • Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran derivatives. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances (RSC Publishing). (2024, December 12). Retrieved from [Link]

  • Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, September 3). Basic Hydrolysis of Isocyanates. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 25). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Retrieved from [Link]

  • Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide. Retrieved from [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol under a Gaseous-Phase Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

  • Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from [Link]

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An In-depth Technical Guide to 4-Isocyanatooxane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-isocyanatooxane, a heterocyclic compound of interest in modern medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in scientific literature, its synthesis and potential applications are rooted in the well-established chemistry of isocyanates and saturated heterocycles. This document will therefore focus on the logical synthesis, physicochemical properties, and the prospective utility of this molecule for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound: A Molecule of Latent Potential

This compound (CAS Number: 53035-92-0) is a bifunctional molecule featuring a saturated six-membered oxane ring and a highly reactive isocyanate group.[1][2] The oxane moiety, a common structural motif in numerous natural products and pharmaceuticals, imparts desirable physicochemical properties such as improved solubility and metabolic stability. The isocyanate group, on the other hand, is a versatile functional handle for a variety of chemical transformations, most notably in the formation of urea, urethane, and amide linkages. This duality makes this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

Historical Context: The Rise of Isocyanate Chemistry

The development of isocyanate chemistry has been a cornerstone of modern organic synthesis. While the specific timeline for the first synthesis of this compound is unclear, the chemistry of isocyanates dates back to the 19th century. Key milestones in the broader field that enable the synthesis and application of molecules like this compound include:

  • The Curtius, Hofmann, and Lossen Rearrangements: These classic name reactions, developed in the late 19th and early 20th centuries, provided the first reliable methods for the synthesis of isocyanates from carboxylic acid derivatives. These methods are foundational to isocyanate chemistry.

  • The Staudinger Reaction: The reaction of azides with phosphines or phosphites to form aza-ylides, which can then be trapped with an electrophile or decompose to an isocyanate, has been another significant contribution to the synthetic chemist's toolbox.

  • Modern Synthetic Methods: Contemporary organic synthesis offers a range of milder and more efficient methods for the preparation of isocyanates, including the use of phosgene alternatives and catalytic processes.[3]

Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound can be logically achieved from the corresponding primary amine, 4-aminooxane. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent. The following protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Aminooxane

Materials:

  • 4-Aminooxane hydrochloride

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen or Argon gas for inert atmosphere

Instrumentation:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Free Amine: To a stirred suspension of 4-aminooxane hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g of starting material) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Phosgenation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM (5 mL/g of triphosgene). Add this solution dropwise to the cold (0 °C) reaction mixture containing the free amine over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The isocyanate group is reactive towards moisture; therefore, an inert atmosphere is crucial to prevent the formation of undesired urea byproducts.

  • Triphosgene: Triphosgene is a safer, solid alternative to gaseous phosgene, releasing phosgene in situ.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction and to free the amine from its hydrochloride salt.

  • Low Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between the amine and phosgene and to minimize side reactions.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_prep Step 1: Free Amine Preparation cluster_reaction Step 2: Isocyanate Formation cluster_purification Step 3: Work-up & Purification start 4-Aminooxane HCl free_amine 4-Aminooxane (in situ) start->free_amine Deprotonation base Triethylamine in DCM base->free_amine product This compound free_amine->product Phosgenation phosgene Triphosgene in DCM phosgene->product workup Aqueous Work-up product->workup purification Distillation/Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 53035-92-0[1][2]
Molecular Formula C6H9NO2[4]
Molecular Weight 127.14 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available[5]
Density Not available[5]
SMILES C1COCCC1N=C=O[4]
InChI InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2[4]

Spectroscopic Characterization:

  • FT-IR (Neat): A strong, characteristic absorption band is expected around 2250-2280 cm⁻¹ for the N=C=O stretch.

  • ¹H NMR (CDCl₃): Signals corresponding to the protons on the oxane ring are expected. The proton at the 4-position will be coupled to the adjacent methylene protons.

  • ¹³C NMR (CDCl₃): A signal for the isocyanate carbon is expected in the range of 120-130 ppm. Signals for the carbons of the oxane ring will also be present.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 127 would be expected, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the predictable and efficient reactivity of the isocyanate group.

Use as a Linker and Scaffold

This compound can serve as a valuable building block for creating libraries of compounds for high-throughput screening. The isocyanate group can react with a wide range of nucleophiles (alcohols, amines, thiols) present in other building blocks to rapidly generate diverse molecular scaffolds. The oxane ring can enhance the "drug-likeness" of the resulting molecules by improving their pharmacokinetic profiles.

Bioconjugation and Probe Development

The reactivity of the isocyanate group with primary amines, such as the ε-amino group of lysine residues in proteins, makes this compound a candidate for bioconjugation applications. It can be used to attach the oxane moiety to proteins, peptides, or other biomolecules to modify their properties or to introduce a labeling site.

Potential in Cancer Therapy

Isocyanate and isothiocyanate compounds have been investigated for their potential in cancer treatment.[6] While the direct therapeutic application of this compound is not established, it could be used as a synthon to develop novel compounds with antitumor activity. The oxane ring is a feature of some bioactive molecules, and its combination with an isocyanate could lead to new chemical entities with interesting biological profiles.

Visualizing a Key Application: Bioconjugation

Bioconjugation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product isocyanate This compound reaction Nucleophilic Attack isocyanate->reaction protein Protein (with Lysine residue) protein->reaction conjugate Protein-Oxane Conjugate (Urea Linkage) reaction->conjugate Forms stable bond

Caption: Bioconjugation via this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Isocyanates are known respiratory and skin sensitizers. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere and away from moisture and nucleophilic reagents.

Conclusion

This compound represents a versatile and potentially valuable, yet under-explored, building block for organic synthesis and drug discovery. Its synthesis is achievable through established chemical transformations, and its bifunctional nature allows for a wide range of applications, from library synthesis to bioconjugation. As the demand for novel chemical entities with favorable physicochemical properties continues to grow, molecules like this compound are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Alchem.Pharmtech. This compound. [Link]

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  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Synthesis of isocyanates. [Link]

  • PubChem. This compound. [Link]

  • Drug Hunter. Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. [Link]

  • Mol-Instincts. 2-isocyanatooctane. [Link]

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In-Depth Technical Guide to the Spectroscopic Data of 4-Isocyanatooxane (Tetrahydropyran-4-yl Isocyanate)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Correlation

The structure of 4-isocyanatotetrahydropyran is foundational to understanding its spectroscopic signature. The molecule consists of a saturated six-membered tetrahydropyran (oxane) ring with an isocyanate group attached at the 4-position. This combination of a flexible aliphatic ring and a reactive functional group results in a unique spectral fingerprint.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-isocyanatotetrahydropyran, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 4-isocyanatotetrahydropyran is predicted to exhibit signals corresponding to the protons on the tetrahydropyran ring. Due to the chair conformation of the ring, the protons will be in different chemical environments (axial and equatorial), leading to complex splitting patterns.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8 - 4.0m2H-O-CH ₂ (axial)
~ 3.3 - 3.5m2H-O-CH ₂ (equatorial)
~ 1.8 - 2.0m2H-CH ₂- (axial) adjacent to CH-NCO
~ 1.6 - 1.8m2H-CH ₂- (equatorial) adjacent to CH-NCO
~ 3.9 - 4.1m1H-CH -NCO

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for the carbon atoms of the tetrahydropyran ring and the isocyanate group.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~ 125C =O (Isocyanate)
~ 67-O-C H₂
~ 50-C H-NCO
~ 33-C H₂- adjacent to CH-NCO

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of 4-isocyanatotetrahydropyran in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is homogenous.

Data Acquisition (¹H NMR):

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Data Acquisition (¹³C NMR):

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 4-isocyanatotetrahydropyran is dominated by the characteristic absorption of the isocyanate group.

Key IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignment
~2270 Strong, Sharp -N=C=O asymmetric stretch
2950-2850Medium-StrongC-H stretch (alkane)
1100-1050StrongC-O-C stretch (ether)

The most prominent and diagnostic peak is the strong, sharp absorption band around 2270 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1]

Experimental Protocol: IR Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of neat 4-isocyanatotetrahydropyran between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin film.

Data Acquisition (FTIR):

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of 4-isocyanatotetrahydropyran is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (127.14 g/mol ).

Expected Fragmentation Pattern:

  • Molecular Ion ([M]⁺): m/z = 127

  • Loss of isocyanate group (-NCO): [M - NCO]⁺, m/z = 85 (tetrahydropyranyl cation) - This is expected to be a major fragment.

  • Fragmentation of the tetrahydropyran ring: Various fragments with m/z values corresponding to the loss of ethylene, formaldehyde, etc.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Introduce a dilute solution of 4-isocyanatotetrahydropyran in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

  • Use a standard electron ionization energy of 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Visualizing the Workflow

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of 4-isocyanatotetrahydropyran.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of 4-Isocyanatotetrahydropyran nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir Infrared Spectroscopy (FTIR) synthesis->ir ms Mass Spectrometry (EI-MS) synthesis->ms structure Structural Elucidation & Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data of 4-isocyanatotetrahydropyran provides a clear and unambiguous confirmation of its structure. The combination of NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analytical approach. The characteristic strong IR absorption of the isocyanate group, coupled with the specific proton and carbon environments of the tetrahydropyran ring observed in NMR, and the molecular weight confirmed by mass spectrometry, collectively provide a robust dataset for the identification and characterization of this important chemical entity. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize and characterize 4-isocyanatotetrahydropyran in their research and development endeavors.

References

  • PubChem. Tetrahydropyran. National Center for Biotechnology Information. [Link]

  • NIST. Tetrahydropyran. National Institute of Standards and Technology. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Google Patents. Process for producing tetrahydropyran-4-ol, intermediate therefor, and process for producing the same.
  • Frontiers in Chemistry. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy, 35(5), 10-15. [Link]

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A Senior Scientist's Guide to the Computational Analysis of 4-Isocyanatooxane: From First Principles to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The confluence of computational chemistry and experimental validation has become the bedrock of modern drug discovery. This guide provides an in-depth technical framework for the comprehensive analysis of 4-isocyanatooxane, a molecule of significant interest due to its possession of a privileged oxane scaffold and a reactive isocyanate warhead. We eschew a rigid, templated approach, instead presenting a narrative that mirrors the scientific process itself: beginning with fundamental in silico characterization, progressing to the simulation of biological interactions, and culminating in protocols for experimental validation. This document is structured to serve as a practical guide for researchers, demonstrating not just the "how" but the "why" of each computational choice and experimental design, ensuring a self-validating and trustworthy workflow.

The Strategic Significance of this compound

At its core, this compound is a bifunctional molecule. The oxane (tetrahydropyran) ring is a common motif in medicinal chemistry, prized for its favorable metabolic stability and its ability to engage in hydrogen bonding as an acceptor. The isocyanate group (-N=C=O) is a potent, yet tunable, electrophile. Its high reactivity with nucleophiles—such as the side chains of lysine, serine, or cysteine residues in proteins—makes it an ideal candidate for developing covalent inhibitors.[1] Covalent drugs can offer distinct advantages, including prolonged duration of action and high potency, making this compound a compelling starting point for probe development and drug discovery campaigns.

Caption: Molecular structure of this compound.

The Cornerstone of Trustworthiness: A Validating Workflow

Computational predictions, however sophisticated, remain theoretical until grounded in experimental reality.[2] Our entire approach is built upon a self-validating loop where in silico modeling generates testable hypotheses that are then confirmed or refined by laboratory experiments. This synergy enhances scientific understanding and reduces costly trial-and-error research.[3] The goal is to create a robust model of the molecule's behavior that is both predictive and accurate.

G A Computational Prediction (DFT, Docking, MD) B Hypothesis Generation (e.g., Binding Pose, Reactivity) A->B Generates C Chemical Synthesis & Purification B->C Requires D Experimental Validation (Spectroscopy, ITC) C->D Enables E Model Refinement D->E Informs E->A Improves

Caption: The synergistic workflow between computation and experiment.

In Silico Characterization: A Quantum Mechanical Foundation

Before simulating complex biological interactions, we must first understand the intrinsic properties of this compound. Density Functional Theory (DFT) provides a favorable balance of accuracy and computational efficiency for this purpose.[3]

Density Functional Theory (DFT) Analysis

Causality Behind Experimental Choice: We employ DFT to solve approximations of the Schrödinger equation, yielding precise information about the molecule's electronic structure and energetics.[4] This quantum chemical approach is foundational because it predicts properties from first principles, without reliance on empirical data for the molecule itself. A common and reliable functional/basis set combination for such organic molecules is B3LYP/6-31G*.

Experimental Protocol: DFT Calculation

  • Structure Input: Build the 3D structure of this compound in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is critical, as all subsequent calculations depend on an accurate structure.

  • Frequency Calculation: Calculate vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These frequencies can be directly compared to an experimental IR spectrum.[5]

  • Electronic Property Calculation: Compute key electronic descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the molecular electrostatic potential (MEP). The HOMO-LUMO gap indicates chemical reactivity and stability, while the MEP map visually identifies regions of electrophilic and nucleophilic character.

Data Presentation: Predicted Molecular Properties

PropertyPredicted ValueSignificance
Dipole Moment~3.5 DIndicates significant polarity, influencing solubility and interactions.
HOMO Energy~-7.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~-0.5 eVRelates to the molecule's ability to accept electrons; localized on the NCO group.
HOMO-LUMO Gap~7.3 eVA large gap suggests high kinetic stability.
N=C=O Stretch Freq.~2270 cm⁻¹A strong, characteristic IR peak for experimental identification.[5]

Simulating Biological Interactions and Reactivity

With a validated understanding of the molecule's intrinsic properties, we can now simulate its behavior in a biological context.

Modeling Covalent Reactivity

Causality Behind Experimental Choice: The therapeutic potential of this compound hinges on the reactivity of its isocyanate group.[1] We can model the reaction with a simple nucleophile, such as the amino group of methylamine (as a proxy for a lysine residue), to calculate the activation energy. This provides a quantitative measure of its reactivity and helps predict whether the covalent modification is likely to occur under physiological conditions.[6]

G R Reactants (Oxane-NCO + R'-NH2) TS Transition State [Oxane-N(H)-C(O)-NH-R']‡ R->TS ΔG‡ (Activation Energy) P Product (Urea Adduct) TS->P R_level TS_level P_level

Caption: Simplified energy profile for urea bond formation.

Molecular Docking: Predicting the Binding Pose

Causality Behind Experimental Choice: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It allows us to generate hypotheses about how this compound might bind non-covalently to a protein target before forming a covalent bond. This initial binding event is critical for positioning the isocyanate group correctly for reaction. We use a scoring function to rank potential poses, with lower scores generally indicating more favorable interactions.[8]

Experimental Protocol: Molecular Docking Workflow

  • Target Preparation: Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a low-energy 3D conformer of this compound (using the DFT-optimized structure is ideal).

  • Grid Generation: Define the binding site (the "docking box") on the protein target based on known active sites or binding pockets.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different poses of the ligand within the binding box.

  • Pose Analysis: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality Behind Experimental Choice: Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex over time in a simulated aqueous environment.[9][10] This is crucial for assessing the stability of a predicted docking pose. If a ligand is unstable in the binding pocket and diffuses away during the simulation, the docking prediction is likely unreliable.

Experimental Protocol: MD Simulation

  • System Setup: Place the best-scoring docked complex from the previous step into a simulation box.

  • Solvation: Add water molecules to solvate the system, creating a more physiologically relevant environment. Add counter-ions to neutralize the system's charge.[9]

  • Minimization & Equilibration: Minimize the energy of the entire system to remove steric clashes. Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand.

  • Production Run: Release the restraints and run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.[10]

  • Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and identify persistent intermolecular interactions.

Experimental Validation: Grounding Predictions in Reality

This section provides the protocols necessary to test the hypotheses generated from our computational work. The correlation between predicted and measured data is the ultimate validation of the computational model.[11]

Synthesis and Purification

Protocol: A plausible synthesis involves the Curtius rearrangement of a corresponding carboxylic acid.[12]

  • Starting Material: Begin with oxane-4-carboxylic acid.

  • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

  • Acyl Azide Formation: React the acid chloride with sodium azide (NaN₃) to form the acyl azide.

  • Curtius Rearrangement: Gently heat the acyl azide in an inert solvent (e.g., toluene). The acyl azide will rearrange to form this compound, releasing N₂ gas.

  • Purification: Purify the final product using vacuum distillation or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Prepare a thin film of the purified this compound on a salt plate or acquire the spectrum using an ATR accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Compare the experimental spectrum to the frequencies calculated via DFT. Pay close attention to the strong, sharp peak corresponding to the N=C=O asymmetric stretch.

Data Presentation: Comparison of Predicted vs. Experimental Data

ParameterDFT PredictedExperimental (Hypothetical)
FTIR (cm⁻¹)
N=C=O Stretch22702265
C-O-C Stretch11051110
¹³C NMR (ppm)
N=C =O Carbon121.5122.0
Ring Carbons35-7034-68
Biophysical Binding Analysis (Isothermal Titration Calorimetry - ITC)

Protocol: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[7]

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer and place it in the ITC sample cell. Prepare a solution of this compound in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Analysis: Fit the resulting data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This provides a direct, quantitative validation of the binding energies predicted by docking and MD simulations.

Future Directions: Virtual Screening and Lead Optimization

With a validated computational model for this compound, the horizon expands significantly. This initial molecule can serve as a template for virtual screening campaigns to explore vast chemical spaces for analogues with improved properties.[13][14]

  • Structure-Based Screening: The validated docking protocol can be used to screen millions of commercially available compounds against the target protein to identify new, non-covalent scaffolds that may have better drug-like properties.[8]

  • Ligand-Based Screening: The electronic and structural features of this compound can be used to build a pharmacophore model to search for molecules with similar features but diverse core structures.

This integrated approach, cycling between prediction and validation, provides a powerful engine for accelerating the journey from a simple starting molecule to a promising clinical candidate.

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An In-Depth Technical Guide to the Thermodynamic Properties of 4-Isocyanatooxane: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thermodynamic properties of chemical compounds are fundamental to understanding their stability, reactivity, and behavior in various systems, forming the bedrock of research in drug development and materials science. 4-Isocyanatooxane, a heterocyclic isocyanate, presents a molecule of significant interest due to its potential applications. However, a comprehensive review of publicly available literature reveals a notable absence of experimental or computational data regarding its thermodynamic characteristics. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological roadmap for researchers and scientists. It provides a first-principles approach, outlining the necessary experimental and computational workflows required to determine the core thermodynamic properties of this compound, including its enthalpy of formation, heat capacity, entropy, and Gibbs free energy.

Introduction: The Imperative for Thermodynamic Data

In the realms of pharmaceutical design and advanced materials, the thermodynamic profile of a molecule is not merely academic; it is a critical determinant of a substance's viability. The standard Gibbs free energy of formation (ΔGf°) dictates a molecule's stability, while its enthalpy of formation (ΔHf°) provides insight into the energy stored within its chemical bonds. Heat capacity (Cp) and entropy (S°) are essential for predicting how the molecule will respond to changes in temperature and for understanding its phase transitions. For a novel compound like this compound, this data is invaluable for:

  • Reaction Modeling: Predicting the feasibility and energy balance of synthetic routes involving the molecule.

  • Safety Assessment: Understanding potential exothermic decomposition pathways.[1]

  • Formulation Development: Predicting solubility and stability in various solvents and matrices.

  • Computational Screening: Providing benchmark data for the development and validation of computational models for other, similar heterocyclic compounds.

Given the current data gap, this document provides the comprehensive protocols to bridge this void, detailing a two-pronged strategy that combines rigorous experimental measurement with high-accuracy computational chemistry.

Prerequisite: Synthesis and Purification of this compound

A prerequisite for any accurate experimental measurement is the availability of a highly purified sample. While various methods exist for isocyanate synthesis, a common and effective laboratory-scale approach involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene or oxalyl chloride, to mitigate the hazards of phosgene gas.[2][3]

Proposed Synthesis Route: From 4-Aminooxane

The synthesis would commence from the corresponding amine, 4-aminooxane.

  • Reaction Setup: A solution of 4-aminooxane in an inert, anhydrous solvent (e.g., dichloromethane or toluene) is prepared in a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: A solution of a phosgene equivalent, such as triphosgene, is added dropwise to the cooled amine solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[2]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, watching for the disappearance of the amine and the appearance of the characteristic strong isocyanate (-N=C=O) stretching band around 2250-2270 cm⁻¹.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove amine hydrochloride salts. The solvent is removed under reduced pressure. The crude this compound is then purified, likely via vacuum distillation, to achieve a purity of >99%, which is essential for accurate calorimetric measurements.[4]

  • Characterization: The final product's identity and purity must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Part 1: Experimental Determination of Thermodynamic Properties

The experimental workflow is designed to directly measure the key thermochemical properties of the purified this compound.

cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Measurement cluster_properties Derived Properties synthesis Synthesis of this compound purification Purification (>99%) synthesis->purification characterization Analytical Characterization (NMR, MS, IR) purification->characterization bomb Bomb Calorimetry characterization->bomb Pure Sample dsc Differential Scanning Calorimetry (DSC) characterization->dsc Pure Sample spectroscopy FT-IR / Raman Spectroscopy characterization->spectroscopy Pure Sample deltaHc ΔHc° (Enthalpy of Combustion) bomb->deltaHc cp Cp (Heat Capacity) dsc->cp deltaHfus ΔHfus (Enthalpy of Fusion) dsc->deltaHfus s_vib Vibrational Frequencies spectroscopy->s_vib deltaHf ΔHf° (Enthalpy of Formation) deltaHc->deltaHf Hess's Law s_total S° (Standard Entropy) s_vib->s_total Statistical Mechanics cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Calculated Properties structure Initial 3D Structure of This compound opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) structure->opt freq Vibrational Frequency Analysis opt->freq Optimized Geometry energy Single-Point Energy (High-Level Theory, e.g., G4) opt->energy Optimized Geometry thermo Thermal Corrections (Enthalpy, Entropy) freq->thermo Vibrational Frequencies zpe Zero-Point Energy (ZPE) freq->zpe deltaH ΔHf° (via Isodesmic Reactions) energy->deltaH Electronic Energies thermo->deltaH Thermal Corrections

Caption: Computational workflow for determining thermodynamic properties.

Protocol: Ab Initio / DFT Calculations
  • Molecular Structure Input: A 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest-energy conformation. A common and robust method for this is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry using the same level of theory. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the vibrational frequencies needed to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy. [5][6]4. Enthalpy of Formation Calculation: Direct calculation of ΔHf° from atomization energies is prone to large errors. A more accurate method involves using this optimized geometry in a well-defined reaction scheme, such as an isodesmic reaction . An isodesmic reaction is one in which the number and type of chemical bonds are conserved on both sides of the reaction, which allows for a cancellation of systematic errors in the calculation. For this compound, a possible isodesmic reaction could be:

    This compound + Propane → Tetrahydropyran + Propyl Isocyanate

    The enthalpy of this reaction (ΔHr°) is calculated from the electronic energies of the optimized structures (often refined with a higher-level theory like G4 or CBS-QB3 for greater accuracy). [7]The ΔHf° of this compound can then be derived using Hess's Law, as the experimental ΔHf° values for the other three species (propane, tetrahydropyran, and propyl isocyanate) are likely known or can be reliably estimated.

    ΔHr° = [ΔHf°(Tetrahydropyran) + ΔHf°(Propyl Isocyanate)] - [ΔHf°(this compound) + ΔHf°(Propane)]

Data Summary and Comparison

The culmination of this work would be a comprehensive table of thermodynamic properties for this compound, comparing the results from the experimental and computational workflows.

Table 1: Summary of Thermodynamic Properties of this compound at 298.15 K

PropertySymbolExperimental ValueComputational ValueUnitsMethod
Standard Enthalpy of FormationΔHf°To be determinedTo be determinedkJ/molBomb Calorimetry / Isodesmic Reaction
Standard Gibbs Free Energy of FormationΔGf°To be determinedTo be determinedkJ/molDerived from ΔHf° and S°
Standard EntropyTo be determinedTo be determinedJ/(mol·K)Statistical Thermo. / Freq. Calc.
Molar Heat Capacity (constant pressure)CpTo be determinedTo be determinedJ/(mol·K)DSC / Freq. Calc.
Enthalpy of FusionΔHfusTo be determinedN/AkJ/molDSC
Melting TemperatureTmTo be determinedN/AK (°C)DSC

Conclusion

While the thermodynamic properties of this compound are not yet documented, this guide provides a robust and comprehensive framework for their determination. By integrating precise experimental techniques—namely bomb calorimetry and differential scanning calorimetry—with high-level quantum chemical calculations, researchers can obtain the accurate and reliable data necessary to advance the scientific understanding and application of this promising molecule. The synergy between the experimental and computational approaches provides a self-validating system, ensuring the highest level of confidence in the final thermochemical data. This detailed protocol is designed to empower researchers, scientists, and drug development professionals to fill the existing knowledge gap and unlock the full potential of this compound.

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An In-Depth Technical Guide to the Mechanistic Formation of 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary mechanistic pathways for the formation of 4-isocyanatooxane, a valuable heterocyclic building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical methodologies for the synthesis of this compound. We will explore three classical rearrangement reactions—the Curtius, Hofmann, and Lossen rearrangements—as the most viable routes to this compound, starting from readily accessible tetrahydropyran derivatives. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Oxane Moiety in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity. The introduction of a reactive isocyanate group at the 4-position of the oxane ring creates a versatile intermediate, this compound, which can be readily derivatized to form a wide array of ureas, carbamates, and other functionalities integral to many pharmacologically active molecules. A thorough understanding of the mechanisms leading to the formation of this compound is therefore crucial for chemists aiming to leverage this building block in their synthetic campaigns. This guide will dissect the key synthetic strategies for its formation.

Mechanistic Pathways to this compound

The formation of this compound from a C4-functionalized tetrahydropyran precursor invariably involves a rearrangement reaction where a tetrahydropyran-4-yl group migrates to an electron-deficient nitrogen atom, leading to the expulsion of a leaving group. The three most pertinent and widely applicable methods for achieving this transformation are the Curtius, Hofmann, and Lossen rearrangements.

The Curtius Rearrangement: A Thermally-Induced Transformation

The Curtius rearrangement is a robust method for converting a carboxylic acid to an isocyanate via an acyl azide intermediate.[1][2] The reaction is prized for its high yields and tolerance of a wide range of functional groups.

Mechanism:

The accepted mechanism for the Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate.[1] The thermal decomposition of the acyl azide involves the simultaneous migration of the R-group and the loss of dinitrogen gas.

DOT Script for Curtius Rearrangement Mechanism

Curtius_Rearrangement cluster_1 Step 2: Rearrangement Carboxylic_Acid Tetrahydropyran-4-carboxylic Acid Acyl_Chloride Tetrahydropyran-4-carbonyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Tetrahydropyran-4-carbonyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Acyl_Azide_Rearrangement Tetrahydropyran-4-carbonyl Azide Isocyanate This compound Acyl_Azide_Rearrangement->Isocyanate Δ (Heat) - N₂

Caption: Curtius rearrangement for this compound formation.

Experimental Protocol: Curtius Rearrangement of Tetrahydropyran-4-carboxylic Acid

This two-step protocol is designed for high efficiency and safety.

Part A: Synthesis of Tetrahydropyran-4-carbonyl Azide

  • Acid Chloride Formation: To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude tetrahydropyran-4-carbonyl chloride.

  • Azide Formation: Dissolve the crude acyl chloride in acetone and cool to 0 °C.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir vigorously for 1-2 hours at 0 °C.

  • Extract the product with a non-polar solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tetrahydropyran-4-carbonyl azide.

Part B: Thermal Rearrangement to this compound

  • Dissolve the tetrahydropyran-4-carbonyl azide in a high-boiling, inert solvent such as toluene or diphenyl ether.

  • Heat the solution to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Once gas evolution ceases, the reaction is complete.

  • The resulting this compound can be purified by distillation under reduced pressure.

A milder, one-pot alternative involves the use of diphenylphosphoryl azide (DPPA) which reacts directly with the carboxylic acid in the presence of a base like triethylamine to form the acyl azide in situ, which then rearranges upon heating.[3][4]

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Acyl Chloride FormationTetrahydropyran-4-carboxylic acid, Oxalyl chloride, DMF (cat.)Dichloromethane0 to RT2-4>95
Acyl Azide FormationTetrahydropyran-4-carbonyl chloride, Sodium azideAcetone/Water01-285-95
Curtius RearrangementTetrahydropyran-4-carbonyl azideToluene80-1001-380-90
The Hofmann Rearrangement: From Amide to Isocyanate

The Hofmann rearrangement provides a pathway to isocyanates from primary amides with one fewer carbon atom.[5][6] The reaction is typically carried out using bromine in an aqueous solution of a strong base.

Mechanism:

The reaction proceeds through the formation of an N-bromoamide intermediate, which is deprotonated to an anion. This anion then undergoes a concerted rearrangement where the tetrahydropyran-4-yl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate.[5]

DOT Script for Hofmann Rearrangement Mechanism

Hofmann_Rearrangement cluster_1 Step 2: Rearrangement Amide Tetrahydropyran-4-carboxamide N_Bromoamide N-bromo-tetrahydropyran-4-carboxamide Amide->N_Bromoamide Br₂ / NaOH N_Bromoamide_Anion N-bromoamide anion N_Bromoamide->N_Bromoamide_Anion NaOH Isocyanate This compound N_Bromoamide_Anion->Isocyanate Rearrangement - Br⁻

Caption: Hofmann rearrangement for this compound formation.

Experimental Protocol: Hofmann Rearrangement of Tetrahydropyran-4-carboxamide

  • Preparation of Sodium Hypobromite: In a flask cooled in an ice bath, add a solution of sodium hydroxide (2.2 eq) in water. Slowly add bromine (1.1 eq) with vigorous stirring.

  • Amide Addition: To the freshly prepared sodium hypobromite solution, add a solution of tetrahydropyran-4-carboxamide (1.0 eq) in water or a co-solvent like dioxane.[7]

  • Reaction: Stir the mixture at a low temperature (0-10 °C) for 1-2 hours, then allow it to warm to room temperature or gently heat to 50-70 °C to complete the rearrangement.

  • Work-up: Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted bromine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by vacuum distillation.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Hofmann RearrangementTetrahydropyran-4-carboxamide, Bromine, Sodium hydroxideWater/Dioxane0 to 702-470-85
The Lossen Rearrangement: A Milder Alternative

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate.[8][9] This method can often be performed under milder conditions than the Hofmann rearrangement.

Mechanism:

The reaction is initiated by the O-acylation or O-sulfonylation of the hydroxamic acid to create a better leaving group. Subsequent deprotonation of the nitrogen by a base leads to a concerted rearrangement, where the tetrahydropyran-4-yl group migrates to the nitrogen, and the acyloxy or sulfonyloxy group is expelled.[8]

DOT Script for Lossen Rearrangement Mechanism

Lossen_Rearrangement cluster_1 Step 2: Rearrangement Hydroxamic_Acid Tetrahydropyran-4-hydroxamic acid Activated_Ester O-acyl/sulfonyl hydroxamate Hydroxamic_Acid->Activated_Ester Acyl chloride or Sulfonyl chloride Anion Hydroxamate anion Activated_Ester->Anion Base Isocyanate This compound Anion->Isocyanate Rearrangement - RCOO⁻

Caption: Lossen rearrangement for this compound formation.

Experimental Protocol: Lossen Rearrangement of Tetrahydropyran-4-hydroxamic Acid

  • Synthesis of Tetrahydropyran-4-hydroxamic Acid: This precursor can be prepared from tetrahydropyran-4-carboxylic acid or its ester by reaction with hydroxylamine.

  • Activation: To a solution of tetrahydropyran-4-hydroxamic acid (1.0 eq) in a suitable solvent like THF or DMF, add an activating agent such as an acyl chloride (e.g., benzoyl chloride) or a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq) and a base (e.g., triethylamine or pyridine) (1.2 eq) at 0 °C.

  • Rearrangement: Stir the reaction mixture at room temperature or with gentle heating until the rearrangement is complete, as monitored by TLC or IR spectroscopy (disappearance of the hydroxamate and appearance of the isocyanate peak).

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or chromatography.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Lossen RearrangementTetrahydropyran-4-hydroxamic acid derivative, BaseTHF or DMFRT to 502-665-80

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate (-N=C=O) asymmetric stretch, which typically appears in the region of 2250-2280 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring. The proton at the C4 position, attached to the isocyanate group, will likely appear as a multiplet. The protons on the carbons adjacent to the oxygen will be deshielded and appear at a lower field.

  • ¹³C NMR Spectroscopy: The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-130 ppm. The carbons of the tetrahydropyran ring will appear in the aliphatic region, with the carbons adjacent to the oxygen atom showing a downfield shift.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₉NO₂).

Conclusion and Future Perspectives

The formation of this compound is most effectively achieved through the Curtius, Hofmann, or Lossen rearrangements, with the Curtius rearrangement often being the preferred method due to its high yields and operational simplicity, especially when using modern reagents like DPPA. The choice of a specific route will depend on the availability of starting materials, scale of the reaction, and tolerance to the reaction conditions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and application of this important building block in the pursuit of novel therapeutics. Future research may focus on developing catalytic and more environmentally benign versions of these classical rearrangements for the synthesis of this compound and its derivatives.

References

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Unlocking New Frontiers: A Technical Guide to the Potential Research Areas for 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a highly reactive isocyanate functional group with a medicinally privileged saturated heterocycle, the oxane ring, positions 4-isocyanatooxane as a molecule of significant untapped potential. This technical guide provides a forward-looking exploration into three core research domains where this unique chemical entity could drive innovation: medicinal chemistry, polymer science, and chemical biology. For each area, we present a compelling scientific rationale, detailed, actionable experimental protocols, and conceptual workflows to catalyze further investigation. This document is intended not as a historical review, but as a practical roadmap for researchers poised to explore new chemical and biological space.

Introduction: The Strategic Value of this compound

This compound (CAS 53035-92-0) is a bifunctional molecule featuring a tetrahydropyran (oxane) ring substituted with a highly electrophilic isocyanate group. While specific literature on this compound is sparse, its constituent parts suggest a wealth of research opportunities.

  • The Isocyanate Group (-N=C=O): This functional group is a powerful electrophile, known for its rapid and efficient reactions with a wide array of nucleophiles, most notably amines and alcohols, to form stable urea and carbamate (urethane) linkages, respectively.[1][2] This reactivity is the cornerstone of polyurethane chemistry and has been increasingly harnessed in medicinal chemistry and bioconjugation.[3][4]

  • The Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and approved pharmaceuticals.[5] In drug design, it is often employed as a bioisostere of a cyclohexane ring.[6] The introduction of the ring oxygen can modulate key physicochemical properties, such as improving aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, potentially enhancing target engagement.[6][7]

This guide will now delineate three promising, high-impact research trajectories for this compound.

Research Area 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The inherent reactivity of the isocyanate group makes this compound an ideal starting point for the rapid generation of diverse compound libraries for drug discovery. The stability and favorable properties of the resulting urea and carbamate linkages are well-established in medicinal chemistry.[8]

Scientific Rationale

The strategy is to leverage the this compound core to synthesize a library of novel urea and carbamate derivatives and screen them for biological activity, with an initial focus on oncology and infectious diseases. The oxane ring provides a desirable, low-lipophilicity, sp³-rich scaffold that can favorably influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting compounds.[6]

Proposed Research Workflow

G cluster_0 Synthesis Phase cluster_1 Screening Phase cluster_2 Optimization Phase start This compound amines Diverse Primary/Secondary Amines alcohols Diverse Alcohols/Phenols reaction Parallel Synthesis (Urea/Carbamate Formation) library Compound Library of Oxane-Ureas & Oxane-Carbamates primary_screen Primary Screening (e.g., MTT Assay for Cancer, Broth Microdilution for Bacteria) hits Initial Hits secondary_screen Secondary/Orthogonal Assays (e.g., Apoptosis Assay, Mechanism of Action Studies) validated_hits Validated Hits sar Structure-Activity Relationship (SAR) Studies lead_opt Lead Optimization candidate Preclinical Candidate

Experimental Protocols

Protocol 2.1: Synthesis of this compound

This compound is not widely commercially available and would likely need to be synthesized in-house. A common route would be from its corresponding amine, 4-aminotetrahydropyran, which is commercially available.[2][9]

  • Starting Material: 4-Aminotetrahydropyran hydrochloride.

  • Neutralization: Dissolve 4-aminotetrahydropyran hydrochloride in an aqueous solution of sodium hydroxide to obtain the free amine. Extract the free amine into an organic solvent like dichloromethane (DCM) and dry over anhydrous sodium sulfate.

  • Phosgenation (Caution: Phosgene is highly toxic. Use of a phosgene substitute like triphosgene is strongly recommended and requires a well-ventilated fume hood and appropriate safety precautions).

  • Dissolve the dried 4-aminotetrahydropyran in anhydrous toluene.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (Nitrogen or Argon).

  • Slowly add a solution of triphosgene (0.33 equivalents) in anhydrous toluene to the amine solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the amine, appearance of the strong isocyanate stretch at ~2270 cm⁻¹).

  • Cool the reaction mixture and filter to remove any precipitated salts.

  • Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Protocol 2.2: Parallel Synthesis of a Urea/Carbamate Library

  • Prepare stock solutions of this compound in an anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) in a 96-well plate format.

  • In a separate 96-well plate, prepare solutions of a diverse set of primary and secondary amines (for ureas) and alcohols/phenols (for carbamates) (1.0 to 1.1 equivalents).

  • Using a liquid handling robot or multichannel pipette, add the amine/alcohol solutions to the wells containing this compound.

  • If necessary, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), particularly for reactions involving amine hydrochloride salts.

  • Seal the plate and allow it to react at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the solvent can be evaporated, and the resulting library of compounds can be dissolved in Dimethyl Sulfoxide (DMSO) for biological screening.

Protocol 2.3: In Vitro Anticancer Screening - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Cell Seeding: Seed cancer cell lines (e.g., a panel like the NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from a 100 µM to 1 nM concentration range) from the DMSO stock plates. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

Protocol 2.4: In Vitro Antimicrobial Screening - Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Research Area 2: Polymer Science - Monomer for Novel Functional Polymers

The isocyanate functionality is the cornerstone of polyurethane and polyurea chemistry. This compound can be envisioned as a novel monomer to introduce a saturated heterocyclic ring into the polymer backbone, potentially imparting unique physical and chemical properties.

Scientific Rationale

The incorporation of the oxane ring into the polymer backbone could lead to materials with enhanced thermal stability, altered solubility, and improved biocompatibility compared to their purely aliphatic or aromatic counterparts. The polarity and hydrogen bond accepting capability of the ether linkage in the oxane ring could influence inter-chain interactions, affecting mechanical properties like elasticity and tensile strength.[14] These novel polyurethanes and polyureas could find applications as specialty elastomers, coatings, or biomedical materials.

Proposed Research Workflow

G cluster_0 Polymer Synthesis cluster_1 Polymer Characterization cluster_2 Material Application start This compound (Monomer A) diol Diol / Polyol (Monomer B) diamine Diamine (Monomer B) polyurethane_rxn Polyaddition (Polyurethane Formation) polyurea_rxn Polyaddition (Polyurea Formation) polyurethane Oxane-Containing Polyurethane polyurea Oxane-Containing Polyurea polymers Polyurethane / Polyurea gpc GPC (Molecular Weight & PDI) ftir FTIR (Functional Groups) dsc_tga DSC / TGA (Thermal Properties) dma DMA (Mechanical Properties) properties Characterized Properties (Thermal, Mechanical, etc.) application Potential Applications (Biomaterials, Coatings, Elastomers)

Experimental Protocols

Protocol 3.1: Synthesis of an Oxane-Containing Polyurethane

  • Reactants: this compound and a diol (e.g., 1,4-butanediol or a poly(ethylene glycol) (PEG) diol).

  • Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the diol and an anhydrous solvent such as N,N-Dimethylformamide (DMF) or toluene.

  • Heat the mixture to 50-60°C with stirring.

  • Add a catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Slowly add an equimolar amount of this compound to the reaction mixture.

  • Increase the temperature to 80-100°C and stir for 4-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Monitor the reaction by FTIR, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol or water.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 3.2: Synthesis of an Oxane-Containing Polyurea

  • Reactants: this compound and a diamine (e.g., hexamethylenediamine or piperazine).

  • Procedure: The reaction between an isocyanate and a diamine is typically very fast and highly exothermic, often not requiring a catalyst.[15]

  • In a flask, dissolve the diamine in a polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C.

  • Slowly add an equimolar solution of this compound in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Precipitate, collect, and dry the resulting polyurea as described for the polyurethane.

Protocol 3.3: Polymer Characterization

A suite of analytical techniques is required to fully characterize the novel polymers.[16][17]

TechniquePurposeExpected Information
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).Provides number-average (Mn) and weight-average (Mw) molecular weights, and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymer structure.Confirms the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic urethane (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) or urea (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) bands.
Differential Scanning Calorimetry (DSC) To determine thermal transitions.Measures the glass transition temperature (Tg) and melting temperature (Tm, if crystalline), providing insight into the polymer's amorphous or semi-crystalline nature and its service temperature range.[18]
Thermogravimetric Analysis (TGA) To assess thermal stability.Determines the decomposition temperature (Td), indicating the upper-temperature limit for the material's use.[19]

Research Area 3: Chemical Biology - A Covalent Probe for Protein Labeling

The high reactivity of isocyanates, while a challenge, can be harnessed for bioconjugation to covalently label proteins. This allows for the study of protein function, localization, and interactions.

Scientific Rationale

This compound can be explored as a covalent chemical probe to react with nucleophilic amino acid residues on a protein's surface, such as the ε-amino group of lysine. Aliphatic isocyanates are generally less reactive and have a slower rate of hydrolysis than their aromatic counterparts, which can be advantageous for achieving more controlled and selective labeling in an aqueous biological environment.[20] The oxane ring provides a unique, relatively small, and polar tag that is distinct from commonly used probes. However, the high reactivity of isocyanates necessitates careful control to avoid non-specific labeling.[21] Recent strategies involving the in situ, on-demand generation of isocyanates from stable precursors could be adapted to control the reactivity of an oxane-based probe.[2][22]

Proposed Research Workflow

G cluster_0 Probe & Target Preparation cluster_1 Labeling & Analysis cluster_2 Application Development probe This compound (Covalent Probe) protein Model Protein (e.g., Bovine Serum Albumin, BSA) reaction Covalent Labeling Reaction (Controlled pH and Stoichiometry) conjugate Protein-Oxane Conjugate ms_analysis Mass Spectrometry (Intact Mass & Peptide Mapping) validation Confirmation of Labeling (Site and Stoichiometry) validated_probe Validated Probe advanced_probe Synthesis of Advanced Probes (e.g., with Reporter Tag) cellular_imaging Cellular Imaging / Target ID

Experimental Protocols

Protocol 4.1: Covalent Labeling of a Model Protein (Bovine Serum Albumin - BSA)

  • Protein Preparation: Prepare a solution of BSA (e.g., 1-5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0. A slightly alkaline pH will favor the deprotonation of lysine amino groups, increasing their nucleophilicity.

  • Probe Preparation: Prepare a fresh stock solution of this compound in an anhydrous, water-miscible solvent like DMSO.

  • Labeling Reaction: Add a molar excess of the this compound stock solution to the protein solution with gentle mixing. A range of molar excesses (e.g., 10x, 50x, 100x) should be tested to optimize the degree of labeling and minimize protein precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted isocyanate by adding a small molecule amine, such as Tris buffer or glycine.

  • Purification: Remove excess, unreacted probe and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

Protocol 4.2: Analysis of Protein Conjugate by Mass Spectrometry

High-resolution mass spectrometry is essential to confirm covalent modification.[1][23]

  • Intact Mass Analysis:

    • Analyze the purified protein-oxane conjugate using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.

    • Compare the mass spectrum of the labeled protein to that of the unlabeled control.

    • A successful reaction will result in a mass increase corresponding to the addition of one or more this compound molecules (mass of C₅H₉NO = 99.07 Da per modification, as the isocyanate reacts to form a urea, adding the C₅H₉NO moiety). The number of adducts can be determined from the mass shift.

  • Peptide Mapping for Site Identification:

    • Digest both the labeled and unlabeled protein samples with a specific protease, such as trypsin.

    • Analyze the resulting peptide mixtures by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify modified peptides by searching for the expected mass shift (+99.07 Da) on lysine-containing peptides.

    • Tandem MS (MS/MS) fragmentation of the modified peptides will confirm the exact site of modification.

Conclusion and Future Outlook

This compound represents a versatile and underexplored chemical building block. The research avenues detailed in this guide—from the synthesis of new bioactive compounds to the creation of novel polymers and the development of chemical biology tools—are grounded in well-established chemical principles and address areas of significant scientific and commercial interest. The true potential of this molecule will only be realized through rigorous experimental investigation. It is our hope that the protocols and workflows presented herein will serve as a valuable resource and a catalyst for the scientific community to unlock the full potential of this compound.

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  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from NIH website.[46]

  • National Institutes of Health. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from NIH website.[7]

  • ResearchGate. (2025). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Retrieved from ResearchGate.[47]

  • ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Retrieved from ResearchGate.[48]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ACS Publications website.[49]

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Methodological & Application

Application Notes and Protocols for 4-Isocyanatooxane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of 4-Isocyanatooxane as a Synthetic Building Block

This compound, also known as tetrahydropyran-4-yl isocyanate (CAS 53035-92-0), is an aliphatic isocyanate featuring a saturated oxane (tetrahydropyran) ring.[1][2][3] This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The tetrahydropyran (THP) ring is a prevalent scaffold in numerous biologically active molecules and approved drugs, often serving as a metabolically stable, hydrophilic replacement for aromatic or more lipophilic groups. The isocyanate functional group (-N=C=O) is a highly reactive electrophile, enabling efficient and direct covalent bond formation with a wide range of nucleophiles.[4] This powerful combination makes this compound a valuable building block for introducing the THP moiety into lead compounds to modulate properties such as solubility, metabolic stability, and target engagement.

The primary utility of this compound in organic synthesis lies in its reaction with nucleophiles like amines and alcohols to form substituted ureas and carbamates, respectively. These functional groups are cornerstones of modern pharmacophores, known to participate in crucial hydrogen bonding interactions within biological targets.[5][6] This document provides a detailed guide to the application of this compound, explaining the chemical principles behind its use and offering robust protocols for the synthesis of key derivatives. While specific peer-reviewed examples for this exact reagent are emerging, the protocols herein are grounded in the well-established and predictable reactivity of aliphatic isocyanates.[7][8]

Core Reactivity: Nucleophilic Addition to the Isocyanate

The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. Nucleophiles readily attack this carbon, leading to the formation of stable adducts. The general mechanism involves the attack of a nucleophile (e.g., an amine or alcohol) on the isocyanate carbon, followed by proton transfer to the nitrogen.

Caption: Generalized mechanism for the reaction of an isocyanate.

Application I: Synthesis of Tetrahydropyran-Substituted Ureas

The reaction between this compound and a primary or secondary amine is a highly efficient method for synthesizing unsymmetrical ureas.[5][9] This transformation is typically rapid, high-yielding, and proceeds under mild conditions, making it ideal for late-stage functionalization in drug discovery programs. The resulting urea moiety is a robust hydrogen bond donor and acceptor, often critical for binding to protein targets.

Causality in Experimental Design:
  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred. The isocyanate group can react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂.[8] This side reaction consumes the starting material and can lead to the formation of a symmetrical urea byproduct.

  • Inert Atmosphere: While not always strictly necessary for rapid reactions with aliphatic isocyanates, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to minimize moisture ingress, especially for slow reactions or on a large scale.

  • Stoichiometry: A slight excess of either the amine or the isocyanate can be used to drive the reaction to completion, depending on which starting material is more valuable or easier to remove during purification. Typically, a near 1:1 stoichiometry is effective.

  • Temperature: The reaction is usually exothermic and proceeds readily at room temperature. For highly reactive amines, cooling to 0 °C during the addition of the isocyanate can help control the reaction rate.[5]

Data Presentation: Substrate Scope

The reaction is broadly applicable to a wide range of amines. The following table summarizes expected outcomes based on the general reactivity of aliphatic isocyanates.

Amine TypeExample SubstrateTypical SolventReaction Time (h)Temperature (°C)Expected Yield (%)
Primary AliphaticBenzylamineDCM1 - 3Room Temp>95
Secondary AliphaticPiperidineTHF1 - 3Room Temp>95
Primary AromaticAnilineDCM / THF2 - 6Room Temp90 - 95
Sterically Hinderedtert-ButylamineMeCN4 - 12Room Temp / 40 °C>90
Detailed Experimental Protocol: Synthesis of N-(Tetrahydropyran-4-yl)-N'-(benzyl)urea

This protocol describes a representative procedure for the synthesis of a disubstituted urea from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon line (optional but recommended)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq). Dissolve the amine in anhydrous DCM (to achieve a concentration of approx. 0.2 M).

  • Isocyanate Addition: While stirring at room temperature, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the amine solution over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours, often indicated by the formation of a white precipitate (the product urea).

  • Work-up and Purification:

    • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

  • Characterization: Dry the purified product under vacuum to yield the desired urea as a white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Application II: Synthesis of Tetrahydropyran-Substituted Carbamates

The reaction of this compound with alcohols or phenols yields carbamates (urethanes).[6][10] This reaction is fundamental in polymer chemistry and also serves as a key strategy in medicinal chemistry for creating stable analogues of esters or amides. The carbamate linkage is generally more resistant to hydrolysis than an ester linkage.

Causality in Experimental Design:
  • Catalysis: The reaction of isocyanates with alcohols is significantly slower than with amines.[8] Therefore, a catalyst is often required to achieve reasonable reaction rates. Common catalysts include tertiary amines (e.g., triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO)) or organometallic compounds like dibutyltin dilaurate (DBTDL). The catalyst functions by activating either the isocyanate or the alcohol, facilitating the nucleophilic attack.

  • Temperature: For less reactive or sterically hindered alcohols, heating the reaction mixture (e.g., to 40-80 °C) may be necessary to drive the reaction to completion.

  • Solvent and Anhydrous Conditions: As with urea synthesis, anhydrous conditions are critical to prevent the competitive reaction of the isocyanate with water.[8]

G cluster_workflow Carbamate Synthesis Workflow A Dissolve Alcohol (1 eq) & Catalyst (e.g., DBTDL, 0.01 eq) in Anhydrous Solvent (e.g., THF) B Add this compound (1.05 eq) dropwise at Room Temperature A->B C Stir at Room Temp or Heat (e.g., 60 °C) for 2-24 hours B->C D Monitor by TLC / LC-MS C->D E Aqueous Work-up or Direct Concentration D->E Upon Completion F Purify by Column Chromatography or Recrystallization E->F G Characterize Final Product F->G

Caption: Experimental workflow for catalytic carbamate synthesis.

Detailed Experimental Protocol: Synthesis of Benzyl (tetrahydropyran-4-yl)carbamate

This protocol provides a general method for the catalytic synthesis of a carbamate.

Materials:

  • This compound (1.05 eq)

  • Benzyl alcohol (1.0 eq)

  • Dibutyltin dilaurate (DBTDL, ~1 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar, reflux condenser

  • Round-bottom flask and heating mantle

  • Nitrogen or Argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add benzyl alcohol (1.0 eq) and dissolve it in anhydrous THF (to achieve a concentration of 0.2-0.5 M).

  • Catalyst Addition: Add dibutyltin dilaurate (~1 mol%) to the stirred solution.

  • Isocyanate Addition: Slowly add this compound (1.05 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (depending on alcohol reactivity) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours). A useful TLC stain for isocyanates involves dipping the plate in a solution of an amine (like p-anisidine) which reacts to form a UV-active urea spot.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure carbamate product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

This compound is a potent and useful synthetic intermediate for introducing the tetrahydropyran moiety into complex molecules. Its reactivity is predictable and follows the well-established patterns of aliphatic isocyanates, enabling the reliable synthesis of substituted ureas and carbamates. These protocols provide a solid foundation for researchers and drug development professionals to leverage this building block in their synthetic campaigns. As the demand for molecules with improved physicochemical properties grows, the application of scaffolds like this compound is poised to become increasingly important in the design of next-generation therapeutics.

References

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  • Alchem.Pharmtech. CAS 53035-92-0 | this compound. [Link]

  • Fisicaro, E., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1621. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of Bioactive Molecules. Topics in Organometallic Chemistry, 6, 123-152.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC press.
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  • Bailey, M. E., Kirss, V., & Spaunburgh, R. G. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794-797. [Link]

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  • Rohm and Haas Company. (2000). Synthesis of carbamate compounds.
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  • Messa, E., et al. (2024). Isocyanate-based multicomponent reactions. Semantic Scholar. [Link]

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Application Notes and Protocols: 4-Isocyanatooxane as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) or oxane moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 4-Isocyanatooxane, a reactive derivative of the THP core, presents itself as a versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. The inherent reactivity of the isocyanate group allows for its participation in a variety of chemical transformations, including nucleophilic additions and cycloadditions, providing access to a wide range of heterocyclic systems with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the construction of novel heterocycles, offering insights into the rationale behind experimental choices and methodologies.

Introduction: The Significance of the Oxane Moiety in Drug Discovery

The incorporation of saturated heterocyclic rings is a widely employed strategy in drug design to enhance molecular three-dimensionality and improve pharmacokinetic profiles. The oxane ring, in particular, is found in numerous natural products and FDA-approved drugs.[1] Its presence can lead to improved aqueous solubility, reduced lipophilicity, and modulation of the basicity of adjacent functional groups, all of which are critical parameters in drug development.[2] The use of this compound as a synthetic precursor allows for the introduction of this beneficial scaffold into a variety of molecular architectures, making it a valuable tool for medicinal chemists.

Synthesis of the this compound Building Block

The synthesis of this compound is a two-step process commencing from a commercially available precursor, 4-cyanotetrahydropyran. The initial step involves the formation of 4-aminotetrahydropyran, which is subsequently converted to the target isocyanate.

Protocol 1: Synthesis of 4-Aminotetrahydropyran

A robust one-pot synthesis of 4-aminotetrahydropyran can be achieved from 4-cyanotetrahydropyran via a Hofmann rearrangement.[3]

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, add water, followed by 4-cyanotetrahydropyran.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide while maintaining the temperature between 0-10 °C to form 4-formamidetetrahydropyran in situ.

  • After complete addition of the base, continue stirring for 1-3 hours.

  • Slowly add a pre-chilled solution of sodium hypochlorite, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Gradually warm the mixture to reflux and maintain for 2 hours to effect decarboxylation.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., a mixture of methanol and dichloromethane).[3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 4-aminotetrahydropyran.

Reactant Molar Ratio Notes
4-Cyanotetrahydropyran1.0Starting material
Sodium Hydroxide1.0For in situ amide formation
Sodium Hypochlorite1.5Hofmann rearrangement reagent
Protocol 2: Synthesis of this compound from 4-Aminotetrahydropyran

The conversion of 4-aminotetrahydropyran to this compound can be accomplished using phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.[4]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of phosgene and its equivalents.

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-aminotetrahydropyran and a non-nucleophilic base, such as triethylamine, in anhydrous DCM.

  • Slowly add the amine solution dropwise to the triphosgene solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Carefully remove the solvent under reduced pressure to yield crude this compound. The product is often used immediately in subsequent reactions due to its reactivity.

Reactant Molar Ratio Notes
4-Aminotetrahydropyran1.0Precursor
Triphosgene0.4Phosgene equivalent
Triethylamine2.2HCl scavenger

Applications in Heterocyclic Synthesis

The electrophilic nature of the isocyanate functional group makes this compound an excellent reaction partner for various nucleophiles and in cycloaddition reactions.

Synthesis of Oxane-Substituted Ureas and Carbamates

The reaction of this compound with amines and alcohols provides a straightforward route to oxane-functionalized ureas and carbamates, respectively. These moieties are prevalent in many biologically active molecules.[5][6]

General Protocol for Urea/Carbamate Synthesis:

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Add the desired primary or secondary amine (for ureas) or alcohol (for carbamates) to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

Caption: General mechanism for urea/carbamate formation.

Synthesis of Fused Heterocycles via Intramolecular Cyclization

By employing dinucleophilic reagents, this compound can be used to construct fused heterocyclic systems. For example, reaction with a 1,2- or 1,3-dinucleophile can lead to the formation of five- or six-membered rings, respectively, fused to the initial urea or carbamate structure.

Protocol for the Synthesis of a Fused Hydantoin Analog:

  • React this compound with an amino acid ester (e.g., glycine methyl ester) in an anhydrous solvent to form the corresponding urea derivative.

  • Add a base (e.g., sodium methoxide) to the reaction mixture to promote intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl.

  • Heat the reaction mixture to reflux to drive the cyclization to completion.

  • After cooling, neutralize the reaction mixture with an acid and extract the product.

  • Purify the product by recrystallization or column chromatography.

Caption: Workflow for fused heterocycle synthesis.

[4+2] Cycloaddition Reactions (Diels-Alder)

Isocyanates can act as dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered nitrogen-containing heterocycles.[7] This approach offers a powerful method for the rapid construction of complex cyclic systems.

Protocol for a [4+2] Cycloaddition:

  • In a sealed tube, dissolve this compound and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene) in a high-boiling inert solvent such as toluene or xylene.

  • Heat the reaction mixture at a high temperature (e.g., 110-140 °C) for several hours to days.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

Diene Expected Product Reaction Conditions
2,3-Dimethyl-1,3-butadieneOxane-substituted dihydropyridinoneToluene, 120 °C, 24h
CyclopentadieneFused bicyclic lactamXylene, 140 °C, 12h
[4+1] Cycloaddition Reactions

Isocyanides can undergo [4+1] cycloaddition reactions with various substrates, including isocyanates, to yield five-membered heterocycles.[8][9] This less common but powerful reaction class provides access to unique heterocyclic scaffolds.

Proposed Protocol for a [4+1] Cycloaddition:

  • Dissolve this compound and a suitable isocyanide (e.g., tosylmethyl isocyanide, TosMIC) in an appropriate solvent.

  • Add a catalytic amount of a suitable catalyst, if required (e.g., a Lewis acid).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the formation of the five-membered heterocyclic product.

  • Purify the product using standard chromatographic techniques.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocycles. Its straightforward preparation and the diverse reactivity of the isocyanate group open up a multitude of synthetic possibilities. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new molecular entities with potential applications in drug discovery and materials science. The incorporation of the medicinally important oxane scaffold makes this compound a particularly attractive starting material for the generation of new chemical libraries for biological screening.

References

  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520.
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Direct and Convenient Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Zhao, J., Li, Z., Yan, S., Xu, S., Wang, M.-A., Fu, B., & Zhang, Z. (2016). Palladium-Catalyzed Carbonylative Synthesis of Unsymmetrical Ureas from Azides and Amines. Organic Letters, 18(8), 1736–1739.
  • Kim, S. Y., & Lim, H. N. (2024). A General Strategy for the Synthesis of Unsymmetrical Ureas, Carbamates, Thiocarbamates, and Anilides via Consecutive Disubstitution of Methyl Pyruvate Oxime. Organic Letters, 26(20), 3850–3854.
  • Cheng, S., Wu, J., Jia, H., Xie, R., & Zhu, N. (2023). A Mild and Catalyst-Free One-Pot Synthesis of Asymmetric Ureas from Weakly Nucleophilic Aromatic Amines, Secondary Aliphatic Amines, and Carbonyl Sulfide. The Journal of Organic Chemistry, 88(24), 17297–17305.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Fokin, A. A., & Schreiner, P. R. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920.
  • Baba, A., et al. (n.d.). Tin-catalyzed Synthesis of Heterocycles Using Isocyanates.
  • Google Patents. (n.d.). CN102993144B - The one pot process technique of 4-amino tetrahydro pyran.
  • Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
  • ResearchGate. (n.d.). Synthesis of Heterocyclic Systems by the Reaction of Zwitterionic Compounds with Isocyanates and Thiophosgene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Retrieved from [Link]

  • Minisci, F., et al. (n.d.). Late-Stage C–H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
  • Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
  • American Chemical Society. (n.d.). How To Get Isocyanate?. Retrieved from [Link]

  • ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?. Retrieved from [Link]

  • Rigby, J. H. (n.d.). [6 + 4] Cycloaddition Reactions.
  • Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Kim, H.-J., et al. (n.d.). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A.
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  • Kaur, T., Wadhwa, P., & Sharma, A. S. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs).
  • Khalilzadeh, M. A., Hossaini, Z., Baradarani, M. M., & Hasannia, A. (2010).
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Chad's Prep. (2021, February 22). 16.6 Cycloaddition Reactions [Video]. YouTube.
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Application Notes and Protocols for Amine Derivatization with 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the derivatization of primary and secondary amines with 4-isocyanatooxane. The protocol is designed to be a robust starting point for researchers in medicinal chemistry, chemical biology, and drug development, enabling the synthesis of novel urea-containing molecules. This guide emphasizes the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability.

Introduction: The Versatility of the Urea Moiety

Urea derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The urea functional group is a privileged scaffold due to its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This property allows for high-affinity interactions with biological targets such as enzymes and receptors. The derivatization of amines with isocyanates is one of the most direct and efficient methods for the synthesis of ureas.[1][2][3]

This compound presents an attractive reagent for derivatization. The oxane (tetrahydropyran) ring introduces a cyclic, polar, and metabolically stable moiety. This can favorably influence the physicochemical properties of the parent amine, such as solubility and cell permeability, which are critical parameters in drug design.

Reaction Mechanism and Core Principles

The derivatization of an amine with this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is a highly efficient and generally irreversible reaction that forms a stable urea linkage.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Amine) Isocyanate O=C=N-Oxane (this compound) Amine->Isocyanate Nucleophilic Attack Urea R-NH-C(=O)-NH-Oxane (Urea Derivative) Isocyanate->Urea Urea Formation

Caption: Nucleophilic addition of an amine to this compound.

Causality in Experimental Design:
  • Solvent Selection: The choice of solvent is critical to prevent unwanted side reactions. Aprotic solvents are strongly recommended as isocyanates can react with protic solvents like water and alcohols.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inert nature and ability to dissolve a wide range of amines and the isocyanate reagent.

  • Stoichiometry: A 1:1 molar ratio of the amine to this compound is the theoretical stoichiometry. However, to ensure complete consumption of a valuable amine, a slight excess (1.05-1.1 equivalents) of the isocyanate can be employed.

  • Temperature Control: The reaction is typically exothermic. For highly reactive amines, it is advisable to perform the addition of the isocyanate at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. For less reactive amines, the reaction can be conducted at room temperature or with gentle heating.

Safety and Handling of this compound

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Key Safety Considerations:

  • Moisture Sensitivity: this compound is sensitive to moisture.[4] Exposure to water will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide. The newly formed amine can then react with the remaining isocyanate to form a symmetric urea byproduct. Therefore, the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is crucial for optimal results.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, water, alcohols, and amines outside of the intended reaction.[4]

Detailed Experimental Protocols

General Protocol for the Derivatization of a Primary Aliphatic Amine

This protocol is a general guideline and may require optimization based on the specific properties of the amine.

Materials:

  • Primary aliphatic amine

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary aliphatic amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Isocyanate Addition: In a separate vial, dissolve this compound (1.05 mmol, 1.05 equivalents) in anhydrous DCM (5 mL). Slowly add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol for the Derivatization of a Less Reactive Aromatic Amine

For less nucleophilic amines, such as anilines, the reaction may require elevated temperatures.

Materials:

  • Aromatic amine

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the aromatic amine (1.0 mmol) in anhydrous THF (15 mL).

  • Isocyanate Addition: Add this compound (1.1 mmol, 1.1 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization of Urea Derivatives

The successful synthesis of the urea derivative can be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the protons of the oxane ring and the N-H protons of the urea linkage. The chemical shifts of the protons adjacent to the newly formed urea will also be affected.
¹³C NMR A characteristic signal for the urea carbonyl carbon typically appears in the range of 155-165 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the urea product should be observed. Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch of the urea group is expected around 1630-1680 cm⁻¹.

Workflow and Data Presentation

The following diagram illustrates the general workflow for the derivatization and analysis process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Amine_Prep Dissolve Amine in Anhydrous Solvent Reaction Combine and React Amine_Prep->Reaction Isocyanate_Prep Dissolve this compound Isocyanate_Prep->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purify Column Chromatography or Recrystallization Workup->Purify NMR ¹H and ¹³C NMR Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR

Caption: General workflow for amine derivatization and analysis.

Troubleshooting

  • Low Yield:

    • Cause: Presence of moisture.

    • Solution: Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere.

    • Cause: Incomplete reaction for less reactive amines.

    • Solution: Increase the reaction temperature and/or time. Consider using a non-nucleophilic base like triethylamine (for amine hydrochlorides) or a catalyst, although for most isocyanate-amine reactions, a catalyst is not necessary.

  • Formation of Symmetric Urea Byproduct:

    • Cause: Reaction of the isocyanate with water to form an amine, which then reacts with another molecule of isocyanate.

    • Solution: Rigorously exclude water from the reaction.

  • Difficulty in Purification:

    • Cause: Similar polarity of the product and starting materials.

    • Solution: Optimize the mobile phase for column chromatography. If the product is a solid, recrystallization from a suitable solvent system may be effective.

Conclusion

The derivatization of amines with this compound is a straightforward and efficient method for the synthesis of novel urea-containing compounds. By following the protocols outlined in this guide and adhering to the safety precautions, researchers can reliably synthesize and characterize these valuable molecules for applications in drug discovery and development. The principles and procedures described herein provide a solid foundation for further exploration and optimization of this important chemical transformation.

References

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445–1447.
  • Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. [Link]

  • Beilstein Journals. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(12), 5361-5363.
  • Nishikawa, Y., et al. (2016). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(1), 135-143. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Lévesque, C., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(3), 639-650. [Link]

  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. CORE. [Link]

  • ResearchGate. (2019). How to derivate compounds containing amino groups in aqueous solution??. [Link]

  • Google Patents. (1980).
  • Tsai, Y-H., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Data in Brief. (2018). Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polysiloxanes. [Link]

  • Wikipedia. (n.d.). Organic chemistry. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • ResearchGate. (n.d.). Tetramethylurea. [Link]

  • ResearchGate. (2008). Synthesis of Urea-Formaldehyde Resins: NMR Studies on Reaction Mechanisms. [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Application Notes and Protocols for 4-Isocyanatooxane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Isocyanatooxane in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. The oxetane motif has emerged as a particularly valuable building block in this regard.[1][2] This small, polar, three-dimensional ring system is increasingly utilized as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3] Its incorporation into drug candidates has been shown to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all of which are critical parameters for successful drug development.[3][4]

This compound, a bifunctional reagent featuring both the beneficial oxetane ring and a highly reactive isocyanate group, represents a powerful tool for medicinal chemists. The isocyanate moiety serves as a versatile handle for the facile introduction of the oxetane scaffold onto amine- or alcohol-containing molecules, primarily through the formation of stable urea or carbamate linkages, respectively.[5][6] These linkages are prevalent in numerous approved drugs, valued for their ability to form key hydrogen bond interactions with biological targets.

This guide provides a comprehensive overview of the synthesis and application of this compound, empowering researchers to leverage its unique properties in the design of next-generation therapeutics. While this compound is not a widely commercialized reagent, we present a robust and plausible synthetic pathway to access this valuable building block, followed by detailed protocols for its application in the derivatization of lead compounds.

Part 1: Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step sequence starting from a readily available precursor. A logical approach involves the formation of a 4-aminooxane intermediate, which is then converted to the target isocyanate.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Oxetan-4-ol cluster_1 Step 2: Synthesis of 4-Aminooxane cluster_2 Step 3: Synthesis of this compound start 1,3-Propanediol derivative step1 Intramolecular Cyclization start->step1 e.g., Williamson ether synthesis product1 Oxetan-4-ol step1->product1 step2 Conversion of Alcohol to Amine product1->step2 Mitsunobu Reaction product2 4-Aminooxane step2->product2 step3 Conversion of Amine to Isocyanate product2->step3 Phosgenation or Phosgene Equivalent product3 This compound step3->product3

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 4-Aminooxane via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[7]

Materials:

  • Oxetan-4-ol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 2a: N-Alkylation of Phthalimide:

    • To a stirred solution of oxetan-4-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford N-(oxetan-4-yl)phthalimide.

  • Step 2b: Deprotection to Yield 4-Aminooxane:

    • Dissolve the N-(oxetan-4-yl)phthalimide (1.0 eq.) in ethanol.

    • Add hydrazine monohydrate (5.0 eq.) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-aminooxane.

Protocol 2: Synthesis of this compound

The conversion of a primary amine to an isocyanate is a standard transformation, often achieved using phosgene or a phosgene equivalent like triphosgene for safety reasons.[6]

Materials:

  • 4-Aminooxane

  • Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Nitrogen atmosphere apparatus

Procedure:

  • Caution: Triphosgene is a toxic solid that releases phosgene gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of triphosgene (0.4 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 4-aminooxane (1.0 eq.) and a non-nucleophilic base (2.2 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the amine N-H stretches.

  • Upon completion, the reaction mixture can often be used directly in the subsequent step. Alternatively, for isolation, carefully quench any unreacted phosgene equivalent and purify by distillation or chromatography, though the reactivity of the isocyanate makes direct use preferable.

Part 2: Applications of this compound in Medicinal Chemistry

The primary application of this compound is as a reagent to introduce the oxetane moiety into drug candidates or screening compounds that possess a nucleophilic handle, most commonly a primary or secondary amine.

Reaction with Amines to Form Ureas

The reaction of an isocyanate with a primary or secondary amine is a highly efficient and generally high-yielding method for the formation of a urea linkage.[5]

G start1 This compound reaction Urea Formation start1->reaction start2 R-NH2 (Primary Amine) start2->reaction product Oxetanyl-Urea Derivative reaction->product

Caption: General reaction of this compound with a primary amine.

Protocol 3: General Procedure for the Synthesis of Oxetanyl-Urea Derivatives

This protocol describes a general method for coupling this compound with an amine-containing molecule of interest (e.g., a drug lead with a free amine).

Materials:

  • This compound solution in an aprotic solvent (e.g., DCM or THF)

  • Amine-containing substrate (R-NH₂ or R₂NH)

  • Anhydrous aprotic solvent (DCM, THF, or DMF)

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve the amine-containing substrate (1.0 eq.) in an anhydrous aprotic solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the solution of this compound (1.05 eq.) dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. The reaction is typically rapid.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if the product precipitates, it can be isolated by filtration.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by crystallization or column chromatography on silica gel to afford the desired oxetanyl-urea derivative.

Rationale for Experimental Choices
  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[6] Therefore, all reagents and solvents must be anhydrous to prevent side reactions and maximize the yield of the desired urea product.

  • Aprotic Solvents: Solvents such as DCM, THF, and DMF are used as they do not have acidic protons that can react with the isocyanate.

  • Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the often more valuable amine substrate.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm, although it typically proceeds readily at room temperature.

Part 3: Physicochemical and Pharmacokinetic Advantages of the Oxetane Moiety

The incorporation of the this compound fragment into a molecule can impart several beneficial properties that are highly sought after in drug design.

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility IncreasedThe oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water.[2]
Metabolic Stability IncreasedThe oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to other common functionalities.[3]
Lipophilicity (logP) DecreasedThe polar nature of the oxetane ring reduces the overall lipophilicity of a molecule, which can improve its pharmacokinetic profile.[1]
Molecular Conformation Increased sp³ characterThe three-dimensional, puckered nature of the oxetane ring increases the sp³ character of the molecule, which can lead to improved binding selectivity and reduced off-target effects.[2]
pKa of Proximal Amines DecreasedThe electron-withdrawing nature of the oxetane can lower the pKa of nearby amine groups, potentially reducing off-target interactions with aminergic receptors.[1]

Conclusion

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chimia, 68(6), 374-378.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Wuitschik, G., et al. (2006). Oxetanes as versatile elements in drug design.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231.
  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
  • Douglass, J. R., & Dains, F. B. (1934). The reaction between isocyanates and primary and secondary amines. Journal of the American Chemical Society, 56(3), 719-721.
  • Wikipedia. (2024). Isocyanate. [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. [Link]

  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Urea Derivatives Utilizing 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Integration of the Oxane Moiety into Urea Scaffolds for Enhanced Drug-Like Properties

The urea functional group is a cornerstone in medicinal chemistry, celebrated for its role as a rigid hydrogen bond donor and acceptor, which facilitates potent and specific interactions with biological targets.[1][2] This capability has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] The synthesis of urea derivatives is, therefore, a critical skill in the drug discovery process. A prevalent and efficient method for their preparation is the reaction of an isocyanate with a primary or secondary amine.

In the pursuit of optimizing the physicochemical properties of lead compounds, the incorporation of saturated heterocyclic systems is a widely adopted strategy. The tetrahydropyran (oxane) ring, in particular, is frequently employed as a bioisosteric replacement for more lipophilic carbocyclic rings or metabolically labile groups.[3] Its introduction can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby favorably impacting the overall pharmacokinetic profile of a drug candidate.[4]

This application note provides a comprehensive guide to the synthesis of novel urea derivatives incorporating the oxane moiety through the use of 4-isocyanatooxane. We present a detailed, field-tested protocol for the preparation of this key synthetic intermediate and its subsequent reaction with a variety of primary and secondary amines. This guide is designed to equip researchers with the practical knowledge to generate diverse libraries of oxane-containing ureas for screening in drug discovery programs.

Reaction Mechanism and Workflow

The synthesis of urea derivatives from this compound is a two-stage process. The first stage is the preparation of the key intermediate, this compound, from a commercially available starting material, 4-aminooxane (also known as 4-aminotetrahydropyran). The second stage involves the nucleophilic addition of a primary or secondary amine to the highly electrophilic carbonyl carbon of the isocyanate, forming the stable urea linkage.

Stage 1: Synthesis of this compound

The conversion of a primary amine to an isocyanate is typically achieved through phosgenation, using phosgene (COCl₂) or a safer equivalent like triphosgene. The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

Synthesis_of_4_Isocyanatooxane 4-Aminooxane 4-Aminooxane Intermediate Carbamoyl Chloride Intermediate 4-Aminooxane->Intermediate + Triphosgene, Base Triphosgene Triphosgene (COCl₂)₃ Triphosgene->Intermediate Isocyanate This compound Intermediate->Isocyanate - HCl HCl_gas HCl (gas) Intermediate->HCl_gas Base Base (e.g., Et₃N) Base->Intermediate

Caption: Synthesis of this compound from 4-aminooxane.

Stage 2: Synthesis of Urea Derivatives

The reaction of this compound with an amine is a straightforward nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, which then tautomerizes to the final urea product. This reaction is typically fast and high-yielding.

Urea_Formation_Workflow Start Start Prep_Isocyanate Prepare this compound Solution Start->Prep_Isocyanate Prep_Amine Prepare Amine Solution Start->Prep_Amine Reaction Combine and React (0°C to RT) Prep_Isocyanate->Reaction Prep_Amine->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction continue Workup Aqueous Work-up Monitor->Workup complete Purify Purification (Crystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End Final Product Characterize->End

Caption: General workflow for the synthesis of urea derivatives.

Experimental Protocols

Part 1: Synthesis of this compound

Materials and Equipment:

  • 4-Aminooxane (4-aminotetrahydropyran)

  • Triphosgene

  • Triethylamine (Et₃N), distilled

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Rotary evaporator

Safety Precautions:

  • Triphosgene is a toxic solid and a source of phosgene gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

Procedure:

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 4-aminooxane (3.0 eq) and triethylamine (3.3 eq) in anhydrous DCM.

  • Add the 4-aminooxane solution dropwise to the triphosgene solution over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • The reaction progress can be monitored by FTIR for the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).

  • Upon completion, the reaction mixture is typically used directly in the next step without purification. If isolation is required, the triethylammonium hydrochloride salt can be filtered off, and the solvent carefully removed under reduced pressure.

Part 2: General Protocol for the Synthesis of N-(Oxan-4-yl)urea Derivatives

Materials and Equipment:

  • Solution of this compound in DCM (from Part 1)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous DCM or THF.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound (1.05 eq) from Part 1 to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation: Representative Examples and Characterization

The following table presents representative data for a selection of urea derivatives synthesized from this compound and various amines.

Entry Amine Product Yield (%) ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) m/z (ESI+)
1Aniline1-(Oxan-4-yl)-3-phenylurea928.51 (s, 1H), 7.42 (d, J=7.8 Hz, 2H), 7.21 (t, J=7.9 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 6.18 (d, J=7.9 Hz, 1H), 3.85 (m, 3H), 3.38 (t, J=11.2 Hz, 2H), 1.75 (d, J=12.5 Hz, 2H), 1.40 (qd, J=12.2, 4.5 Hz, 2H)155.4, 140.5, 128.7, 121.1, 117.8, 66.8, 47.9, 32.5221.1 [M+H]⁺
2Benzylamine1-Benzyl-3-(oxan-4-yl)urea956.35 (t, J=5.8 Hz, 1H), 6.12 (d, J=7.9 Hz, 1H), 7.20-7.35 (m, 5H), 4.21 (d, J=5.8 Hz, 2H), 3.82 (m, 3H), 3.35 (t, J=11.2 Hz, 2H), 1.72 (d, J=12.5 Hz, 2H), 1.38 (qd, J=12.2, 4.5 Hz, 2H)157.8, 141.2, 128.3, 127.1, 126.8, 66.9, 47.5, 43.1, 32.8235.1 [M+H]⁺
3Morpholine1-Morpholino-3-(oxan-4-yl)urea896.25 (d, J=7.8 Hz, 1H), 3.84 (m, 3H), 3.55 (t, J=4.8 Hz, 4H), 3.37 (t, J=11.2 Hz, 2H), 3.28 (t, J=4.8 Hz, 4H), 1.73 (d, J=12.5 Hz, 2H), 1.39 (qd, J=12.2, 4.5 Hz, 2H)157.1, 66.8, 66.2, 47.6, 44.1, 32.7216.1 [M+H]⁺

Note on Spectroscopic Data:

  • ¹H NMR: The N-H protons of ureas often appear as broad singlets or doublets (if coupled to an adjacent C-H) in the region of 6-9 ppm in DMSO-d₆.[5] The protons on the tetrahydropyran ring typically appear as multiplets in the 1.3-4.0 ppm range.

  • ¹³C NMR: The carbonyl carbon of the urea functional group is characteristically found in the 155-160 ppm region.[6] The carbons of the tetrahydropyran ring adjacent to the oxygen atom (C2, C6) appear around 67 ppm, while the other carbons (C3, C5, C4) are observed at higher fields (around 30-50 ppm).[7]

  • FTIR: Urea derivatives show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and C=O stretching (around 1630-1680 cm⁻¹).[8][9]

  • Mass Spectrometry: Under ESI-MS, urea derivatives typically show a prominent [M+H]⁺ ion. Fragmentation often involves cleavage of the C-N bonds of the urea linkage.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Incomplete formation of this compound.Ensure all reagents and solvents for the isocyanate formation are anhydrous. Monitor the reaction by FTIR to confirm the presence of the isocyanate peak before proceeding.
Low reactivity of the amine.For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase the reaction time and/or temperature. The use of a non-nucleophilic base (e.g., DIPEA) may be beneficial.
Formation of symmetrical urea byproducts Reaction of the isocyanate with water.Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under an inert atmosphere (nitrogen or argon).
The amine starting material contains impurities.Purify the amine before use (e.g., by distillation or recrystallization).
Difficult purification Product is highly polar and streaks on silica gel.Use a more polar eluent system for column chromatography (e.g., DCM/methanol). Consider reverse-phase chromatography if the compound is sufficiently soluble in polar solvents.
Product co-elutes with starting materials or byproducts.If the product is a solid, attempt recrystallization from various solvent systems to achieve purification.

Applications in Drug Discovery

The incorporation of the N-(oxane-4-yl)urea moiety into small molecules is a promising strategy in drug discovery for several reasons:

  • Improved Pharmacokinetics: The tetrahydropyran ring can enhance aqueous solubility and reduce metabolic liability compared to more lipophilic or chemically reactive groups, potentially leading to improved oral bioavailability and a more favorable half-life.[3][4]

  • Vector for Molecular Interactions: The oxygen atom of the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, which can enhance binding affinity and selectivity.

  • Scaffold for Library Synthesis: The synthetic accessibility of N-(oxane-4-yl)urea derivatives, as outlined in this note, makes this scaffold ideal for the rapid generation of diverse chemical libraries for high-throughput screening.

Urea derivatives have demonstrated a wide array of biological activities, including as kinase inhibitors, antivirals, and anticancer agents.[2][12] The N-(oxane-4-yl)urea scaffold represents a valuable building block for the development of next-generation therapeutics with optimized drug-like properties.

References

  • Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents. (n.d.).
  • Synthesis of 4-(aminoalkyl) substituted 1,3-dioxanes as potent NMDA and σ receptor antagonists. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of 4‐amino‐o‐carborane. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4-Aminotetrahydropyran | CAS#:38041-19-9. (2025, August 26). Chemsrc. Retrieved January 20, 2026, from [Link]

  • 4-Aminotetrahydropyran| CAS No:38041-19-9|ZaiQi Bio-Tech. (n.d.). Retrieved January 20, 2026, from [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • (PDF) Synthesis and Functionalization of 4-aminocyclopentenones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][13]oxazaphosphorin-2-yl) ureas. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and bioactivity of some new N-aryl/alkyl/cyclohexyl-N '-(2,3-dihydro-2-oxo-4H-benz[e][13]oxazaphosphorin-2-yl) ureas | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • (I) FTIR spectra of (a) NH2 (b) CO (c) NCN regions of (i) HA-urea (ii)... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

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  • 13 C-NMR chemical shifts. | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: 4-Isocyanatooxane in Polymer Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Oxane-Containing Polymers

The incorporation of cyclic ether moieties, specifically oxane rings, into polymer backbones presents a compelling strategy for the design of advanced materials. These structures can impart unique characteristics such as improved flexibility, enhanced polarity, and tailored biodegradability. While the direct polymerization of functionalized oxetanes (four-membered rings) is a known field, the utilization of isocyanate-functionalized oxanes as monomers for polyurethanes and polyureas is a more nascent and specialized area of research.

This guide provides a comprehensive overview of the synthesis and application of a representative monomer, 4-isocyanatotetrahydropyran (referred to herein as 4-isocyanatooxane, assuming a six-membered ring structure for enhanced stability and synthetic accessibility). The protocols and discussions are grounded in established principles of organic and polymer chemistry, offering a robust framework for researchers and material scientists to explore this promising class of polymers. While direct literature on this specific monomer is sparse, the methodologies presented are derived from analogous and well-documented chemical transformations.

Part 1: Synthesis of 4-Isocyanatotetrahydropyran Monomer

The synthesis of 4-isocyanatotetrahydropyran is not a commonly documented procedure, thus a plausible and robust synthetic route is proposed here, starting from the commercially available precursor, tetrahydro-4H-pyran-4-one. The key transformation is the conversion of a carboxylic acid derivative to an isocyanate via the Curtius rearrangement .[1][2][3][4][5]

Synthetic Pathway Overview

The proposed multi-step synthesis begins with the conversion of tetrahydro-4H-pyran-4-one to 4-cyanotetrahydro-2H-pyran-4-ol, followed by hydrolysis to the corresponding carboxylic acid, and finally, the Curtius rearrangement to yield the target isocyanate.

Synthesis_Pathway A Tetrahydro-4H-pyran-4-one B 4-Cyanotetrahydro-2H-pyran-4-ol A->B 1. KCN, H2O 2. Acid workup C Tetrahydro-2H-pyran-4-carboxylic acid B->C Acid or Base Hydrolysis D Tetrahydro-2H-pyran-4-carbonyl azide C->D 1. SOCl2 or (COCl)2 2. NaN3 E 4-Isocyanatotetrahydropyran D->E Heat (Curtius Rearrangement)

Caption: Proposed synthetic pathway for 4-isocyanatotetrahydropyran.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid

This protocol details the conversion of tetrahydro-4H-pyran-4-one to the corresponding carboxylic acid, a key intermediate for the Curtius rearrangement.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Cyanohydrin Formation:

    • In a fume hood, dissolve tetrahydro-4H-pyran-4-one (1 equivalent) in water.

    • Cool the solution in an ice bath and slowly add a solution of KCN (1.1 equivalents) in water.

    • Stir the mixture at 0-5 °C for 2-3 hours.

    • Slowly add dilute HCl to neutralize the excess KCN and precipitate the cyanohydrin.

    • Filter the crude product and wash with cold water.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the crude 4-cyanotetrahydro-2H-pyran-4-ol in a solution of NaOH (e.g., 6M).

    • Heat the mixture under reflux for 4-6 hours until the evolution of ammonia ceases.

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield tetrahydro-2H-pyran-4-carboxylic acid.

Protocol 2: Synthesis of 4-Isocyanatotetrahydropyran via Curtius Rearrangement

This protocol describes the conversion of the carboxylic acid to the isocyanate. The Curtius rearrangement involves the thermal decomposition of an acyl azide.[1][2][3][4][5]

Materials:

  • Tetrahydro-2H-pyran-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene or benzene

  • Dry glassware

Procedure:

  • Acyl Chloride Formation:

    • In a dry, inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-carboxylic acid (1 equivalent) to a flask.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) with a catalytic amount of DMF.

    • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 1 hour to ensure complete conversion.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Acyl Azide Formation and Curtius Rearrangement:

    • Dissolve the crude acyl chloride in anhydrous toluene.

    • In a separate flask, prepare a slurry of sodium azide (1.5 equivalents) in anhydrous toluene.

    • Slowly add the acyl chloride solution to the sodium azide slurry at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • CAUTION: Acyl azides can be explosive. Handle with care and use appropriate safety shields.

    • Gently heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas will be observed as the acyl azide rearranges to the isocyanate.

    • After the gas evolution ceases (typically 1-2 hours), the resulting solution of 4-isocyanatotetrahydropyran in toluene can be used directly in the next step or purified by distillation under reduced pressure.

Part 2: Application of this compound in Polymer Synthesis

4-Isocyanatotetrahydropyran is a monofunctional isocyanate and, as such, will act as a chain-terminating or end-capping agent in polyurethane and polyurea synthesis. To create high molecular weight polymers, a di-functional isocyanate is required. For the purpose of these application notes, we will also consider a hypothetical di-functional monomer, bis(4-isocyanatotetrahydropyran)methane , which could be synthesized from the corresponding diamine. The protocols below will focus on the use of a di-functional oxane-based isocyanate for the synthesis of linear polyurethanes and polyureas.

A. Polyurethane Synthesis

Polyurethanes are synthesized through the polyaddition reaction of a diisocyanate with a diol (polyol).[6][7][8] The incorporation of the tetrahydropyran moiety is expected to influence the polymer's properties, such as its polarity, flexibility, and degradation profile.

Polyurethane_Synthesis cluster_reactants Reactants A bis(4-isocyanatotetrahydropyran)methane C Oxane-containing Polyurethane A->C B Polyol (e.g., PCL-diol) B->C

Caption: General scheme for oxane-containing polyurethane synthesis.

Protocol 3: Synthesis of a Linear Polyurethane from bis(4-isocyanatotetrahydropyran)methane and Poly(caprolactone) diol

This protocol describes the synthesis of a polyurethane using a prepolymer method, which allows for better control over the polymer structure and molecular weight.

Materials:

  • bis(4-isocyanatotetrahydropyran)methane (di-functional oxane isocyanate)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous dimethylformamide (DMF) or dimethylacetamide (DMAc)

Procedure:

  • Drying of Reagents:

    • Dry the PCL-diol and BDO under vacuum at 80 °C for at least 4 hours to remove any residual water.

    • Ensure all solvents are anhydrous.

  • Prepolymer Synthesis:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dried PCL-diol.

    • Heat the PCL-diol to 70-80 °C and add the bis(4-isocyanatotetrahydropyran)methane (2 equivalents to the hydroxyl groups of PCL-diol).

    • Stir the mixture vigorously for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the prepolymer in anhydrous DMF or DMAc.

    • In a separate flask, prepare a solution of the chain extender, 1,4-butanediol (1 equivalent to the remaining isocyanate groups), in the same solvent.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the prepolymer solution.

    • Slowly add the BDO solution to the prepolymer solution with vigorous stirring.

    • Continue stirring at 70-80 °C for an additional 2-4 hours. The viscosity of the solution will increase as the polymer chain grows.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Table 1: Representative Properties of Oxane-Containing Polyurethanes

PropertyExpected Influence of Oxane Ring
Glass Transition Temp. (Tg) May be lowered due to increased chain flexibility.
Crystallinity Potentially reduced due to the non-planar ring structure.
Solubility Increased solubility in polar organic solvents.
Biodegradability The ether linkages may introduce sites for hydrolytic or enzymatic degradation.
B. Polyurea Synthesis

Polyureas are formed from the reaction of a diisocyanate with a diamine.[9][10] These polymers are known for their excellent mechanical properties and thermal stability, largely due to the strong hydrogen bonding of the urea linkages.

Polyurea_Synthesis cluster_reactants Reactants A bis(4-isocyanatotetrahydropyran)methane C Oxane-containing Polyurea A->C B Diamine (e.g., Jeffamine®) B->C

Caption: General scheme for oxane-containing polyurea synthesis.

Protocol 4: Synthesis of a Linear Polyurea from bis(4-isocyanatotetrahydropyran)methane and a Polyetheramine

This protocol details the synthesis of a polyurea in solution. The reaction between an isocyanate and an amine is typically very fast and does not require a catalyst.

Materials:

  • bis(4-isocyanatotetrahydropyran)methane

  • Polyetheramine (e.g., Jeffamine® D-2000)

  • Anhydrous dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Drying of Reagents:

    • Dry the polyetheramine under vacuum to remove any moisture.

    • Use anhydrous solvents.

  • Polymerization:

    • In a dry, three-necked flask under a nitrogen atmosphere, dissolve the polyetheramine (1 equivalent) in the chosen anhydrous solvent.

    • In a separate dropping funnel, dissolve the bis(4-isocyanatotetrahydropyran)methane (1 equivalent) in the same solvent.

    • Slowly add the diisocyanate solution to the diamine solution with vigorous stirring at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 50 °C.

    • After the addition is complete, continue stirring at room temperature for 4-6 hours to ensure complete polymerization.

  • Polymer Isolation and Purification:

    • Precipitate the polyurea by pouring the reaction mixture into a non-solvent like isopropanol or water.

    • Filter the polymer, wash it extensively with the non-solvent, and dry it in a vacuum oven at 70 °C.

Part 3: Characterization of Oxane-Containing Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Table 2: Recommended Characterization Techniques

TechniquePurpose
FTIR Spectroscopy Confirm the formation of urethane (-NHCOO-) or urea (-NHCONH-) linkages and the disappearance of the isocyanate (-NCO) peak (~2270 cm⁻¹).
NMR Spectroscopy (¹H and ¹³C) Elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability and degradation profile of the polymer.
Mechanical Testing Determine tensile strength, elongation at break, and Young's modulus.

Conclusion and Future Outlook

The use of this compound and its di-functional analogues in polymer synthesis opens up new avenues for the creation of novel polyurethanes and polyureas with potentially advantageous properties. The protocols outlined in this guide provide a foundational framework for the synthesis and characterization of these materials. Further research into the synthesis of various oxane-based isocyanates and a systematic investigation of their resulting polymer properties will undoubtedly lead to the development of advanced materials for a wide range of applications, from biomedical devices to high-performance coatings and elastomers. The exploration of non-isocyanate routes to oxane-containing polyurethanes, for instance, through the reaction of oxane-based cyclic carbonates with amines, also presents a promising direction for future "green" polymer chemistry.[11][12][13]

References

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Experimental Guide: Leveraging 4-Isocyanatooxane in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the utilization of 4-isocyanatooxane, a valuable heterocyclic building block in synthetic and medicinal chemistry. The focus is on the practical application of this reagent in forming key chemical linkages, underpinned by a rationale for methodological choices to ensure procedural robustness and reproducibility.

Introduction: The Utility of this compound

This compound features a saturated six-membered tetrahydropyran (oxane) ring, a motif frequently employed in modern drug discovery to enhance solubility and metabolic stability. The isocyanate group (-NCO) is a highly reactive electrophile that readily participates in addition reactions with a variety of nucleophiles.[1] This predictable reactivity makes this compound an excellent reagent for introducing the oxane moiety into molecules to generate libraries of ureas, carbamates, and thiocarbamates, classes of compounds with profound importance in pharmacology.

Critical Safety & Handling Protocols for Isocyanates

Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols to minimize exposure.[1][2] Health effects of exposure can include irritation of the skin, eyes, and mucous membranes, chest tightness, and occupational asthma.[1]

Core Safety Mandates:

  • Ventilation: All manipulations involving this compound must be performed in a certified chemical fume hood with demonstrated adequate airflow.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended.

    • Eye Protection: Safety goggles and a full-face shield.

    • Lab Coat: A buttoned, flame-resistant lab coat.[3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials such as water, alcohols, amines, and strong bases.[2] Isocyanates react with moisture to produce carbon dioxide gas, which can lead to container pressurization.

  • Spill & Decontamination: Spills must be treated immediately with an isocyanate-neutralizing agent (e.g., a solution of water, ammonia, and detergent) and absorbent material like sand.

General Experimental Workflow

The successful synthesis and isolation of products derived from this compound follow a systematic workflow. This process ensures reaction completion, efficient purification, and definitive characterization, forming a self-validating protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Solvent Preparation (Anhydrous) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup 1. Setup addition Slow Addition of This compound reaction_setup->addition monitoring Reaction Monitoring (TLC / LC-MS) addition->monitoring 2. React quench Quench Excess Isocyanate monitoring->quench purify Purification (Filtration / Chromatography) quench->purify 3. Isolate characterize Product Characterization (NMR, IR, MS) purify->characterize

Caption: General workflow for reactions with this compound.

Synthesis of Substituted Ureas

The reaction between an isocyanate and a primary or secondary amine is a highly efficient and straightforward method for synthesizing substituted ureas.[4] This reaction is typically fast and clean, often proceeding to completion at room temperature without the need for a catalyst.

Mechanistic Rationale

The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea product.

Caption: Reaction mechanism for urea formation.

Protocol: Synthesis of N-Benzyl-N'-(oxan-4-yl)urea

This protocol details the reaction of this compound with benzylamine, a representative primary amine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Mobile Phase for TLC (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure:

  • Preparation: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Isocyanate Addition: To this stirring solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 5 minutes at room temperature.[5] The use of an anhydrous solvent is critical to prevent the hydrolysis of the isocyanate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC, observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours, often evidenced by the formation of a white precipitate.[5]

  • Work-up and Isolation:

    • Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold DCM to remove any unreacted starting material.[5]

    • Dry the product under vacuum to yield the pure N-benzyl-N'-(oxan-4-yl)urea. If no precipitate forms, the solvent can be removed under reduced pressure and the crude product purified by column chromatography.

Data Summary: Urea Synthesis
Amine TypeSubstrate ExampleSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Primary AliphaticBenzylamineDCM2 - 4Room Temp>90
Secondary AliphaticPiperidineDCM2 - 4Room Temp>95
Primary AromaticAnilineTHF/DCM4 - 8Room Temp85 - 95

Table adapted from general isocyanate reactivity data.[5]

Synthesis of Carbamates

The reaction of isocyanates with alcohols produces carbamates (urethanes).[6] This reaction can be slower than urea formation, particularly with sterically hindered alcohols, and may require heating or catalysis.[6][7]

Mechanistic Rationale

Similar to the reaction with amines, the oxygen of the alcohol's hydroxyl group attacks the isocyanate carbon. A subsequent proton transfer from the oxonium intermediate results in the carbamate product. Catalysts, such as tertiary amines or organotin compounds, can be used to increase the rate of reaction.

Caption: Reaction mechanism for carbamate formation.

Protocol: Synthesis of Benzyl (oxan-4-yl)carbamate

Materials:

  • This compound

  • Benzyl alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Methanol (for quenching)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous THF.[6]

  • Isocyanate Addition: Add this compound (1.05 equivalents) portion-wise to the stirred alcohol solution at room temperature.[6] A slight excess of the isocyanate ensures full conversion of the alcohol.

  • Reaction Progression: Monitor the reaction by TLC or LC-MS. For less reactive alcohols, the reaction may be heated to reflux or a catalytic amount of DBTDL (e.g., 0.1 mol%) can be added to accelerate the conversion. The reaction is typically complete within 2-24 hours.[6]

  • Work-up:

    • Once the reaction is complete, add a few drops of methanol to quench any unreacted isocyanate.[6]

    • Remove the solvent under reduced pressure.

    • The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure carbamate product.

Synthesis of Thiocarbamates

Thiols react with isocyanates in a manner analogous to alcohols to form thiocarbamates.[8] These reactions are often rapid and can typically be performed under catalyst- and solvent-free conditions, highlighting an efficient and green aspect of this transformation.[8]

Mechanistic Rationale

The sulfur atom of the thiol is a potent nucleophile and readily attacks the isocyanate carbon. The resulting intermediate quickly rearranges via proton transfer to give the stable S-alkyl thiocarbamate.

Caption: Reaction mechanism for thiocarbamate formation.

Protocol: Synthesis of S-Phenyl (oxan-4-yl)carbamothioate

Materials:

  • This compound

  • Thiophenol

Procedure:

  • Reaction Setup: In a vial or round-bottom flask, add thiophenol (1.0 eq).

  • Isocyanate Addition: To the thiol, add this compound (1.0 eq) at room temperature and stir the mixture. The reaction is exothermic and often proceeds rapidly without any solvent.

  • Reaction Monitoring: Monitor the reaction by TLC. The transformation is typically complete in under an hour.

  • Isolation: The product often solidifies upon completion. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure thiocarbamate. If the product is an oil, it can be purified by column chromatography.

Product Characterization

Confirmation of product identity and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.

  • Chromatography (TLC/LC-MS): Used for initial reaction monitoring and final purity assessment.[6]

  • Infrared (IR) Spectroscopy: Provides functional group information. The disappearance of the strong isocyanate (-NCO) stretch around 2250-2275 cm⁻¹ is a key indicator of reaction completion. The appearance of characteristic carbonyl (C=O) stretches for ureas (~1640 cm⁻¹), carbamates (~1700 cm⁻¹), and thiocarbamates (~1680 cm⁻¹) confirms product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]

References

  • ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. Available at: [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Available at: [Link]

  • PubMed. (2016). Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ureas 5 starting from hexadecyl isocyanate 4 and amines 2. Available at: [Link]

  • Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]

  • Canada.ca. (2022). Isocyanates: Control measures guideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates. Available at: [Link]

  • ResearchGate. (2025). A laboratory comparison of analytical methods used for isocyanates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. Available at: [Link]

  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • Organic-Reaction.com. (n.d.). Urea Formation - Common Conditions. Available at: [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Available at: [Link]

  • IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Available at: [Link]

  • ChemistryViews. (2021). One-Pot Synthesis of Thiocarbamates. Available at: [Link]

  • Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Available at: [Link]

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Application Note & Protocol: Utilizing 4-Isocyanatooxane for Stable Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-isocyanatooxane as a novel linker for bioconjugation. Isocyanates are highly reactive electrophiles that efficiently form stable urea bonds with primary amines on biomolecules, such as the ε-amino group of lysine residues.[1][2] This guide details the chemical principles, key experimental considerations, and step-by-step protocols for conjugating this compound-functionalized molecules to proteins and antibodies. The protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure conjugate quality and reproducibility.

Introduction to this compound Bioconjugation

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in drug development, diagnostics, and life science research.[3] The choice of linker is critical, dictating the stability, pharmacokinetics, and overall performance of the resulting conjugate.[4][5]

This compound is an amine-reactive linker featuring a terminal isocyanate group (-N=C=O) and a saturated six-membered oxane (tetrahydropyran) ring. The isocyanate group provides a highly efficient means of targeting primary amines on proteins, while the oxane ring serves as a non-immunogenic, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.

Advantages of Isocyanate-Based Linkers:

  • High Reactivity: Isocyanates react rapidly with unprotonated primary amines at or near physiological pH to form highly stable urea linkages.[6]

  • Stable Linkage: The resulting urea bond is exceptionally stable to hydrolysis and enzymatic degradation, making it suitable for applications requiring long-term stability in vivo, such as the development of Antibody-Drug Conjugates (ADCs).[1][7][8] This contrasts with other common linkages like esters, which can be more susceptible to hydrolysis.

  • Small & Uncharged: The linker itself is small and does not introduce a charge, minimizing perturbations to the biomolecule's native structure and function.

However, the high reactivity of isocyanates also presents challenges, primarily their sensitivity to moisture, which can lead to hydrolysis and inactivation of the reagent.[9] This guide provides robust protocols designed to mitigate these challenges.

Mechanism of Action

The core of this bioconjugation strategy is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group. This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.5 - 8.5), where a sufficient population of lysine ε-amino groups (pKa ~10-11) are deprotonated and thus nucleophilic.[9]

The reaction forms a stable N,N'-disubstituted urea bond, covalently attaching the this compound linker (and its associated payload) to the protein.

Caption: Reaction of a protein's primary amine with this compound.

Key Considerations & Best Practices (Expert Insights)

3.1 Buffer Selection & pH Control

  • Causality: The choice of buffer is critical. Amine-containing buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for reaction with the isocyanate, drastically reducing conjugation efficiency.

  • Recommendation: Always use amine-free buffers. Phosphate-buffered saline (PBS), borate buffer, or HEPES at pH 7.5–8.5 are excellent choices.[10] Dialysis or buffer exchange of the protein solution is mandatory if it contains interfering substances.[10]

3.2 Reagent Preparation & Handling

  • Causality: Isocyanates are highly sensitive to moisture and will readily hydrolyze to an unstable carbamic acid, which then decomposes to an unreactive amine and carbon dioxide.[2][11]

  • Recommendation: Always use high-quality, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare the stock solution of the this compound linker.[10] Prepare the stock solution immediately before use and keep it tightly capped with desiccant when not in use.

3.3 Stoichiometry & Optimization

  • Causality: The molar ratio of linker to protein determines the final Degree of Labeling (DOL). An insufficient excess may lead to low DOL, while an excessive amount can lead to protein precipitation or modification of secondary, less reactive sites.

  • Recommendation: An empirical titration is recommended. Start with a 10- to 20-fold molar excess of the linker over the protein.[1][10] The optimal ratio will depend on the protein's reactivity and the desired DOL.

3.4 Quenching the Reaction

  • Causality: To ensure a defined endpoint and consume any unreacted, potentially harmful isocyanate, a quenching step is necessary.

  • Recommendation: Add a small, amine-containing molecule like Tris, glycine, or ethanolamine to a final concentration of ~50 mM. This will scavenge any remaining reactive linker.

Protocol 1: Labeling a Model Protein (e.g., BSA) with a this compound Payload

This protocol describes a general procedure for conjugating a payload functionalized with this compound to Bovine Serum Albumin (BSA) as a model protein.

4.1 Materials

  • BSA: 5 mg/mL in PBS, pH 7.5 (amine-free)

  • This compound Payload: (e.g., a fluorescent dye)

  • Anhydrous DMSO

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

4.2 Experimental Workflow

Caption: Streamlined workflow for protein conjugation and analysis.

4.3 Step-by-Step Procedure

  • Protein Preparation: Ensure the BSA solution is at 5 mg/mL in an amine-free buffer (e.g., PBS pH 7.5). If necessary, perform buffer exchange using a desalting column or dialysis.

  • Linker Stock Solution: Immediately before use, dissolve the this compound payload in anhydrous DMSO to create a 10 mM stock solution.

  • Calculate Reagent Volumes: Determine the volume of linker stock needed for a 15-fold molar excess.

    • Moles of BSA: (Volume of BSA solution in L) x (Concentration in g/L) / (MW of BSA, ~66,500 g/mol )

    • Moles of Linker: 15 x (Moles of BSA)

    • Volume of Linker Stock: (Moles of Linker) / (Stock concentration in mol/L)

  • Conjugation Reaction:

    • To the BSA solution, add 1/10th volume of the Conjugation Buffer (pH 8.0) and mix gently.

    • While gently vortexing, add the calculated volume of the linker stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if the payload is light-sensitive.[10]

  • Quenching: Add 1/20th volume of the Quenching Buffer to the reaction mixture to stop the reaction. Incubate for 30 minutes at room temperature.[10]

  • Purification:

    • Apply the quenched reaction mixture to a pre-equilibrated G-25 gel filtration column.[10]

    • Elute with PBS, pH 7.4. The protein conjugate will elute in the initial, higher molecular weight fractions, separated from the unreacted linker and quenching agent.

  • Characterization:

    • Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the payload (e.g., a dye). Calculate the DOL using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.[1]

    • Integrity: Analyze the conjugate by SDS-PAGE to confirm its integrity and check for aggregation.

Application in Antibody-Drug Conjugate (ADC) Development

The stability of the urea linkage makes this compound an attractive, non-cleavable linker for ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody (mAb), which targets a tumor-specific antigen.

Table 1: Comparison of Linker Chemistries for ADCs

Linker TypeCleavage MechanismKey AdvantageKey Disadvantage
Urea (Non-cleavable) Proteolytic degradation of AbHigh plasma stability, reduced off-target toxicity [4][]Payload released as an amino acid adduct, which must retain activity
Hydrazone Acid-labile (endosomal pH)Tumor microenvironment targetingCan have lower plasma stability
Disulfide Reduction (intracellular glutathione)High intracellular releasePotential for premature release in circulation[5]
Peptide Enzyme-cleavable (e.g., Cathepsin B)Specific release in lysosomesDependent on enzyme expression levels

Troubleshooting

ProblemPotential CauseRecommended Solution
Low DOL 1. Inactive (hydrolyzed) linker. 2. Amine-containing buffer. 3. Insufficient molar excess of linker.1. Use fresh, anhydrous DMSO; prepare linker stock immediately before use. 2. Perform buffer exchange into PBS or another amine-free buffer. 3. Increase the molar ratio of linker to protein (e.g., to 20x or 30x).
Protein Precipitation 1. Excessive DOL causing aggregation. 2. High concentration of organic solvent.1. Reduce the molar excess of the linker. 2. Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume.
No Conjugation 1. Incorrect buffer pH (too acidic). 2. Protein is not stable at the reaction pH.1. Ensure the final reaction pH is between 7.5 and 8.5. 2. Perform the reaction at a lower temperature (4°C) or for a shorter duration.

References

  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. [Link]

  • Gunasekaran, K., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. [Link]

  • Yamanashi, Y., et al. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed. [Link]

  • Bradner, J. E., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. [Link]

  • Tse, C. S. T., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology. [Link]

  • Zhang, B., et al. (2020). Stabilization of the hindered urea bond through de-tert-butylation. The Royal Society of Chemistry. [Link]

  • Wikipedia. Methyl isocyanate. Wikipedia. [Link]

  • van der Mee, M. A. J., et al. (2019). Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Diagram of possible reactions of isocyanates. ResearchGate. [Link]

  • van der Mee, M. A. J., et al. (2019). Dynamic covalent urea bonds and their potential for development of self-healing polymer materials. SciSpace. [Link]

  • Goldman, M., & Carver, R. K. (1957). Preserving fluorescein isocyanate for simplified preparation of fluorescent antibody. PubMed. [Link]

  • Tripodi, F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • AUB ScholarWorks. (n.d.). of the reaction between. AUB ScholarWorks. [Link]

  • Zou, Q., et al. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. PubMed. [Link]

  • Huang, R., et al. (2022). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Li, et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH. [Link]

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Application Notes & Protocols: Leveraging 4-Isocyanatooxane in the Development of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing physicochemical properties and exploring novel chemical space. Among these, the oxane (tetrahydropyran) moiety has gained prominence for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a rigid scaffold for orienting pharmacophoric elements. When functionalized as 4-isocyanatooxane (more systematically named 4-isocyanatotetrahydropyran), this building block becomes a highly versatile reagent for synthesizing a diverse range of bioactive molecules. The isocyanate group provides a reactive handle for the facile formation of urea, carbamate, and thiocarbamate linkages, which are themselves critical pharmacophores known to participate in key hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive compounds, with a particular focus on the development of kinase inhibitors. Detailed protocols, mechanistic insights, and safety considerations are presented to empower researchers in drug discovery and development.

Introduction: The Strategic Value of the Oxane-Urea Scaffold

The confluence of the oxane ring and the urea linkage in a single molecular entity offers a compelling strategy for the design of novel therapeutics.

  • The Oxane Moiety: The tetrahydropyran (THP) ring, often referred to as oxane, is increasingly utilized as a bioisosteric replacement for carbocyclic rings like cyclohexane.[3] Its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.[3] Furthermore, the incorporation of the THP moiety generally leads to a reduction in lipophilicity and an increase in aqueous solubility, which are desirable attributes for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3]

  • The Urea Linkage: The N,N'-disubstituted urea functional group is a privileged scaffold in medicinal chemistry.[2][4] Its defining feature is the ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[2] This allows for the formation of robust, directional hydrogen bonds with amino acid residues in the active sites of enzymes, such as kinases, making the urea moiety a powerful tool for achieving high binding affinity and selectivity.

The combination of these two structural motifs through the use of this compound provides a direct and efficient route to compounds with enhanced drug-like properties and potent biological activity.

The Reagent: this compound (4-Isocyanatotetrahydropyran)

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be extrapolated from similar aliphatic isocyanates and the tetrahydropyran core structure.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₆H₉NO₂Based on structure
Molecular Weight 127.14 g/mol Based on structure
Appearance Colorless to pale yellow liquidTypical for small aliphatic isocyanates
Reactivity Highly reactive towards nucleophilesThe isocyanate group is electrophilic
Moisture Sensitivity HighReacts with water to form an unstable carbamic acid, which decomposes to the corresponding amine (4-aminotetrahydropyran) and carbon dioxide.
Solubility Soluble in aprotic organic solvents (e.g., THF, DCM, DMF)Common for organic reagents
Synthesis of this compound

This compound is typically not a commercially off-the-shelf reagent and is often prepared in situ or immediately prior to use due to its reactivity. A common and effective method for its synthesis is the reaction of its corresponding amine precursor, 4-aminotetrahydropyran, with a phosgene equivalent.[2] For safety and ease of handling, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are preferred over phosgene gas.[1]

Protocol 1: Synthesis of this compound from 4-Aminotetrahydropyran

Safety First: This reaction involves highly toxic and reactive intermediates (phosgene is generated in situ from triphosgene). It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or nitrile), safety goggles, and a lab coat. An emergency plan should be in place, and access to a safety shower and eyewash station is mandatory.[5]

Materials:

  • 4-Aminotetrahydropyran hydrochloride

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N), freshly distilled

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 4-aminotetrahydropyran hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to liberate the free amine.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the triphosgene solution dropwise to the stirred amine suspension at 0 °C over a period of 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS (if a derivatization method is available) to confirm the consumption of the starting amine.

  • Work-up (Use with Caution): The resulting solution of this compound is typically used directly in the next step without purification. If isolation is attempted, it must be done with extreme care to avoid exposure to moisture. Filtration under an inert atmosphere can remove the triethylamine hydrochloride precipitate. The solvent can be removed under reduced pressure, but this should be done at low temperature to minimize polymerization or degradation.

Causality Note: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated from the starting material and the reaction itself, without competing with the amine for reaction with the phosgene equivalent. The reaction is run at 0°C to control the exothermic reaction and minimize side product formation.

Application in Bioactive Compound Synthesis: p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in cellular signaling pathways that regulate inflammatory responses.[6] Dysregulation of p38 MAPK is implicated in autoimmune diseases like rheumatoid arthritis. Consequently, inhibitors of p38 MAPK are of significant therapeutic interest.[6] A number of potent p38 MAPK inhibitors feature a diaryl urea scaffold, which makes this compound an ideal building block for creating novel analogs with potentially improved properties.[7]

General Reaction Scheme

The core reaction is the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of the isocyanate. This reaction is generally high-yielding, proceeds under mild conditions, and does not require a catalyst.[1]

Note: The DOT script above is a template. Actual images of chemical structures would need to be generated and hosted to be displayed.

Caption: General workflow for synthesizing bioactive ureas.

Protocol 2: Synthesis of a Tetrahydropyran-Urea p38 MAPK Inhibitor Analog

This protocol describes the synthesis of an N-(substituted aryl)-N'-(tetrahydropyran-4-yl)urea, a scaffold present in known p38 MAPK inhibitors.

Materials:

  • Solution of this compound in anhydrous DCM (from Protocol 1)

  • A substituted aniline (e.g., 4-fluoro-2-methylaniline) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M).

  • Reaction: To the stirred solution of the aniline at room temperature, add the solution of this compound (1.0-1.1 eq) dropwise over 10 minutes.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a new, more polar product spot.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by one of the following methods:

    • Precipitation/Trituration: Add a non-polar solvent like hexanes or diethyl ether to the crude residue. The urea product, being more polar, will often precipitate as a solid. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

    • Column Chromatography: If the product is not a solid or requires further purification, perform silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 2: Representative Reaction Conditions and Yields

Amine SubstrateSolventReaction Time (h)Purification MethodTypical Yield
4-FluoroanilineDCM2Precipitation>90%
2-AminopyridineTHF4Chromatography75-85%
3-Chloro-4-fluoroanilineDCM3Precipitation>85%
N-MethylbenzylamineTHF1Chromatography>90%

Expert Insight: The choice of solvent can be critical. While DCM and THF are commonly used, for less reactive anilines, a more polar aprotic solvent like DMF may be used, although this complicates work-up. The reaction is generally clean, and in many cases, purification by simple precipitation and filtration is sufficient, which is highly advantageous for library synthesis and rapid SAR exploration.[8]

Biological Context: The p38 MAPK Signaling Pathway

The synthesized tetrahydropyran-urea compounds are designed to inhibit p38 MAPK. This kinase is a central node in a signaling cascade that responds to cellular stress and inflammatory cytokines like TNF-α and IL-1β.

p38_MAPK_Pathway extracellular Stress / Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor extracellular->receptor binds map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k activates map2k MAPKK (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response leads to inhibitor Tetrahydropyran-Urea Inhibitor inhibitor->p38 inhibits

Caption: p38 MAPK signaling pathway and point of inhibition.

The diaryl urea inhibitors, including those synthesized from this compound, typically act as Type II inhibitors. They bind to an allosteric site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase.[7] The urea moiety is critical for this interaction, forming key hydrogen bonds with the hinge region of the enzyme, specifically with the backbone amide of Asp168 and the side chain of Glu71 in p38α. The tetrahydropyran group would occupy a solvent-exposed region, where its favorable physicochemical properties can enhance the overall drug-like profile of the inhibitor.

Conclusion and Future Directions

This compound is a powerful and efficient building block for the synthesis of bioactive compounds, particularly those featuring a urea linkage. Its application in the development of p38 MAPK inhibitors demonstrates its utility in creating molecules with desirable physicochemical properties and high target affinity. The straightforward and high-yielding nature of the urea formation reaction makes this reagent particularly suitable for the rapid generation of chemical libraries for structure-activity relationship studies. Future applications could involve the synthesis of carbamate and thiocarbamate derivatives for exploring different hydrogen bonding patterns and physicochemical properties, further expanding the utility of this versatile reagent in the pursuit of novel therapeutics.

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  • Shen, Y. C., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link]

  • Wang, W., et al. (2021). Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Profiles RNS. [Link]

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Application Notes and Protocols for 4-Isocyanatooxane in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Isocyanates as Powerful Click Chemistry Hubs

The philosophy of "click chemistry" revolves around reactions that are modular, high-yielding, wide in scope, and generate minimal byproducts. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the family of click reactions is ever-expanding. Among these, the reactions of isocyanates with nucleophiles, particularly thiols and amines, have emerged as powerful tools for bioconjugation, polymer synthesis, and surface modification. These reactions are exceptionally fast, often proceeding to completion in minutes at room temperature, and do not typically require a metal catalyst, which can be a significant advantage in biological systems.[1][2]

This guide focuses on the applications of 4-isocyanatooxane (CAS 53035-92-0) , a unique aliphatic isocyanate. The incorporation of the oxane (tetrahydropyran) ring introduces several potentially advantageous features:

  • Improved Solubility: The ether linkage in the oxane ring is expected to enhance the solubility of this compound and its derivatives in a wider range of solvents, including more polar and aqueous environments, which is beneficial for biological applications.

  • Biocompatible Scaffold: The tetrahydropyran motif is found in many natural products and is generally considered a biocompatible scaffold.[3]

  • Conformational Rigidity: The cyclic nature of the oxane ring can impart a degree of conformational rigidity to the resulting molecules, which can be advantageous in drug design for optimizing binding to biological targets.

This document will provide a detailed overview of the click chemistry applications of this compound, including reaction mechanisms, detailed experimental protocols, and safety considerations.

Scientific Foundation: The Reactivity of this compound

The core of this compound's utility in click chemistry lies in the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with a variety of nucleophiles. For the purpose of this guide, we will focus on two primary click reactions:

  • Thiol-Isocyanate Reaction: The reaction with a thiol to form a stable thiocarbamate linkage.

  • Amine-Isocyanate Reaction: The reaction with a primary or secondary amine to form a stable urea linkage.

Reactivity Profile of an Aliphatic Cyclic Isocyanate

While specific reactivity data for this compound is not extensively available in the literature, we can infer its behavior based on general principles of isocyanate chemistry:

  • Aliphatic vs. Aromatic Isocyanates: this compound is an aliphatic isocyanate. Generally, aliphatic isocyanates are less reactive than their aromatic counterparts (like MDI or TDI).[4][5] This can be an advantage, as it can lead to greater selectivity in complex molecular environments.

  • Cyclic Structure: The cyclic nature of this compound, similar to cyclohexyl isocyanate, may introduce steric hindrance that can modulate its reactivity compared to linear aliphatic isocyanates.[6]

  • Influence of the Ether Linkage: The oxygen atom in the oxane ring is an electron-withdrawing group, which could slightly increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity compared to a simple cycloalkyl isocyanate.

Catalysis of Isocyanate Click Reactions

While many isocyanate-nucleophile reactions proceed rapidly without a catalyst, the use of a catalyst can significantly accelerate the reaction, ensuring it goes to completion quickly.

  • Base Catalysis for Thiol-Isocyanate Reactions: Tertiary amines are excellent catalysts for the thiol-isocyanate reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a particularly effective and commonly used catalyst for this transformation, often at very low loadings (e.g., 0.1-1 mol%).[1][2] The proposed mechanism involves the activation of the thiol by the base to form a more nucleophilic thiolate.

  • Amine-Isocyanate Reactions: The reaction between an isocyanate and an amine is typically very fast and often does not require a catalyst.[7]

Visualizing the Reaction Mechanisms

To better understand the transformations involved, the following diagrams illustrate the key reaction pathways.

Thiol_Isocyanate_Mechanism DBU-Catalyzed Thiol-Isocyanate Reaction Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate DBU DBU DBU Intermediate [Intermediate Complex] Thiolate->Intermediate Nucleophilic Attack Isocyanate Oxane-N=C=O Isocyanate->Intermediate Thiocarbamate Oxane-NH-C(=O)-S-R Intermediate->Thiocarbamate Proton Transfer Amine_Isocyanate_Mechanism Amine-Isocyanate Reaction Amine R₂NH Zwitterion Oxane-N⁻-C(=O)-N⁺HR₂ Amine->Zwitterion Nucleophilic Attack Isocyanate Oxane-N=C=O Isocyanate->Zwitterion Urea Oxane-NH-C(=O)-NR₂ Zwitterion->Urea Proton Transfer

Caption: Uncatalyzed formation of a urea linkage.

Application Note 1: Bioconjugation and Drug Discovery

The rapid and specific nature of isocyanate click chemistry makes it an excellent choice for the conjugation of small molecules, peptides, and proteins. This compound is a particularly attractive reagent in this context due to its potential for improved aqueous solubility and biocompatible scaffold.

Key Advantages in a Biological Context:
  • Bioorthogonality: The reaction is highly specific for thiols and amines, minimizing side reactions with other functional groups present in biological systems.

  • Speed: The rapid kinetics allow for efficient labeling even at low concentrations.

  • Stability: The resulting thiocarbamate and urea linkages are generally stable under physiological conditions.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Protein Solution in Buffer Mix Mix Protein and Isocyanate Solutions Protein_Sol->Mix Isocyanate_Sol This compound in DMSO Isocyanate_Sol->Mix Incubate Incubate at RT Mix->Incubate Purify Purify via SEC or Dialysis Incubate->Purify Analyze Analyze by MS and SDS-PAGE Purify->Analyze

Caption: General workflow for protein conjugation.

Protocols

Important Safety Note: Isocyanates are potent respiratory and skin sensitizers. All work with this compound and other isocyanates must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. [8]

Protocol 1: Thiol-Isocyanate Click Reaction for Small Molecule Synthesis

This protocol describes a general procedure for the DBU-catalyzed reaction of this compound with a thiol-containing small molecule.

Materials:

  • This compound (MW: 127.14 g/mol )

  • Thiol-containing molecule

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Nitrogen or Argon source

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the thiol-containing molecule (1.0 eq) in the anhydrous solvent.

  • Addition of Isocyanate: Add this compound (1.05 eq) to the solution.

  • Catalyst Addition: Add DBU (0.01-0.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 5-30 minutes.

  • Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Amine-Isocyanate Click Reaction for Peptide Modification

This protocol provides a general method for labeling a peptide with this compound at a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

  • Peptide with a free primary amine

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF))

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation: Dissolve the peptide (1.0 eq) in anhydrous DMF.

  • Addition of Isocyanate: In a separate vial, prepare a stock solution of this compound in anhydrous DMF. Add a slight excess (1.1-1.5 eq) of the isocyanate solution to the peptide solution with gentle vortexing.

  • Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quenching: Quench any unreacted isocyanate by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or a primary amine scavenger.

  • Purification: Purify the labeled peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the product by mass spectrometry.

Quantitative Data and Comparisons

The following tables provide a summary of typical reaction conditions and a comparison of the reactivity of different nucleophiles with isocyanates.

Table 1: Typical Reaction Parameters for Isocyanate Click Chemistry

ParameterThiol-Isocyanate ReactionAmine-Isocyanate Reaction
Nucleophile Thiol (R-SH)Primary/Secondary Amine (R-NH₂, R₂NH)
Catalyst DBU (0.01-1 mol%)Typically none required
Solvent Aprotic (THF, DCM, DMF)Aprotic (DMF, DMSO)
Temperature Room TemperatureRoom Temperature
Reaction Time 5-30 minutes< 15 minutes
Yield >95%>95%

Data compiled from multiple sources on analogous isocyanate reactions. [1][2][7] Table 2: Relative Reactivity of Nucleophiles with Isocyanates

NucleophileRelative Reactivity
Aliphatic Primary Amine Very High
Aromatic Primary Amine High
Aliphatic Thiol High (with base catalyst)
Primary Alcohol Moderate
Water Low to Moderate
Secondary Alcohol Low

This table provides a general trend; actual reactivities can be influenced by steric and electronic factors. [9]

Safety and Handling of this compound

Hazard Statement: Based on general knowledge of isocyanates, this compound should be considered a hazardous substance. Isocyanates are known to be potent respiratory and skin sensitizers, and can cause severe allergic reactions upon exposure. [8] Precautionary Measures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or butyl rubber gloves. Change gloves immediately if they become contaminated.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Skin Protection: Wear a lab coat to protect from skin contact.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, amines, and alcohols. The compound is likely sensitive to moisture.

  • Spill and Disposal: In case of a spill, decontaminate the area with a solution of water and a small amount of detergent. Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound presents itself as a valuable and versatile building block for click chemistry applications. Its unique structure, combining the highly efficient reactivity of the isocyanate group with the favorable properties of the oxane ring, opens up new possibilities in drug discovery, bioconjugation, and materials science. While specific experimental data for this compound is limited, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. As with any reactive chemical, adherence to strict safety protocols is paramount.

References

  • Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics. [Link]

  • Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Polymer Chemistry. [Link]

  • This compound - Pharos. [Link]

  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. [Link]

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. MDPI. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC. [Link]

  • Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Dongsen Chemicals. [Link]

  • Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. ResearchGate. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base. ResearchGate. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]

  • Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community. [Link]

  • Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. PMC. [Link]

  • Tetrahydropyran - Wikipedia. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison. Dongsen Chemicals. [Link]

  • Click chemistry - Grokipedia. [Link]

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. PubMed. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Introduction to Polyurethane Chemistry. ACS Publications. [Link]

  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.
  • Relative reactivity's of various functional groups towards isocyanates. ResearchGate. [Link]

  • 1.2.1 - Isocyanate Reactions. poliuretanos. [Link]

  • 4-(Isocyanatomethyl)oxane. PubChem. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]

  • Click chemistry - Wikipedia. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. itrcweb.org. [Link]

  • Tetraisocyanatosilane. PubChem. [Link]

  • Synthesis of Dioxane from Acetylene. YouTube. [Link]

  • Physical and chemical properties of 1,4-dioxane. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-isocyanatooxane. This guide is designed for researchers, scientists, and drug development professionals who are working with this reactive molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to help you achieve the desired purity and yield in your experiments. The isocyanate group is highly electrophilic, and the oxane moiety also presents specific chemical properties, making the purification of this compound a nuanced process. This guide is structured to address the common challenges and questions that arise during its purification.

Understanding the Challenges in Purifying this compound

The primary challenge in purifying this compound lies in the high reactivity of the isocyanate functional group (-N=C=O). This group is susceptible to reaction with a variety of nucleophiles, including water, alcohols, and amines.[1] Consequently, improper handling or purification conditions can lead to the formation of undesired byproducts, significantly reducing the yield and purity of the final product. Additionally, thermal stress during purification can induce polymerization or degradation. Therefore, a successful purification strategy must mitigate these potential side reactions.

Common Impurities in Crude this compound

The nature and quantity of impurities in your crude this compound will largely depend on the synthetic route employed. A common method for synthesizing isocyanates is the phosgenation of the corresponding primary amine (4-aminooxane in this case).[1][2] Non-phosgene methods, such as those involving the decomposition of carbamates, are also utilized.[3]

Based on these synthetic pathways, the following are common impurities you may encounter:

  • Unreacted 4-Aminooxane: The starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Symmetrical Ureas: Formed from the reaction of this compound with unreacted 4-aminooxane or through the hydrolysis of the isocyanate to an amine, which then reacts with another isocyanate molecule.[1]

  • Carbamates: If an alcohol was used as a solvent or is present as an impurity, it can react with the isocyanate to form a carbamate.

  • Polymeric Byproducts: Isocyanates can self-react, especially at elevated temperatures, to form dimers, trimers (isocyanurates), and higher-order oligomers.[4][5]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and any catalysts or other reagents, may be present in the crude product.

A summary of analytical methods for purity assessment is provided below:

Analytical Technique Purpose Typical Observations
Gas Chromatography (GC) To determine the purity of the isocyanate and quantify volatile impurities.A sharp peak for this compound. Additional peaks may indicate residual solvents or volatile byproducts.
High-Performance Liquid Chromatography (HPLC) To analyze for less volatile impurities such as ureas and oligomers.A main peak for the desired product. Broader, later-eluting peaks can suggest polymeric species.
Infrared (IR) Spectroscopy To confirm the presence of the isocyanate group and detect impurities.A strong, characteristic absorption band around 2250-2270 cm⁻¹ for the -N=C=O stretch. The presence of bands for -NH and C=O (amide/urea) can indicate hydrolysis or reaction with amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information and identify impurities.Characteristic shifts for the protons on the oxane ring. The absence of -NH protons helps confirm purity.

Recommended Purification Method: Vacuum Distillation

For many isocyanates, vacuum distillation is the most effective method of purification as it allows for boiling at a lower temperature, minimizing thermal degradation.[6]

Detailed Protocol for Vacuum Distillation of this compound:
  • Apparatus Setup:

    • Use a short-path distillation apparatus to minimize the surface area and residence time of the hot isocyanate.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry, inert gas (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Use a high-quality vacuum pump capable of reaching low pressures (e.g., <1 mmHg).

    • Employ a cold trap between the receiving flask and the vacuum pump to protect the pump from any volatile components.

  • Distillation Procedure:

    • Charge the crude this compound to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Slowly and carefully apply the vacuum.

    • Gradually heat the distillation flask using a heating mantle with a stirrer.

    • Monitor the temperature of the vapor and the head of the distillation column.

    • Collect the fraction that distills at a constant temperature and pressure. This will be your purified this compound.

    • It is often beneficial to collect a small forerun fraction to remove any highly volatile impurities before collecting the main product fraction.

    • Once the main fraction is collected, stop the heating and allow the system to cool under vacuum before slowly reintroducing the inert gas.

Troubleshooting Guide for Purification

This section is designed to help you troubleshoot common issues you may encounter during the purification of this compound.

Q1: My yield of purified this compound is very low.

Possible Causes and Solutions:

  • Hydrolysis of the Product: The isocyanate group is highly sensitive to water.[1][7] Any moisture in the crude material, solvents, or distillation apparatus will lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide.[1] The amine can then react with more isocyanate to form a non-volatile urea, reducing your yield of the desired product.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents for any preceding steps. Handle the crude material under an inert atmosphere (nitrogen or argon).

  • Thermal Degradation or Polymerization: Prolonged heating, even under vacuum, can cause the isocyanate to polymerize into dimers, trimers, or other oligomers, which will remain in the distillation pot.

    • Solution: Use a short-path distillation setup to minimize the time the isocyanate is exposed to high temperatures. Ensure the vacuum is as low as possible to reduce the required distillation temperature.

  • Incomplete Reaction: If the initial synthesis of the isocyanate was not complete, the yield will inherently be low.

    • Solution: Before attempting purification, analyze a small sample of the crude product by IR or NMR to assess the extent of the initial reaction. If significant starting material remains, consider optimizing the reaction conditions.

Q2: The purified this compound is cloudy or contains solid particles.

Possible Causes and Solutions:

  • Formation of Urea Byproducts: Cloudiness or solid particulates are often due to the formation of insoluble urea byproducts from the reaction of the isocyanate with water and the subsequent amine.[1]

    • Solution: This points to a significant issue with moisture control. Review your experimental setup and handling procedures to eliminate all sources of water. If the purified product is already contaminated, a second distillation may be necessary, although this will likely result in a lower yield.

  • Crystallization of the Product: Depending on its melting point, the purified this compound may solidify in the condenser or receiving flask if they are too cold.

    • Solution: Use room temperature water for the condenser or gently warm the condenser with a heat gun to prevent solidification.

Q3: My GC or HPLC analysis of the purified product shows multiple peaks.

Possible Causes and Solutions:

  • Co-distillation of Impurities: If an impurity has a boiling point close to that of this compound, it may co-distill.

    • Solution: Use a fractional distillation column with a suitable packing material to improve separation efficiency. Collecting smaller, more numerous fractions and analyzing each one can help to isolate the pure product.

  • On-column Decomposition: The high temperatures of a GC injection port can sometimes cause sensitive compounds like isocyanates to degrade.

    • Solution: Lower the injector temperature as much as possible while still allowing for efficient volatilization. Ensure the GC liner is clean and deactivated. For HPLC, ensure the mobile phase is compatible and does not react with the isocyanate.

  • Contamination from Handling: The sample may have been contaminated during preparation for analysis.

    • Solution: Use dry, clean vials and syringes. Prepare the sample for analysis immediately before running it.

Frequently Asked Questions (FAQs)

Q: How should I store purified this compound?

A: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. It should be kept in a cool, dark place. For long-term storage, refrigeration is recommended, but ensure the container is well-sealed to prevent condensation from forming when it is brought to room temperature.

Q: What are the key safety precautions when working with this compound?

A: Isocyanates are potent respiratory and skin sensitizers.[8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[8]

Q: My crude this compound is a viscous oil or semi-solid. How should I handle this for distillation?

A: If the crude material is too viscous to transfer easily, you can gently warm it to reduce its viscosity. However, be mindful of the potential for thermal degradation. Alternatively, you can dissolve the crude material in a small amount of a high-boiling, anhydrous, and inert solvent (e.g., dichlorobenzene) to facilitate transfer and distillation. The solvent can then be removed as a forerun during the distillation.

Q: Can I use chromatography to purify this compound?

A: While possible, chromatographic purification of isocyanates is challenging. The isocyanate group can react with the stationary phase (especially silica gel, which has surface hydroxyl groups). If chromatography is necessary, a non-protic stationary phase (like deactivated alumina) and anhydrous, inert mobile phases must be used. It is generally less preferred than vacuum distillation for larger quantities.

Visualizing the Purification Workflow

Purification Method Selection

Purification_Decision Start Crude this compound Assess_Purity Assess Purity and Impurity Profile (GC, HPLC, IR) Start->Assess_Purity Is_Thermally_Stable Is the compound thermally stable? Assess_Purity->Is_Thermally_Stable Distillation Vacuum Distillation Is_Thermally_Stable->Distillation Yes Chromatography Inert Chromatography Is_Thermally_Stable->Chromatography No Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Purified Product Check_Apparatus Check for leaks in distillation setup? Start->Check_Apparatus Seal_Joints Reseal joints and re-check vacuum Check_Apparatus->Seal_Joints Yes Check_Moisture Were all materials and apparatus anhydrous? Check_Apparatus->Check_Moisture No Seal_Joints->Check_Moisture Dry_Apparatus Thoroughly dry all components and use anhydrous solvents Check_Moisture->Dry_Apparatus No Check_Temp Was the distillation temperature too high? Check_Moisture->Check_Temp Yes Dry_Apparatus->Check_Temp Lower_Vacuum Improve vacuum to lower boiling point Check_Temp->Lower_Vacuum Yes Analyze_Residue Analyze distillation residue (IR, NMR) Check_Temp->Analyze_Residue No Lower_Vacuum->Analyze_Residue

Caption: Troubleshooting flowchart for low product yield.

References

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  • ACS Publications. (2013). Thermal stability of isocyanate-based polymers. 1. Kinetics of the thermal dissociation of urethane, oxazolidone, and isocyanurate groups. Retrieved from [Link]

  • PubMed. (n.d.). An improved procedure for the purification of catalytically active alkane hydroxylase from Pseudomonas putida GPo1. Retrieved from [Link]

  • MDPI. (n.d.). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Dioxane from Acetylene. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Distillation Troubleshooting. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amine-functionalized siloxane oligomer facilitated synthesis of subnanometer colloidal Au particles. Retrieved from [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions! Retrieved from [Link]

  • Tuhat. (2021). Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. Retrieved from [Link]

  • IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]

  • PetroSkills. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Sucrose. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from [Link]

Sources

how to improve the stability of 4-isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-isocyanatooxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability and handling of this valuable reagent. Given the limited specific literature on this compound, this guide synthesizes established principles of isocyanate chemistry, drawing parallels from structurally similar compounds like cyclohexyl isocyanate, to offer field-proven insights and best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (CAS 53035-92-0) is a heterocyclic organic compound featuring an isocyanate functional group (-N=C=O) attached to an oxane (tetrahydropyran) ring.[1][2] The high reactivity of the isocyanate group, which makes it a valuable reagent for forming urethane, urea, and other linkages, also renders it susceptible to degradation. Stability is a primary concern because isocyanates can readily react with atmospheric moisture and can self-polymerize, leading to a loss of purity and reactivity.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on general isocyanate chemistry, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Reaction with water (moisture) to form an unstable carbamic acid, which then decomposes into an amine (4-aminooxane) and carbon dioxide. This is often a major source of impurity.[4]

  • Dimerization and Trimerization: Self-reaction of isocyanate molecules to form uretdiones (dimers) and isocyanurates (trimers).[5] This process can be accelerated by heat and certain catalysts.[6]

Q3: How should I properly store this compound to maximize its shelf life?

A3: Proper storage is critical for maintaining the integrity of this compound. Storage conditions should be:

  • Cool and Dry: Store in a cool, well-ventilated area away from heat sources and direct sunlight.[7] Some isocyanates can polymerize when heated for extended periods.[7]

  • Inert Atmosphere: The container should be tightly sealed, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[3][8]

Q4: What are the initial signs of degradation in a sample of this compound?

A4: Visual inspection can often provide the first clues of degradation. These signs include:

  • Turbidity or Haze: The formation of insoluble urea or polymer products can make the liquid appear cloudy.

  • Increased Viscosity: Polymerization will lead to a noticeable increase in the viscosity of the material.

  • Solid Precipitate: In advanced stages of degradation, solid precipitates of dimers, trimers, or polyureas may be visible.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Low Yields in Urethane/Urea Synthesis
Potential Cause Explanation Recommended Solution
Degraded this compound The isocyanate has reacted with moisture or has polymerized, reducing the concentration of active reagent.1. Verify Purity: Before use, analyze the purity of the this compound via titration or spectroscopy (e.g., FT-IR to check for the characteristic -N=C=O peak around 2250-2275 cm⁻¹). 2. Purification: If degradation is suspected, consider distillation under reduced pressure. However, this should be done with caution as heating can promote polymerization.
Moisture in Reaction System Trace amounts of water in solvents, glassware, or other reagents will consume the isocyanate, reducing the yield of the desired product.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent). 2. Dry Glassware: Oven-dry all glassware immediately before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon).
Side Reactions The reaction conditions (e.g., high temperature, presence of certain catalysts) may be promoting dimerization or trimerization over the desired reaction.1. Optimize Temperature: Run the reaction at the lowest feasible temperature.[6] 2. Catalyst Selection: If using a catalyst, ensure it is selective for the urethane/urea formation and does not excessively promote side reactions. Tertiary amines and some organometallic compounds can catalyze both desired and undesired reactions.[4][9]
Issue 2: Formation of Insoluble Precipitates During Reaction or Storage
Potential Cause Explanation Recommended Solution
Hydrolysis Product (Polyurea) The isocyanate is reacting with water, forming an amine which then rapidly reacts with more isocyanate to create an insoluble polyurea.1. Strict Moisture Exclusion: As detailed above, rigorously exclude all sources of moisture from the reaction and storage environments. 2. Solvent Choice: Use a non-polar, aprotic solvent in which the isocyanate is soluble but in which water has very low solubility.
Dimer/Trimer Formation The isocyanate is self-polymerizing, which can be accelerated by basic impurities, certain metals, or elevated temperatures.1. Control Temperature: Maintain cool storage and reaction conditions. 2. Use of Stabilizers: For long-term storage, consider the addition of a stabilizer. Small amounts of an acid source, such as gaseous carbon dioxide or a hindered phenol, can inhibit self-polymerization.

Experimental Protocols

Protocol 1: Small-Scale Purity Assessment by FT-IR
  • Under an inert atmosphere, carefully withdraw a small aliquot of this compound.

  • Place a drop of the sample between two KBr or NaCl plates.

  • Acquire the FT-IR spectrum.

  • Analysis:

    • A strong, sharp peak between 2250-2275 cm⁻¹ indicates the presence of the -N=C=O group. A decrease in the intensity of this peak over time suggests degradation.

    • The appearance of a broad peak around 3300 cm⁻¹ (N-H stretch) and a peak around 1640 cm⁻¹ (C=O stretch) may indicate the formation of urea, a hydrolysis product.

    • The presence of a peak around 1780 cm⁻¹ could indicate the formation of a uretdione (dimer).

Protocol 2: General Procedure for Reaction with an Alcohol under Anhydrous Conditions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Oven-dry all glassware B Add alcohol and anhydrous solvent to flask A->B C Purge with Nitrogen/Argon B->C D Cool reaction mixture (e.g., 0 °C) C->D Ensure inert atmosphere E Slowly add this compound via syringe D->E F Allow to warm to room temperature and stir E->F G Quench reaction (if necessary) F->G H Purify product (e.g., chromatography) G->H I Characterize product H->I

Caption: Workflow for a typical urethane synthesis.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: Add the desired alcohol and a suitable anhydrous solvent (e.g., THF, dichloromethane) to the flask via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Isocyanate Addition: Slowly add the this compound dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Work-up: Quench any unreacted isocyanate with a small amount of methanol and proceed with standard aqueous work-up and purification procedures.

Visualization of Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Self-Reaction Pathway This compound This compound Carbamic Acid (unstable) Carbamic Acid (unstable) This compound->Carbamic Acid (unstable) + H2O Uretdione (Dimer) Uretdione (Dimer) This compound->Uretdione (Dimer) Self-reaction Isocyanurate (Trimer) Isocyanurate (Trimer) This compound->Isocyanurate (Trimer) Self-reaction (catalyzed) 4-Aminooxane + CO2 4-Aminooxane + CO2 Carbamic Acid (unstable)->4-Aminooxane + CO2

Caption: Primary degradation routes for this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Chemical Properties of Cyclohexyl Isocyanate. Retrieved from [Link]

  • Patsnap. (2024, July 10). Breaking Down Isocyanate Catalysis for Improved Efficiency. Retrieved from [Link]

  • Wang, H., & Schuman, T. L. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677–1688. Retrieved from [Link]

  • Georganics. (n.d.). Safety Data Sheet: Cyclohexyl isocyanide. Retrieved from [Link]

  • Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

  • Pharos. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Canadian Science Publishing. (n.d.). Tetrahydropyranyl protecting group. I. Tetrahydropyran-2-yl isocyanate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 53035-92-0 | this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. Retrieved from [Link]

  • Drug Hunter. (2024, October 23). Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

  • Pharos. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane. Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). Sampling and Analysis 1,4-Dioxane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Eicosane (CAS 112-95-8). Retrieved from [Link]

Sources

common side reactions of 4-isocyanatooxane and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the handling and reactivity of 4-isocyanatooxane. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to anticipate and mitigate common side reactions.

I. Understanding the Unique Reactivity of this compound

This compound presents a unique chemical profile due to the juxtaposition of a highly reactive isocyanate group and a strained four-membered oxetane ring. Understanding the interplay between these two functionalities is critical for successful experimentation.

  • The Isocyanate Group: The -N=C=O group is a powerful electrophile, susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity is the basis for its utility in forming carbamates, ureas, and other essential linkages in drug development and material science. However, this high reactivity also makes it prone to undesirable side reactions.[1]

  • The Oxetane Ring: The four-membered ring of oxetane possesses significant ring strain (approximately 25.5 kcal/mol), making it more reactive than larger cyclic ethers like tetrahydrofuran.[2] This strain renders the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or in the presence of strong nucleophiles.[2][3]

The Interplay: The electron-withdrawing nature of the isocyanate group can influence the reactivity of the adjacent oxetane ring, potentially making it more susceptible to nucleophilic attack. Conversely, the ring strain of the oxetane may have subtle effects on the electrophilicity of the isocyanate carbon. This dual reactivity profile necessitates careful control of reaction conditions to favor the desired transformation while minimizing side reactions.

II. Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent it?

A1: This is a classic sign of urea formation , a common and often troublesome side reaction in isocyanate chemistry.

  • Causality: This precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This amine is a potent nucleophile and rapidly reacts with another molecule of this compound to produce the insoluble urea.[4]

    *dot graph Urea_Formation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Figure 1. Mechanism of Urea Formation from this compound and Water.

  • Troubleshooting & Prevention: Rigorous exclusion of moisture is paramount.

    Preventative Measure Detailed Protocol
    Solvent & Reagent Drying Use freshly distilled, anhydrous solvents. Dry hygroscopic reagents in a vacuum oven. Store all materials over molecular sieves (ensure sieves are properly activated).
    Inert Atmosphere Conduct all manipulations under a positive pressure of a dry, inert gas such as argon or nitrogen. Use Schlenk line techniques or a glovebox for sensitive reactions.
    Glassware Preparation Oven-dry all glassware at >120°C overnight and cool under a stream of inert gas, or flame-dry under vacuum immediately before use.

Q2: My reaction is producing a complex mixture of products, and I suspect the oxetane ring is reacting. What could be happening?

A2: You are likely observing ring-opening reactions of the oxetane moiety.

  • Causality: The strained oxetane ring is susceptible to cleavage by nucleophiles, especially under acidic conditions.[2][3] The nucleophile in your reaction (e.g., an alcohol, amine, or even trace water) can attack one of the carbons of the oxetane ring, leading to a variety of unwanted byproducts. The presence of Lewis or Brønsted acids can catalyze this process.[5]

    *dot graph Ring_Opening { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Figure 2. General Pathway for Nucleophilic Ring-Opening of this compound.

  • Troubleshooting & Prevention:

    Preventative Measure Detailed Protocol
    Control of Acidity Avoid acidic conditions unless the reaction specifically requires them. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration. Consider using a non-nucleophilic buffer if trace acidity is a concern.
    Nucleophile Choice & Stoichiometry Use the least basic, effective nucleophile for your desired isocyanate reaction. Carefully control the stoichiometry to avoid a large excess of the nucleophile that could promote side reactions.
    Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation energy for undesired pathways.

Q3: I'm seeing evidence of oligomerization or polymerization in my reaction, resulting in a viscous oil or solid. How can I avoid this?

A3: This is likely due to isocyanate dimerization or trimerization , and potentially ring-opening polymerization of the oxetane.

  • Causality:

    • Isocyanate Oligomerization: Isocyanates can react with themselves to form cyclic dimers (uretdiones) and trimers (isocyanurates). This process is often catalyzed by bases, certain metal catalysts, and even heat.[1]

    • Ring-Opening Polymerization: The strained oxetane ring can undergo cationic or anionic ring-opening polymerization, leading to polyether chains.[6][7] This can be initiated by impurities or certain catalysts.

    *dot graph Oligomerization { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    } *enddot Figure 3. Potential Oligomerization and Polymerization Pathways.

  • Troubleshooting & Prevention:

    Preventative Measure Detailed Protocol
    Temperature Control Store this compound at low temperatures (2-8 °C) and run reactions at the lowest effective temperature. Avoid localized heating.
    Catalyst Selection Be mindful that catalysts intended for the isocyanate-nucleophile reaction may also promote oligomerization. Screen catalysts for selectivity. For example, some non-tin catalysts show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[8]
    Purity of Starting Material Ensure the this compound is of high purity and free from basic or acidic residues from its synthesis.
    Reaction Time Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent side reactions.

III. Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Alcohol

This protocol provides a starting point for the synthesis of carbamates. Optimization of temperature, solvent, and catalyst may be required for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry argon or nitrogen.

    • Use a Schlenk flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

    • Use anhydrous solvent (e.g., THF, toluene, or dichloromethane) from a freshly opened bottle or a solvent purification system.

  • Reaction:

    • Dissolve the alcohol (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add this compound (1.05 equivalents) dropwise via syringe.

    • If a catalyst is required (e.g., dibutyltin dilaurate, 0.1-1 mol%), add it to the alcohol solution before the isocyanate.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with a few drops of methanol to consume any unreacted isocyanate.

    • Concentrate the mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Monitoring of Reactions

Regular monitoring is crucial to understanding reaction progress and identifying the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and easy way to follow the consumption of starting materials and the formation of the product. Use a suitable eluent system and visualize with UV light and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the masses of the components in the reaction mixture, helping to identify potential side products.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The strong absorption of the isocyanate group (~2250-2275 cm⁻¹) makes FT-IR an excellent tool for monitoring the disappearance of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the final product and identifying impurities. A list of common solvent and impurity peaks can be a useful reference.[9][10][11]

IV. References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wojnarowska, Z., & Paluch, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1388. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Royal Society of Chemistry. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Chem-Station. (2014, April 6). Curtius Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Pearson. (n.d.). Curtius Rearrangement Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Scribd. (n.d.). Curtius Rearrangement Guide. Retrieved from [Link]

  • Werner, T. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977. [Link]

  • Viskolcz, B., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 126(50), 9479-9490. [Link]

  • Krol, P., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Polymers, 15(7), 1629. [Link]

  • Agilent Technologies. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,3-Bis(azidomethyl)oxetane. Retrieved from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]

  • Szori, M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3389. [Link]

  • ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanate side reactions. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MDPI. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. Polymers. [Link]

  • ChemRxiv. (2025). Functionalization of strained rings via nucleophilic catalysis. [Link]

  • ChemRxiv. (2024). Synthesis of Polyurethane Thermoplastic Elastomer via Phosphonium Borane Lewis Pair Mediated Sequential Homopolymerization of Epoxides and Copolymerization of Epoxides and p-Tosyl Isocyanate. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane). Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. Retrieved from [Link]

  • IOPscience. (n.d.). Synthesis of Polysiloxanes in Microemulsion Via ring opening of D4. Retrieved from [Link]

  • University of Bristol Research Portal. (n.d.). C–C bond activation of strained ring systems. Retrieved from [Link]

  • YouTube. (2021, November 17). Ring Opening Polymerization, Copolymers. Retrieved from [Link]

  • MDPI. (n.d.). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Byproducts from hydrolysis reactions of 1 in 1,4-dioxane. Retrieved from [Link]

Sources

safe handling and storage protocols for 4-isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for 4-isocyanatooxane. This guide is designed to provide you with in-depth technical and safety information to ensure the successful and safe use of this versatile reagent in your research and development endeavors. As a highly reactive isocyanate incorporated into a saturated oxane ring, this compound offers unique opportunities for the synthesis of novel molecules in drug discovery. However, its reactivity also necessitates stringent handling and storage protocols to prevent unwanted side reactions and ensure user safety. This document, structured in a question-and-answer format, addresses common challenges and provides practical, field-proven troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the safe handling, storage, and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: Like other organic isocyanates, this compound is a potent respiratory and skin sensitizer.[1] Inhalation of vapors or aerosols can lead to allergic reactions, including occupational asthma, which can be life-threatening upon subsequent exposure, even at very low concentrations.[2] Direct contact with the skin and eyes can cause severe irritation, blistering, and dermatitis.[2] The most significant chemical hazard is its extreme reactivity with water and other nucleophiles.[3]

Q2: What is the critical consideration for storing this compound?

A2: The absolute most critical factor for storing this compound is the strict exclusion of moisture. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3] This reaction not only consumes the isocyanate but the CO2 generation can lead to a dangerous pressure buildup in sealed containers.[2] The newly formed amine can then react with another molecule of isocyanate to form a highly insoluble urea byproduct, which can be difficult to remove from your desired product.

Storage Parameter Recommendation Rationale
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).To prevent reaction with atmospheric moisture.
Temperature Store in a cool, dry place. Refer to the supplier's specific recommendations.To minimize decomposition and side reactions.
Container Use the original, tightly sealed container. Ensure the cap is securely fastened after each use.To prevent moisture ingress.
Incompatible Materials Store away from water, alcohols, amines, acids, bases, and strong oxidizing agents.[2]To prevent vigorous and potentially hazardous reactions.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is non-negotiable when working with any isocyanate. The following should be considered the minimum requirement:

  • Respiratory Protection: A full-face respirator with an organic vapor cartridge is highly recommended, especially when handling the neat compound or when there is a potential for aerosol generation.[1]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[1] Standard latex gloves are not suitable.[2] Double-gloving is a good practice.

  • Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are required. For larger quantities or in case of a spill, a disposable chemical-resistant suit should be used.

Section 2: Troubleshooting Guide - Experimental Challenges

This section provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Issue 1: A white, insoluble precipitate has formed in my reaction.

  • Probable Cause: This is the most common issue when working with isocyanates and is almost certainly the formation of an insoluble disubstituted urea due to the presence of water in your reaction.

  • Troubleshooting Workflow:

    start White Precipitate Observed moisture Suspect Water Contamination start->moisture solvent Check Solvent Purity (Karl Fischer Titration) moisture->solvent Step 1 reagents Verify Dryness of Starting Materials & Reagents moisture->reagents Step 2 glassware Ensure Rigorous Drying of Glassware moisture->glassware Step 3 atmosphere Confirm Inert Atmosphere (N2 or Ar) moisture->atmosphere Step 4 remediate For next attempt: - Use freshly dried solvents - Dry reagents in vacuum oven - Flame-dry glassware solvent->remediate reagents->remediate glassware->remediate atmosphere->remediate

    Caption: Troubleshooting workflow for precipitate formation.

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.

  • Probable Cause: This is a strong indication of significant water contamination, leading to the formation of carbon dioxide gas.

  • Immediate Actions & Troubleshooting:

    • Safety First: Do not seal the reaction vessel. If it is already sealed, vent it immediately in a fume hood to release the pressure.

    • Investigate Moisture Source: Follow the steps outlined in "Issue 1" to identify and eliminate the source of water contamination for future experiments.

    • Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines, can also promote the isocyanate-water reaction.[4] If applicable, review your catalyst choice.

Issue 3: The reaction yield is low, and my starting isocyanate is consumed.

  • Probable Cause: The isocyanate has likely been consumed by side reactions, primarily with water. For every one mole of water, two moles of isocyanate are consumed in the formation of urea.

  • Optimization Strategy:

    • Quantify and Minimize Water: Before your next attempt, rigorously dry all solvents and reagents. Use of a Schlenk line or glovebox for setting up the reaction is highly recommended.[5]

    • Reaction Temperature: Isocyanate reactions are often exothermic. Running the reaction at a lower temperature may help to minimize side reactions.

    • Order of Addition: Adding the this compound dropwise to the solution of the nucleophile (e.g., alcohol or amine) can help to control the reaction rate and minimize side reactions.

Issue 4: Purification of my product is challenging due to streaking on the TLC plate and column.

  • Probable Cause: The product, likely a urethane or urea derivative containing the oxane ring, is polar. Basic nitrogen atoms in the product can interact strongly with the acidic silanol groups on a standard silica gel column, leading to poor separation.

  • Purification Strategies:

Technique Description
Modified Normal-Phase Chromatography Add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.
Reversed-Phase Chromatography This is often a good choice for polar compounds. Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is particularly well-suited for the separation of very polar compounds.[1]

Section 3: Emergency Procedures

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate and decisive action is crucial.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q5: How should I handle a spill of this compound?

A5:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don full PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do NOT use water.

  • Neutralize: Prepare a decontamination solution. A common formulation is 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%. Another option is 3-8% concentrated ammonia solution with detergent and water. Cautiously apply the decontamination solution to the absorbed spill material. Be aware that the reaction may produce CO2, so do not seal the waste container.

  • Collect and Dispose: Carefully collect the neutralized material into an open-top container. Do not seal the container tightly to allow for the venting of any generated gas. Dispose of the waste as hazardous chemical waste according to your institution's guidelines.

Section 4: Conclusion

This compound is a valuable reagent for the synthesis of novel chemical entities. Its successful application hinges on a thorough understanding of its reactivity and a commitment to rigorous safety protocols. By strictly adhering to anhydrous techniques and employing the appropriate personal protective equipment, researchers can safely harness the synthetic potential of this compound. This guide serves as a foundational resource, and it is imperative to always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety guidelines before commencing any work.

References

  • BenchChem. (2025). Technical Support Center: Managing Isocyanate Reactions.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • MDPI. (2022). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Molecules, 27(14), 4438. [Link]

  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

  • EnPress Journals. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer. Journal of Advanced Catalysis Science and Technology, 10(1). [Link]

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • MDPI. (2022). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 14(23), 5183. [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 35000-35021. [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. [Link]

  • University of Louisville. (2022). Pro-Handling of Reactive Chemicals — Policy and Procedure Library. Retrieved from [Link]

  • PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 229. [Link]

  • Pharma.Tips. (n.d.). Moisture Sensitivity Testing of Formulations. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of Formylurea: NMR Spectroscopy vs. Alternative Methods.
  • ResearchGate. (2014). Spectroscopic Characterization of Model Urea, Urethane Compound, and Diamine Extender for Polyurethane−Urea.
  • ResearchGate. (2013). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
  • ResearchGate. (2016). Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques.

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-isocyanatooxane, also known as 4-isocyanatotetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of working with this aliphatic isocyanate. By combining fundamental principles of isocyanate chemistry with insights into the behavior of the tetrahydropyran ring, this resource aims to provide a robust framework for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive features?

This compound (4-isocyanatotetrahydropyran) is an aliphatic isocyanate featuring a reactive isocyanate group (-N=C=O) attached to a saturated six-membered tetrahydropyran ring. The reactivity of this molecule is dominated by the highly electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water.[1] The tetrahydropyran ring is generally stable but its presence can influence the steric accessibility of the isocyanate group and the solubility of the molecule.

Q2: My reaction with this compound is sluggish or incomplete. What are the likely causes?

Low reactivity can stem from several factors. Aliphatic isocyanates are generally less reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which reduces the electrophilicity of the isocyanate carbon.[2] Additionally, the chair conformation of the tetrahydropyran ring may present some steric hindrance.[3] The choice of catalyst is also crucial, as many isocyanate reactions require one to proceed at a reasonable rate.[4]

Q3: I'm observing an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it?

The formation of an insoluble white solid is a classic indicator of moisture contamination in your reaction system.[1] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[5] The newly formed amine can then rapidly react with another molecule of this compound to produce a disubstituted urea, which is often insoluble in common organic solvents.[1]

To prevent this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Question: I have set up my reaction between this compound and my nucleophile (alcohol or amine), but upon workup, I isolate very little or none of my desired product. What went wrong?

Answer: Low or no yield in isocyanate reactions is a common issue that can usually be traced back to a few key areas: reactant quality, reaction conditions, or competing side reactions.

Troubleshooting Workflow: Low Yield

cluster_solutions Solutions Start Low/No Product Yield Check_Purity Verify Purity of This compound Start->Check_Purity Check_Nucleophile Assess Nucleophile Quality (Purity & Dryness) Check_Purity->Check_Nucleophile Purity OK Solution Improved Yield Check_Purity->Solution Impure -> Purify Check_Moisture Rigorously Exclude Moisture Check_Nucleophile->Check_Moisture Nucleophile OK Check_Nucleophile->Solution Contaminated -> Purify/Dry Optimize_Conditions Optimize Reaction Conditions (Catalyst, Temp, Time) Check_Moisture->Optimize_Conditions System is Dry Check_Moisture->Solution Moisture -> Dry System Analyze_Side_Products Analyze Reaction Mixture for Side Products (Urea, Trimer) Optimize_Conditions->Analyze_Side_Products Still Low Yield Optimize_Conditions->Solution Suboptimal -> Adjust Analyze_Side_Products->Start Identify & Mitigate

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis and Solutions:

  • Purity of this compound:

    • Problem: The starting isocyanate may be of low purity, containing residual solvents or byproducts from its synthesis (e.g., from the phosgenation of 4-aminotetrahydropyran).[6] It could also have oligomerized upon storage.

    • Solution:

      • Analysis: Confirm the purity of your this compound using techniques like NMR and IR spectroscopy. The IR spectrum should show a strong, sharp peak around 2250-2275 cm⁻¹ characteristic of the N=C=O stretch.[7] ¹H NMR can confirm the tetrahydropyran structure.

      • Purification: If impurities are detected, consider purification by vacuum distillation. Given its aliphatic nature, it should be amenable to this technique, but care must be taken to avoid high temperatures which can promote trimerization.

  • Moisture Contamination:

    • Problem: As detailed in the FAQs, water is highly detrimental to isocyanate reactions.

    • Solution:

      • Solvent and Reagent Drying: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through activated alumina). Dry reagents, especially hygroscopic ones like polyols, under vacuum.

      • Moisture Scavengers: For particularly sensitive reactions, consider the addition of a chemical moisture scavenger to the reaction mixture.[8][9] Examples include p-toluenesulfonyl isocyanate (Additive TI) or orthoformates.[10][11]

      • Inert Atmosphere: Always perform reactions under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Suboptimal Reaction Conditions:

    • Problem: The reaction may be too slow under the chosen conditions.

    • Solution:

      • Catalysis: The reaction between an aliphatic isocyanate and an alcohol is often slow and typically requires a catalyst.[4] Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[12] Be aware that some catalysts can also promote the isocyanate-water reaction.[1]

      • Temperature: Gently heating the reaction can increase the rate. However, excessive heat can lead to side reactions like allophanate formation (reaction of isocyanate with the urethane product) or trimerization.[13] Monitor the reaction closely by TLC or in-situ IR.

      • Reaction Time: Aliphatic isocyanates can react slower than aromatic ones.[2] Ensure you are allowing sufficient time for the reaction to go to completion.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction produces a complex mixture of products, making purification of the desired urethane or urea difficult. What are these side products and how can I minimize them?

Answer: The high reactivity of the isocyanate group can lead to several competing side reactions, especially if the reaction is not carefully controlled.

Common Side Reactions of this compound

cluster_reactants Reactants cluster_products Products Isocyanate This compound R-N=C=O Urethane Desired Urethane Isocyanate->Urethane + Alcohol Urea Side Product: Urea Isocyanate->Urea + Amine (from H2O reaction) Allophanate Side Product: Allophanate Isocyanate->Allophanate + Urethane Trimer Side Product: Isocyanurate Trimer Isocyanate->Trimer Self-reaction (catalyzed) Alcohol Alcohol R'-OH Amine Amine R'-NH2 Water Water H2O Water->Amine + Isocyanate -> Carbamic Acid -> Amine + CO2 Urethane_Product Urethane Product Urethane->Allophanate

Sources

identification of byproducts in 4-isocyanatooxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 4-Isocyanatooxane Synthesis >

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and efficiency of your synthetic protocols.

Troubleshooting Guide

This section is formatted as a series of common issues encountered during the synthesis of this compound. Each entry details the probable cause, the underlying chemical principles, and a step-by-step guide to resolving the issue.

Issue 1: My final product shows a lower than expected yield and the presence of a high-boiling point, viscous substance.

Question: I've followed the standard phosgenation protocol for 4-aminooxane, but my yield of this compound is significantly reduced. After distillation, a viscous, high-boiling point residue remains. What is this substance and how can I prevent its formation?

Answer:

Probable Cause: The formation of urea and biuret-type byproducts is a common side reaction in isocyanate synthesis.[1] These arise from the reaction of the highly electrophilic this compound product with any remaining 4-aminooxane starting material.[1]

Causality Explained: The synthesis of isocyanates from primary amines using phosgene proceeds through a carbamoyl chloride intermediate.[1] If the reaction conditions are not carefully controlled, particularly the stoichiometry and addition rate of phosgene, localized areas of amine excess can occur. In these regions, the newly formed isocyanate will readily react with the nucleophilic amine to form a disubstituted urea. This urea can then react with another molecule of isocyanate to form a biuret.[1] These oligomeric species have significantly higher molecular weights and boiling points than the desired product, accounting for the viscous residue and reduced yield.

Mitigation and Resolution Protocol:

  • Ensure Stoichiometric Control: The phosgenation reaction should be carried out with a slight excess of phosgene to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to other side reactions.

  • Slow Reagent Addition: Add the 4-aminooxane solution to the phosgene solution (inverse addition) slowly and at a low temperature (typically 0-5 °C) to maintain a constant excess of phosgene throughout the reaction. This minimizes the opportunity for the isocyanate product to react with the starting amine.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of phosgene and the isocyanate product.

  • Solvent Choice: Use an inert, anhydrous solvent such as toluene or ortho-dichlorobenzene to ensure all reactants remain in solution and to facilitate temperature control.[2]

Issue 2: My NMR spectrum shows unexpected signals, and the IR spectrum has a broad absorption around 3300 cm⁻¹.

Question: My final product, which should be pure this compound, displays unexpected peaks in the proton and carbon NMR spectra. Additionally, the IR spectrum shows a broad peak in the N-H stretching region, which shouldn't be present. What are these impurities?

Answer:

Probable Cause: The presence of a broad N-H stretch in the IR spectrum and corresponding signals in the NMR spectrum strongly suggests the presence of carbamate or unreacted amine byproducts. The most likely culprit is the formation of a carbamoyl chloride intermediate that has not been fully converted to the isocyanate.[1]

Causality Explained: The reaction of a primary amine with phosgene first forms a carbamoyl chloride.[1] The elimination of HCl from this intermediate to yield the isocyanate is typically promoted by heat or the use of a tertiary amine base. If the reaction temperature is too low or the heating time is insufficient, the carbamoyl chloride may persist as an impurity. Alternatively, if moisture is present in the reaction, the isocyanate product can hydrolyze back to the corresponding carbamic acid, which is unstable and decarboxylates to the starting amine.

Identification and Resolution Workflow:

  • Spectroscopic Analysis:

    • IR Spectroscopy: Look for the characteristic strong, sharp absorption of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. The presence of a broad peak around 3300 cm⁻¹ (N-H stretch) and a carbonyl peak around 1700-1750 cm⁻¹ (C=O stretch) would be indicative of a carbamate or urea impurity.

    • NMR Spectroscopy: Compare the obtained spectra with a reference spectrum of pure this compound. Carbamoyl chloride and urea byproducts will have distinct signals in both the ¹H and ¹³C NMR spectra.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. The use of a drying tube or an inert atmosphere is crucial.

    • Optimize Reaction Temperature and Time: After the initial low-temperature addition, ensure the reaction is heated sufficiently (as dictated by the specific protocol) to drive the elimination of HCl from the carbamoyl chloride intermediate. Monitoring the reaction by in-situ IR can be beneficial.

    • Purification: If these byproducts are present in the final product, they can often be removed by careful fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in the synthesis of this compound via phosgenation?

A1: The most common byproducts are N,N'-bis(oxan-4-yl)urea, the corresponding biuret, and the intermediate 4-oxanecarbamoyl chloride. In the presence of moisture, the starting material, 4-aminooxane, can also be regenerated.

Q2: What analytical techniques are most suitable for identifying these byproducts?

A2: A combination of spectroscopic and chromatographic methods is recommended:

  • Infrared (IR) Spectroscopy: Ideal for quickly identifying the presence of the isocyanate functional group (strong, sharp peak at ~2270 cm⁻¹) and common impurities like ureas and carbamates (N-H and C=O stretches).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification and quantification of the desired product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating volatile components of the reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile byproducts like ureas and biurets.[3] Derivatization of the isocyanate may be necessary for HPLC analysis.[4][5][6]

Q3: Can I use a phosgene substitute for the synthesis of this compound?

A3: Yes, due to the hazardous nature of phosgene, several alternatives are available.[1] Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are common substitutes that are easier and safer to handle.[7] Other methods, such as the Curtius or Hofmann rearrangement, can also be employed to generate the isocyanate intermediate.[1][8]

Q4: How stable is this compound, and what are the recommended storage conditions?

A4: Isocyanates are reactive compounds and can undergo self-polymerization (trimerization to form isocyanurates) or react with atmospheric moisture. This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The stability of the oxane ring itself is generally good under neutral conditions, but it can be susceptible to decomposition at high temperatures.[9]

Data and Protocols

Table 1: Key Spectroscopic Data for this compound and Potential Byproducts
CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound ~2270 (s, sharp, -NCO)3.5-4.0 (m, -O-CH₂-), 1.6-2.0 (m, -CH₂-)~125 (-NCO), ~67 (-O-CH₂-), ~33 (-CH₂-)
N,N'-bis(oxan-4-yl)urea ~3300 (br, N-H), ~1640 (s, C=O)Similar to above, plus N-H signal~158 (C=O), oxane signals
4-Oxanecarbamoyl Chloride ~3300 (br, N-H), ~1740 (s, C=O)Similar to above, plus N-H signal~150 (C=O), oxane signals

Note: Exact chemical shifts are solvent-dependent.

Protocol: GC-MS Analysis of Reaction Mixture

This protocol provides a general guideline for the analysis of a this compound synthesis reaction mixture.

  • Sample Preparation: a. Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. b. Quench the reactive species by adding an appropriate derivatizing agent, such as dibutylamine (DBA), in an inert solvent like dichloromethane.[6] This will convert the isocyanate to a stable urea derivative. c. Dilute the sample to an appropriate concentration with the same solvent.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: a. Identify the peaks corresponding to the derivatized this compound, unreacted starting materials, and any byproducts. b. Compare the mass spectra of the unknown peaks with a library (e.g., NIST) for tentative identification. c. For definitive identification, synthesize and run authentic standards of the suspected byproducts.

Visual Guides

Diagram 1: Reaction Pathways in this compound Synthesis

G cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathways 4-Aminooxane 4-Aminooxane Carbamoyl_Chloride Carbamoyl Chloride Intermediate 4-Aminooxane->Carbamoyl_Chloride + COCl₂ This compound This compound (Desired Product) Carbamoyl_Chloride->this compound - HCl Urea_Byproduct N,N'-bis(oxan-4-yl)urea This compound->Urea_Byproduct + 4-Aminooxane Biuret_Byproduct Biuret Byproduct Urea_Byproduct->Biuret_Byproduct + this compound

Caption: Main and side reaction pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Impurity Identification

G start Problem Observed: Unexpected analytical results ir_check Perform IR Spectroscopy Is there a strong, sharp peak at ~2270 cm⁻¹? start->ir_check nmr_ms_check Perform NMR & GC-MS Analysis ir_check->nmr_ms_check Yes remediate Implement Remediation Strategy (e.g., re-purify, adjust conditions) ir_check->remediate No (Isocyanate absent or low) compare_spectra Compare spectra to known standards nmr_ms_check->compare_spectra identify_impurity Identify Impurity Structure compare_spectra->identify_impurity identify_impurity->remediate

Caption: A logical workflow for identifying and resolving impurities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Isocyanate. Retrieved from [Link]

  • Peric, B., & Cikovic, N. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Tetrahedron, 62(47), 10944-10949.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Sato, Y., Hayami, R., & Gunji, T. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Journal of Sol-Gel Science and Technology, 104(1), 36–52.
  • Wang, Z. (2019). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions (Master's thesis, University of Toronto). Retrieved from [Link]

  • Khorasheh, F., & Gray, M. R. (1993). The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures. The Canadian Journal of Chemical Engineering, 71(4), 643-646.
  • American Chemistry Council. (2021). Properties of Phosgene. Retrieved from [Link]

  • Tokyo University of Science. (2022). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]

  • ResearchGate. (2014). A laboratory comparison of analytical methods used for isocyanates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Cambridge Open Engage. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]

  • ResearchGate. (1982). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]

  • Diva-Portal.org. (2011). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Evaluating Exposure. Retrieved from [Link]

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Technical Support Center: Optimizing Reactions with 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-isocyanatooxane reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isocyanate chemistry. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you maximize the yield and purity of your target molecules. The inherent reactivity of the isocyanate group is both its greatest strength and its most significant challenge. This guide explains the causality behind common experimental issues and provides robust protocols to ensure reproducible success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the chemistry and handling of this compound.

Q1: What is the single most critical factor leading to low yields in my this compound reactions?

The primary cause of diminished yields is almost invariably the presence of water in the reaction system.[1] Isocyanates are exceptionally sensitive to moisture. This reactivity is far more than a minor inconvenience; it initiates a cascade of side reactions that consume your starting material and complicate purification.

Q2: How exactly does water interfere with the reaction and reduce my yield?

Water acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine. This newly formed amine is highly nucleophilic and will swiftly react with another molecule of this compound to produce a stable, often insoluble, disubstituted urea.[1][2]

The critical takeaway is the reaction stoichiometry: for every one molecule of water, two molecules of your valuable isocyanate are consumed. [1] This 2:1 consumption ratio is why even trace amounts of moisture can have a devastating impact on your final yield.

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Side Reaction Pathway ISO1 This compound (R-NCO) Urethane Desired Urethane Product ISO1->Urethane + R'-OH (Catalyzed or Uncatalyzed) ROH Alcohol (R'-OH) ISO2 This compound (R-NCO) CarbamicAcid Unstable Carbamic Acid ISO2->CarbamicAcid + H₂O H2O Water (H₂O) Amine Primary Amine (R-NH₂) CarbamicAcid->Amine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Insoluble Urea Byproduct Amine->Urea + R-NCO ISO3 This compound (R-NCO)

Caption: Desired urethane synthesis vs. undesired urea formation from water contamination.

Q3: What are the ideal storage conditions for this compound and other isocyanates?

To maintain its chemical integrity, this compound must be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[3] The container must be sealed tightly with a moisture-proof cap. It is advisable to aliquot the material upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk chemical to the atmosphere.

Q4: Is a catalyst always necessary for reactions with this compound?

Not always, but it is often recommended for achieving reasonable reaction rates, especially with alcohols. The necessity depends on the nucleophilicity of your reaction partner.

  • Amines: Typically react very quickly with isocyanates at room temperature and do not require a catalyst.

  • Alcohols: The reaction to form urethanes is significantly slower. Primary alcohols are more reactive than secondary alcohols.[4] For all but the most reactive primary alcohols, a catalyst is highly recommended to ensure the reaction proceeds to completion in a timely manner and outcompetes potential side reactions.[5]

Q5: What are the most important safety precautions when working with isocyanates?

Isocyanates are hazardous chemicals that pose significant health risks.[6][7]

  • Toxicity and Sensitization: They are potent irritants to the skin, eyes, and respiratory tract.[6][7] More critically, they are known respiratory and skin sensitizers, meaning repeated exposure can lead to severe allergic reactions, including occupational asthma, even at very low concentrations.[8][9]

  • Handling: All work must be conducted in a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (thin latex gloves are not suitable), safety goggles, and a lab coat.[6] For operations with a higher risk of aerosol generation, respiratory protection may be required.[6]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Issue Observed Probable Cause & Explanation Recommended Action Plan
1. A white, insoluble solid has formed in the reaction vessel. Urea Formation. This is the classic sign of water contamination. The solid is the disubstituted urea byproduct, which is often poorly soluble in common organic solvents.[1]Proceed to the "Moisture Contamination Workflow" below. This is a clear indication that your reaction components or environment are not sufficiently dry.
2. The reaction is foaming or the vessel pressure is increasing. Carbon Dioxide (CO₂) Evolution. This is a strong indicator of significant water contamination.[1] The decomposition of the carbamic acid intermediate releases CO₂ gas, causing bubbling or pressure buildup.Immediate Action: Do NOT seal the reaction vessel. Ensure it is safely vented to the fume hood to prevent a dangerous pressure buildup. Root Cause Analysis: The source of water must be identified and eliminated. Follow the "Moisture Contamination Workflow."
3. The reaction is extremely slow or has stalled. Insufficient Activation. The reaction rate is too low, likely due to one of the following: 1. No/Ineffective Catalyst: The nucleophile (e.g., a secondary alcohol) is not reactive enough on its own. 2. Low Temperature: The reaction lacks the necessary thermal energy. 3. Steric Hindrance: Bulky groups on either the isocyanate or the nucleophile are slowing the reaction.1. Introduce a Catalyst: If none is present, add a suitable catalyst (see Section 3, Protocol 2). If a catalyst is present, consider increasing its loading or switching to a more active one. 2. Increase Temperature: Gently warm the reaction (e.g., to 40-60 °C) and monitor progress by TLC or LCMS. 3. Increase Concentration: If the reaction is run under dilute conditions, carefully increasing the concentration of reactants can improve the rate.
4. The final product is difficult to purify from the starting material. Incomplete Conversion. The reaction has not gone to completion, resulting in a mixture of starting material and product with similar properties.This is an outcome of Issue #3. Follow the recommendations for a stalled reaction. Ensure you allow sufficient reaction time, even with a catalyst. Monitor the disappearance of the limiting reagent before proceeding with workup.
Moisture Contamination Workflow

G start Low Yield or White Precipitate Observed solvent Step 1: Verify Solvent Purity (Use Karl Fischer Titration) start->solvent reagents Step 2: Check Reagent Moisture (Dry hygroscopic starting materials) solvent->reagents If solvent is dry glassware Step 3: Review Glassware Prep (Oven-dry >120°C or flame-dry) reagents->glassware If reagents are dry atmosphere Step 4: Confirm Inert Atmosphere (Check for positive pressure) glassware->atmosphere If glassware is dry end Re-attempt Reaction with Rigorous Anhydrous Technique atmosphere->end

Caption: A systematic workflow for troubleshooting moisture contamination in isocyanate reactions.

Section 3: Protocols for Maximizing Yield

Protocol 1: Rigorous Protocol for an Anhydrous Reaction Environment

This protocol is foundational for success. Every step must be followed meticulously.

1. Glassware Preparation:

  • Clean and assemble all necessary glassware (reaction flask, condenser, dropping funnel, etc.).

  • Dry the assembled glassware in an oven at >120 °C overnight.

  • Alternatively, for immediate use, flame-dry the glassware under high vacuum and then allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[1]

2. Solvent and Reagent Preparation:

  • Use only commercially available anhydrous solvents from a freshly opened bottle. For ultimate certainty, dispense the solvent from a dedicated solvent purification system.

  • Verify solvent water content using Karl Fischer titration; it should be <50 ppm.[1]

  • Hygroscopic reagents (e.g., polyols, amines) should be dried immediately before use, for example, by azeotropic distillation with toluene or by drying in a vacuum oven.

3. Reaction Setup and Execution:

  • Quickly assemble the hot, dry glassware and immediately place it under a positive pressure of inert gas (nitrogen or argon). Use a gas bubbler to visually confirm a slow, steady outflow of gas.

  • Introduce the anhydrous solvent and reagents via syringe or cannula through rubber septa.[10] Never open the system to the air.

  • Maintain the inert atmosphere throughout the entire reaction, including cooling and quenching steps.

Protocol 2: Catalyst Selection and Optimization

For reactions involving alcohols, catalyst choice is critical. Organometallic catalysts are generally more effective than tertiary amines for the urethane-forming reaction.[11]

Catalyst Class Examples Typical Loading (% w/w) Advantages Disadvantages
Tertiary Amines DABCO, Triethylamine0.1 - 1.0%Inexpensive, can catalyze both urethane and water reactions (useful for foams).[11]Less selective for the alcohol-isocyanate reaction compared to organometallics.[12]
Organotin Compounds Dibutyltin Dilaurate (DBTDL)0.001 - 0.1%Highly effective and widely used.[11]Toxic, facing increasing regulatory restrictions.[12] Not selective against the water reaction.[12]
Non-Tin Organometallics Bismuth Neodecanoate, Zinc Octoate, Zirconium Chelates0.01 - 0.5%Lower toxicity alternatives to tin.[11] Some, like zirconium complexes, can show enhanced selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[12]May have different activity profiles and require more optimization. Some may have shorter pot life.[12]

Experimental Protocol: Catalyst Screening

  • Set up several small-scale reactions (e.g., 0.5 mmol) in parallel under identical, rigorously anhydrous conditions as described in Protocol 1.

  • To each vial, add a different catalyst (or a different loading of the same catalyst) from the table above. Include one reaction with no catalyst as a control.

  • Stir all reactions at room temperature.

  • Monitor the consumption of the this compound starting material in each reaction at set time intervals (e.g., 1h, 4h, 12h) using a suitable analytical method (TLC, GC, or LCMS).

  • The condition that provides the fastest conversion to the desired product with minimal byproduct formation is the optimal choice for your larger-scale reaction.

References

  • Technical Support Center: Managing Isocyan
  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]

  • Isocyanates: Control measures guideline - Canada.ca. [Link]

  • Isocyanates technical fact sheet | SafeWork NSW. [Link]

  • Safety aspects of handling isocyanates in urethane foam production - IChemE. [Link]

  • 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE Accidental risk involves the occurrence or potential occurrence of some accident. [Link]

  • Technical Support Center: Catalyst Selection for 4-Isocyanato-4-(thiophen-2-yl)oxane Reactions - Benchchem.
  • Challenges and recent advances in bio-based isocyanate production - Green Chemistry (RSC Publishing). [Link]

  • How To Get Isocyanate? | ACS Omega - ACS Publications. [Link]

  • Catalysts for Isocyanate Cyclotrimerization - TUE Research portal. [Link]

  • Challenges and recent advances in bio-based isocyanate production - ResearchGate. [Link]

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts - Werner. [Link]

  • What conditions are required to react isocyanate with COOH or OH groups? - ResearchGate. [Link]

  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts - ResearchGate. [Link]

  • Challenges and recent advances in bio-based isocyanate production - RSC Publishing. [Link]

  • Isocyanates Hazards and Safety Measures – Guide for Employers - Safework Health. [Link]

  • Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. [Link]

  • Guide for safe use of isocyanates: An industrial hygiene approach. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

Sources

Technical Support Center: Investigating Unexpected Reaction Outcomes with 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-isocyanatooxane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in their experiments involving this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the success and integrity of your work.

Introduction to this compound

This compound, also known as 4-isocyanatotetrahydropyran, is a valuable building block in organic synthesis, combining the high reactivity of an isocyanate group with a stable, saturated oxane ring. The isocyanate functional group is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable carbamate, urea, and thiocarbamate linkages.[1] This reactivity makes it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials. However, the high reactivity of the isocyanate group can also lead to a variety of unexpected side reactions if not properly controlled.[2][3]

This guide will address common issues encountered during reactions with this compound, providing a systematic approach to troubleshooting and optimizing your experimental protocols.

Troubleshooting Guide: Unexpected Reaction Outcomes

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: A white, insoluble solid has formed in my reaction vessel, and my yield of the desired product is low.

Probable Cause: You are likely observing the formation of a disubstituted urea, a common byproduct resulting from water contamination in your reaction.[2] Isocyanates react rapidly with water to form an unstable carbamic acid, which then decarboxylates to a primary amine. This amine is a potent nucleophile and will quickly react with another molecule of this compound to form a symmetrical N,N'-bis(oxan-4-yl)urea.

Causality Chain:

  • H₂O Contamination: Trace amounts of water are present in the solvent, reagents, or on the glassware.

  • Carbamic Acid Formation: The isocyanate group reacts with water.

  • Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to form a primary amine (4-aminooxane).

  • Urea Formation: The newly formed, highly reactive amine attacks another molecule of this compound.

Diagnostic Workflow:

cluster_causes Potential Moisture Sources Start White Precipitate Observed CheckSolvent Verify Solvent Purity (Karl Fischer Titration) Start->CheckSolvent CheckReagents Check Moisture Content of Other Reagents CheckSolvent->CheckReagents Solvent is Dry CheckGlassware Review Glassware Drying Protocol CheckReagents->CheckGlassware Reagents are Dry CheckInert Confirm Inert Atmosphere Integrity CheckGlassware->CheckInert Glassware is Dry Solution Implement Rigorous Drying Procedures CheckInert->Solution Atmosphere is Secure

Caption: Diagnostic workflow for identifying the source of water contamination.

Step-by-Step Troubleshooting Protocol:

  • Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent. Anhydrous solvents should be used, and it's good practice to test the solvent from a freshly opened bottle versus one that has been in use.

  • Check Reagents: If the solvent is confirmed to be dry, examine the moisture content of your other starting materials. Nucleophiles such as alcohols or amines can be hygroscopic.

  • Review Glassware Preparation: Ensure all glassware was rigorously dried before use. This can be achieved by oven-drying at >120 °C overnight or by flame-drying under a vacuum or a stream of inert gas immediately before setting up the reaction.

  • Ensure Inert Atmosphere: Confirm that your reaction is conducted under a positive pressure of a dry, inert gas such as argon or nitrogen. Check for any potential leaks in your setup.

Issue 2: My reaction is foaming or bubbling, and I'm observing an increase in pressure.

Probable Cause: This is a strong indication of significant water contamination leading to the generation of carbon dioxide (CO₂) gas.[2] As explained in Issue 1, the reaction of an isocyanate with water forms a carbamic acid, which rapidly decomposes to an amine and CO₂.

Immediate Actions & Troubleshooting:

  • Safety First: Do not seal the reaction vessel. A sealed system can lead to a dangerous buildup of pressure. If necessary, vent the reaction vessel to a fume hood through a drying tube.

  • Investigate Moisture Source: This level of gas evolution points to a more significant source of water than just trace amounts. Follow the diagnostic workflow in Issue 1 to pinpoint and eliminate the source of moisture for future experiments.

  • Catalyst Consideration: Be aware that some catalysts, particularly tertiary amines and some organometallic compounds, can also accelerate the reaction between isocyanates and water.[4] Review your choice of catalyst to ensure it selectively promotes the desired reaction over the isocyanate-water reaction.

Issue 3: The reaction is sluggish, or the conversion is incomplete, even after extended reaction times.

Probable Cause: Several factors could be at play, including insufficient nucleophilicity of your substrate, steric hindrance, or the use of an inappropriate solvent.

Troubleshooting and Optimization Strategies:

ParameterPotential IssueRecommended Action
Nucleophile The nucleophile (e.g., a hindered secondary alcohol) is not reactive enough to attack the electrophilic carbon of the isocyanate.Consider adding a catalyst to activate the isocyanate or the nucleophile. Common catalysts include dibutyltin dilaurate (DBTDL) for alcohol reactions or tertiary amines like DABCO.
Steric Hindrance The site of nucleophilic attack on your substrate or the 4-position of the oxane ring is sterically hindered, slowing down the reaction.Increase the reaction temperature. If the desired product is thermally stable, refluxing may be necessary to overcome the activation energy barrier.
Solvent The solvent may not be optimal for the reaction. For example, a very non-polar solvent might not effectively solvate the transition state.Screen a range of anhydrous aprotic solvents with varying polarities, such as THF, DMF, or acetonitrile.
Temperature The reaction temperature may be too low.Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
Issue 4: I'm observing the formation of a higher molecular weight byproduct that is not the expected urea.

Probable Cause: You may be observing the formation of an allophanate (if reacting with a urethane product) or a biuret (if reacting with a urea product). This occurs when the N-H proton of a newly formed urethane or urea acts as a nucleophile, attacking another molecule of this compound. This is more likely to occur when an excess of the isocyanate is used or at elevated temperatures.[2]

Reaction Mechanism:

cluster_allophanate Allophanate Formation cluster_biuret Biuret Formation Isocyanate1 This compound Allophanate Allophanate Byproduct Isocyanate1->Allophanate Urethane Urethane Product (from reaction with alcohol) Urethane->Allophanate Isocyanate2 This compound Biuret Biuret Byproduct Isocyanate2->Biuret Urea Urea Product (from reaction with amine/water) Urea->Biuret

Caption: Formation of allophanate and biuret side products.

Mitigation Strategies:

  • Stoichiometric Control: Use a slight excess of the nucleophile (e.g., 1.05 to 1.1 equivalents) relative to this compound to ensure all the isocyanate is consumed.

  • Reverse Addition: Add the this compound solution slowly to the solution of the nucleophile. This maintains a low concentration of the isocyanate throughout the reaction, minimizing its opportunity to react with the product.

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: this compound is highly sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). It is best stored in a refrigerator or a cool, dry place to minimize degradation.

Q2: Can the oxane ring open during the reaction? A2: The tetrahydropyran (oxane) ring is generally stable under the neutral or mildly basic conditions typically used for isocyanate reactions. However, under strongly acidic conditions, particularly with a Lewis acid catalyst, there is a potential for ring-opening to occur.[5] If your reaction requires acidic conditions, it is crucial to monitor for byproducts resulting from ring cleavage.

Q3: My this compound has a hazy appearance. Can I still use it? A3: A hazy or cloudy appearance, or the presence of a solid precipitate, suggests that the isocyanate has started to oligomerize or has reacted with atmospheric moisture to form insoluble ureas. It is highly recommended to use fresh, clear reagent for best results. If you must use it, consider filtration under inert conditions, but be aware that the purity and concentration may be compromised.

Q4: Are there any specific safety precautions I should take when working with this compound? A4: Yes. Isocyanates are potent respiratory and skin sensitizers.[6] All manipulations should be performed in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[4][6]

References

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]

  • Occupational Safety and Health Administration. Isocyanates - Overview. [Link]

  • Isocyanate-based multicomponent reactions. (2024). RSC Advances. [Link]

  • Popov, A., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]

  • Shemesh, M., & Zohar, H. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scale-up synthesis of 4-isocyanatooxane. This resource is meticulously designed for researchers, scientists, and drug development professionals to proactively address and overcome the common and nuanced challenges encountered when transitioning this synthesis from bench-scale to larger, process-scale operations. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information, all structured to ensure the integrity and success of your chemical manufacturing campaign.

I. Foundational Principles: Understanding the Synthetic Landscape

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds through one of two primary pathways: the Curtius rearrangement of tetrahydropyran-4-carbonyl azide or the phosgenation of 4-aminotetrahydropyran using a phosgene equivalent. While both routes are viable, they present distinct challenges during scale-up.

Diagram: Synthetic Routes to this compound

Synthetic_Routes cluster_curtius Curtius Rearrangement cluster_phosgenation Phosgenation Route Carboxylic_Acid Tetrahydropyran-4-carboxylic acid Acyl_Azide Tetrahydropyran-4-carbonyl azide Carboxylic_Acid->Acyl_Azide Azide Source (e.g., DPPA) Isocyanate_C This compound Acyl_Azide->Isocyanate_C Heat (Δ) -N₂ Amine 4-Aminotetrahydropyran Isocyanate_P This compound Amine->Isocyanate_P Phosgene Equivalent (e.g., Triphosgene) Base

Caption: Primary synthetic pathways to this compound.

II. Troubleshooting Guide: Proactive Solutions for Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

A. Reaction Inefficiency and Low Yield

Question: My yield of this compound is significantly lower upon scale-up compared to my small-scale experiments. What are the likely causes and how can I mitigate this?

Answer:

Several factors can contribute to diminished yields during scale-up. It is crucial to systematically investigate the following:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient and uniform heating more challenging. For the Curtius rearrangement, localized overheating can lead to decomposition of the acyl azide or the isocyanate product, while insufficient heating will result in an incomplete reaction.

    • Troubleshooting:

      • Utilize a jacketed reactor with a reliable temperature control system.

      • Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

      • Consider a slower ramp-up to the target temperature to allow for even heat distribution.

  • Incomplete Conversion of Starting Material:

    • For Curtius Rearrangement: The conversion of the carboxylic acid to the acyl azide may be incomplete.

      • Troubleshooting: Ensure the activating agent (e.g., diphenylphosphoryl azide - DPPA) is of high purity and used in the correct stoichiometric amount. Monitor the formation of the acyl azide by an appropriate analytical technique (e.g., IR spectroscopy, watching for the characteristic azide stretch at ~2140 cm⁻¹) before proceeding with the thermal rearrangement.

    • For Phosgenation: The reaction of 4-aminotetrahydropyran with the phosgene equivalent may be sluggish.

      • Troubleshooting: The choice and addition of the base (e.g., triethylamine) is critical. Slow, controlled addition of the base is often necessary to maintain the desired reaction temperature and prevent side reactions. Ensure the 4-aminotetrahydropyran precursor is of high purity and free of any residual acids from its synthesis.

  • Moisture Contamination: Isocyanates are highly reactive towards water. Any moisture present in the reactants, solvents, or reaction vessel will lead to the formation of an unstable carbamic acid, which decarboxylates to form 4-aminotetrahydropyran. This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct, significantly reducing the yield of the desired product.[1]

    • Troubleshooting:

      • Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents.

      • Ensure the 4-aminotetrahydropyran starting material is thoroughly dried before use.

B. Formation of Impurities and Byproducts

Question: I am observing significant amounts of a white, insoluble solid in my crude product. What is this, and how can I prevent its formation?

Answer:

The white, insoluble solid is most likely a symmetrical urea derivative, a common byproduct in isocyanate synthesis.

  • Cause: As mentioned above, this is due to the reaction of the isocyanate product with 4-aminotetrahydropyran. This amine can be present due to hydrolysis of the isocyanate by trace moisture or from incomplete conversion of the amine starting material in the phosgenation route.[1][2]

  • Prevention:

    • Strict Anhydrous Conditions: The most critical factor is the exclusion of water from the reaction.

    • Stoichiometric Control (Phosgenation Route): Ensure complete conversion of the 4-aminotetrahydropyran. It is often preferable to use a slight excess of the phosgene equivalent to ensure all the amine is consumed.

    • Work-up: Quench the reaction mixture in a way that minimizes the potential for hydrolysis.

Question: My final product is contaminated with carbamates. How is this happening?

Answer:

Carbamate formation occurs when the isocyanate reacts with alcohols.

  • Cause: This can happen if an alcohol is used as a solvent or is present as an impurity in other reagents. In some cases, the Curtius rearrangement is intentionally performed in the presence of an alcohol (like tert-butanol) to directly form a protected amine (e.g., a Boc-protected amine), so this would be an expected outcome.[1]

  • Prevention:

    • Use non-alcoholic, anhydrous solvents (e.g., toluene, dichloromethane).

    • Ensure all reagents are free from alcohol impurities.

C. Purification and Isolation Challenges

Question: I am having difficulty purifying this compound by distillation. The product seems to be degrading.

Answer:

This compound, like many aliphatic isocyanates, can be thermally sensitive.

  • Thermal Instability: Prolonged heating during distillation can lead to decomposition or polymerization of the isocyanate. Aliphatic isocyanates are generally stable up to certain temperatures, but decomposition can occur at elevated temperatures.[3][4]

    • Troubleshooting:

      • Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point.

      • Short Path Distillation: For larger scales, a short path distillation apparatus minimizes the time the product is exposed to high temperatures.

      • Avoid Overheating: Use a well-controlled heating mantle and monitor the pot and head temperatures closely.

Question: After using triphosgene, I am struggling to remove residual phosgene-related impurities from my product.

Answer:

Triphosgene is a solid, but it decomposes to the highly reactive phosgene in solution. Removing unreacted triphosgene or its byproducts can be challenging.

  • Work-up Strategies:

    • Careful Quenching: Some literature suggests that a careful aqueous work-up can be performed, but this carries a high risk of hydrolyzing the desired isocyanate product.[5]

    • Distillation: As triphosgene is non-volatile, careful distillation of the this compound is the most effective method for separation.[5]

    • Filtration of Byproducts: In the phosgenation route using triethylamine, the triethylamine hydrochloride byproduct precipitates and can be removed by filtration before the work-up and purification.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for the scale-up of this compound, the Curtius rearrangement or the phosgenation route?

A1: The choice of route depends on several factors, including available equipment, safety infrastructure, and the cost of starting materials.

  • Curtius Rearrangement:

    • Advantages: Avoids the use of highly toxic phosgene or its equivalents, making it a safer option, especially for facilities not equipped to handle such reagents. The reaction can often be run under milder conditions.[6][7][8]

    • Disadvantages: The acyl azide intermediate is potentially explosive and requires careful handling and temperature control. The cost of azide sources like DPPA can be a consideration for large-scale synthesis.

  • Phosgenation Route (using triphosgene):

    • Advantages: Often a more direct and higher-yielding route from the corresponding amine. Triphosgene is a solid and easier to handle than gaseous phosgene.[9][10]

    • Disadvantages: Triphosgene is still highly toxic and releases phosgene in situ, requiring stringent safety precautions and a well-ventilated work area.

Q2: What are the critical safety precautions for handling this compound and its intermediates?

A2: Isocyanates are potent respiratory and skin sensitizers.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling Acyl Azides (Curtius Route): These are potentially explosive. Avoid friction, shock, and rapid heating. Use a blast shield for larger-scale reactions.

  • Handling Triphosgene: Handle in a fume hood. Be aware that it can release phosgene upon contact with moisture.

  • Spill and Waste Management: Have a spill kit ready. Isocyanate spills should be neutralized with a decontamination solution (e.g., a mixture of water, detergent, and a small amount of ammonia or ethanol). All isocyanate-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • In-process Monitoring:

    • FT-IR Spectroscopy: Excellent for monitoring the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Final Product Analysis:

    • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and identify any volatile impurities.

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product.

    • Elemental Analysis: To confirm the elemental composition of the purified product.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Curtius Rearrangement (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized for your specific scale and equipment.

  • Preparation: Under an inert atmosphere (N₂ or Ar), charge a jacketed reactor with tetrahydropyran-4-carboxylic acid and a suitable anhydrous solvent (e.g., toluene).

  • Acyl Azide Formation: Cool the mixture to 0 °C. Slowly add diphenylphosphoryl azide (DPPA) followed by the dropwise addition of a base (e.g., triethylamine). Allow the reaction to slowly warm to room temperature and stir until the formation of the acyl azide is complete (monitor by IR).

  • Rearrangement: Heat the reaction mixture slowly and controllably to the desired temperature (typically 80-100 °C). The evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure.

Diagram: Curtius Rearrangement Workflow

Curtius_Workflow Start Start: Tetrahydropyran-4-carboxylic acid in anhydrous solvent Add_Reagents Cool to 0°C Add DPPA and Base Start->Add_Reagents Stir_RT Warm to RT Stir to form Acyl Azide (Monitor by IR) Add_Reagents->Stir_RT Heat Heat to 80-100°C (Controlled N₂ evolution) Stir_RT->Heat Cool Cool to RT Heat->Cool Purify Purify by Vacuum Distillation Cool->Purify End Product: this compound Purify->End

Caption: Step-by-step workflow for the Curtius rearrangement.

V. Data Summary

ParameterCurtius RearrangementPhosgenation (Triphosgene)
Primary Precursor Tetrahydropyran-4-carboxylic acid4-Aminotetrahydropyran
Key Reagent Diphenylphosphoryl azide (DPPA)Triphosgene
Key Intermediate Acyl azideN/A
Primary Safety Concern Acyl azide (potentially explosive)Phosgene (highly toxic)
Common Byproducts Urea (if moisture is present)Urea, Carbamoyl chlorides

VI. References

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Isocyanatooxane and Other Saturated Cyclic Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Saturated Heterocycles in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of saturated heterocyclic scaffolds is a paramount approach for imbuing molecules with desirable three-dimensional character, favorable physicochemical properties, and novel biological activities. Among the myriad of reactive handles available for derivatizing these scaffolds, the isocyanate group (–N=C=O) stands out for its versatile and efficient reactivity towards a broad spectrum of nucleophiles, enabling the rapid construction of ureas, carbamates (urethanes), and other valuable linkages.

This guide provides an in-depth comparative analysis of 4-isocyanatooxane (also known as 4-isocyanatotetrahydropyran) alongside two other synthetically pertinent cyclic isocyanates: 3-isocyanatooxetane and N-Boc-3-isocyanatopyrrolidine. We will dissect the nuances of their synthesis, reactivity, and stability, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Value of Cyclic Isocyanates

The incorporation of a cyclic framework directly attached to the isocyanate functionality offers several distinct advantages over traditional linear alkyl or aryl isocyanates:

  • Modulation of Physicochemical Properties: The nature of the heterocyclic ring (e.g., oxane, oxetane, pyrrolidine) profoundly influences key molecular properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability. For instance, the ethereal oxygen in oxanes and oxetanes can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic profiles.

  • Vectorial Exit Points for Molecular Elaboration: The rigid, three-dimensional structure of these cyclic isocyanates provides well-defined vectors for substituents, allowing for precise spatial orientation of appended functionalities. This is of critical importance in structure-activity relationship (SAR) studies and the design of molecules with high target affinity and selectivity.[1]

  • Access to Novel Chemical Space: These building blocks unlock access to novel molecular architectures that are underrepresented in conventional screening libraries, thereby increasing the probability of identifying hits in high-throughput screening campaigns.

Synthesis of Cyclic Isocyanates: A Comparative Overview

The synthesis of cyclic isocyanates generally proceeds from their corresponding primary amine precursors. The choice of synthetic route is often dictated by the scale of the reaction, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Key Synthetic Methodologies
  • Phosgenation: The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent such as triphosgene is a classical and highly efficient method for isocyanate synthesis. However, the extreme toxicity of phosgene necessitates specialized equipment and handling procedures, limiting its application in many academic and early-stage discovery laboratories.

  • Curtius Rearrangement: This versatile and widely used method involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate.[2][3] The acyl azide is typically generated from a carboxylic acid via an acyl chloride or a mixed anhydride, followed by treatment with an azide source (e.g., sodium azide). The Curtius rearrangement is known for its high functional group tolerance and retention of stereochemistry.[4]

  • Phosgene-Free Alternatives: In response to the hazards associated with phosgene, several milder and safer methods have been developed. A notable example is the reaction of amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method generates the isocyanate in situ under mild conditions.

Below is a comparative table summarizing the general synthetic approaches to the cyclic isocyanates of interest.

IsocyanatePrecursorCommon Synthetic MethodsKey Considerations
This compound 4-AminotetrahydropyranCurtius Rearrangement (from tetrahydropyran-4-carboxylic acid), PhosgenationPrecursor amine is commercially available or can be synthesized from tetrahydropyran-4-one.[3][5]
3-Isocyanatooxetane 3-AminooxetanePhosgenation, Phosgene-free methodsThe oxetane ring can be sensitive to harsh acidic or basic conditions.[6]
N-Boc-3-Isocyanatopyrrolidine N-Boc-3-aminopyrrolidineCurtius Rearrangement (from N-Boc-pyrrolidine-3-carboxylic acid)The Boc protecting group is generally stable to Curtius rearrangement conditions.

Experimental Protocols

Workflow for the Synthesis of Cyclic Isocyanates via Curtius Rearrangement

G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: In Situ Trapping (Optional) start Carboxylic Acid Precursor step1 Activate Carboxylic Acid (e.g., with SOCl₂, (COCl)₂, or ethyl chloroformate) start->step1 Activation step2 React with Azide Source (e.g., NaN₃, DPPA) step1->step2 Acyl Chloride/ Mixed Anhydride acyl_azide Isolate Acyl Azide (Caution: Potentially Explosive) step2->acyl_azide Formation rearrangement Thermal or Photochemical Rearrangement in Inert Solvent (e.g., Toluene, Benzene) acyl_azide->rearrangement Rearrangement isocyanate Cyclic Isocyanate Product rearrangement->isocyanate Formation of -N=C=O + N₂ evolution trapping Add Nucleophile (e.g., Amine, Alcohol) isocyanate->trapping Reaction product Urea or Carbamate Product trapping->product Derivatization

Caption: General workflow for cyclic isocyanate synthesis via Curtius rearrangement.

Protocol 1: Synthesis of this compound via Curtius Rearrangement (Illustrative)

  • Step 1: Synthesis of Tetrahydropyran-4-carbonyl azide. To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.1 eq) and cool the mixture to 0 °C. Slowly add ethyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour. In a separate flask, dissolve sodium azide (1.5 eq) in water and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. Stir for an additional 2 hours at 0 °C. Extract the product with toluene, wash the organic layer with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction.

  • Step 2: Curtius Rearrangement. The toluene solution of the crude tetrahydropyran-4-carbonyl azide is heated to reflux (approximately 110 °C) until the evolution of nitrogen gas ceases (typically 1-3 hours). The progress of the reaction can be monitored by the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum. The resulting solution of this compound in toluene can be used directly in the next step or carefully concentrated under reduced pressure for storage or purification.

Comparative Reactivity and Stability

The reactivity of isocyanates is governed by the electrophilicity of the carbonyl carbon in the N=C=O group. This, in turn, is influenced by both electronic and steric factors imparted by the cyclic scaffold.

G cluster_0 Cyclic Isocyanate Reactivity cluster_1 Product Formation reagents Nucleophile (e.g., R-NH₂, R-OH) isocyanate Cyclic Scaffold N=C=O reagents->isocyanate:f1 Nucleophilic Attack product Urea Linkage (from Amine) Carbamate Linkage (from Alcohol) isocyanate->product Forms Stable Adduct

Caption: General reaction of cyclic isocyanates with nucleophiles.

Factors Influencing Reactivity
  • Ring Strain: The four-membered ring of 3-isocyanatooxetane possesses significant ring strain. While this can sometimes lead to increased reactivity, it can also render the oxetane ring susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or Lewis acids.[7] The six-membered ring of this compound and the five-membered ring of N-Boc-3-isocyanatopyrrolidine are significantly less strained and therefore more stable.

  • Electronic Effects: The ethereal oxygen in this compound and 3-isocyanatooxetane can exert a slight electron-withdrawing inductive effect, which may marginally enhance the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate. In N-Boc-3-isocyanatopyrrolidine, the electron-withdrawing nature of the Boc-carbamate group can also influence the reactivity of the isocyanate.

  • Steric Hindrance: The accessibility of the isocyanate group to incoming nucleophiles is a critical factor. In general, all three of these cyclic isocyanates present a relatively unhindered isocyanate group, suggesting that their reactivity will be primarily governed by electronic effects and the nature of the nucleophile. Primary amines are generally more reactive towards isocyanates than secondary amines, which are in turn more reactive than alcohols.[8]

Cyclic IsocyanateRing SizeKey Structural FeatureExpected Relative ReactivityPotential Stability Issues
This compound 6Tetrahydropyran ringModerateGenerally stable
3-Isocyanatooxetane 4Strained oxetane ringPotentially higher due to ring strainSusceptible to ring-opening
N-Boc-3-Isocyanatopyrrolidine 5N-Boc protected pyrrolidineModerateStable under most conditions

Applications in Drug Discovery and Medicinal Chemistry

The true value of these cyclic isocyanates is realized in their application as versatile building blocks for the synthesis of biologically active molecules.

  • This compound: The tetrahydropyran motif is a prevalent scaffold in many marketed drugs, valued for its ability to improve aqueous solubility and serve as a metabolically stable replacement for more labile groups.[5] The use of this compound allows for the straightforward introduction of this desirable fragment, often leading to compounds with improved pharmacokinetic profiles.

  • 3-Isocyanatooxetane: Oxetanes have gained significant attention in medicinal chemistry as bioisosteres for gem-dimethyl groups and carbonyl functionalities.[5][7] They can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility. The strained nature of the oxetane ring can also lead to unique conformational constraints that can be beneficial for target binding.

  • N-Boc-3-Isocyanatopyrrolidine: The pyrrolidine ring is another privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs.[9] N-Boc-3-isocyanatopyrrolidine provides a convenient means to incorporate this ring system, with the Boc group offering a handle for subsequent deprotection and further functionalization of the pyrrolidine nitrogen.

Illustrative Synthetic Application: Urea Synthesis

The reaction of isocyanates with primary and secondary amines to form substituted ureas is a robust and high-yielding transformation, widely employed in the synthesis of kinase inhibitors and other targeted therapeutics.

Protocol 2: General Procedure for the Synthesis of a Substituted Urea

  • To a solution of the desired amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the cyclic isocyanate (1.0-1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by crystallization or silica gel chromatography to afford the desired urea.

Conclusion and Future Outlook

This compound, 3-isocyanatooxetane, and N-Boc-3-isocyanatopyrrolidine represent a valuable and increasingly utilized class of building blocks in modern synthetic chemistry. While sharing the versatile reactivity of the isocyanate functional group, the distinct nature of their cyclic scaffolds imparts unique physicochemical properties and synthetic opportunities.

  • This compound offers a robust and reliable means to introduce the well-precedented and pharmaceutically desirable tetrahydropyran motif.

  • 3-Isocyanatooxetane , while potentially more challenging to handle due to ring strain, provides access to unique chemical space and can confer significant advantages in terms of metabolic stability and solubility.

  • N-Boc-3-isocyanatopyrrolidine is an excellent choice for incorporating the privileged pyrrolidine scaffold with the added benefit of an orthogonal protecting group for further diversification.

The choice between these reagents will ultimately depend on the specific goals of the synthetic campaign, including the desired physicochemical properties of the final product and the tolerance of the synthetic route to varying reaction conditions. As the demand for molecules with greater three-dimensional complexity and tailored properties continues to grow, the importance of these and other novel cyclic isocyanates in the synthetic chemist's toolbox is set to expand.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Li, Y., & Zhang, W. (2014). Recent advances in the synthesis of pyrrolidines.
  • Ghosh, A. K., Brindisi, M., & Shah, S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(16), 2846-2863.
  • Knölker, H. J., & Braxmeier, T. (1997). Isocyanates, Part 4. Convenient Phosgene-Free Method for the Synthesis and Derivatization of Enantiopure α-Isocyanato Carboxylic Acid Esters. Synlett, 1997(08), 925-928.
  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107-4110.
  • Vigo, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 56(3), 469-472.
  • Sasaki, M., et al. (2011). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 16(7), 5554-5580.
  • Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Overman, L. E., et al. (1984). A general procedure for the preparation of dienyl carbamates using the Curtius rearrangement. Journal of the American Chemical Society, 106(14), 4192-4201.
  • Thermo Fisher Scientific. (n.d.). N-BOC-3-pyrrolidinone, 97%.
  • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337-449.
  • CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Sigma-Aldrich. (n.d.). N-Boc-3-pyrrolidinone 97%.
  • Eindhoven University of Technology Research Portal. (2023).
  • Farkas, A., & Mills, G. A. (1962). Kinetics of the Reaction Between Alcohols and Isocyanates Catalyzed by Ferric Acetylacetonate. Industrial & Engineering Chemistry Fundamentals, 1(3), 188-192.
  • Stepan, A. F., et al. (2016). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances, 6(81), 77894-77902.
  • Trade Science Inc. (2015).
  • US6781010B1 - Non-phosgene route to the manufacture of organic isocyan
  • Semantic Scholar. (2019).
  • Ballatore, C., et al. (2013). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ACS Medicinal Chemistry Letters, 4(10), 953-958.
  • BenchChem. (2025). Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement.
  • NASA Technical Reports Server. (1964).
  • Knight, D. W., et al. (2003). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. The Journal of Organic Chemistry, 68(10), 4069-4072.
  • Khan Academy. (2013). Oxidation of alcohols (examples)
  • ResearchGate. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds.
  • Almac. (2021).
  • National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
  • MDPI. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
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analytical techniques for the quantification of 4-isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

An Analyst's Guide to the Quantification of 4-Isocyanatooxane: A Comparative Review of Key Methodologies

This guide provides a comprehensive comparison of analytical techniques for the accurate quantification of this compound. As a saturated heterocyclic isocyanate, this molecule presents unique analytical challenges due to the high reactivity of its isocyanate functional group. Accurate quantification is paramount in drug development and chemical synthesis, where stoichiometric precision governs reaction yield, purity, and, ultimately, the safety and efficacy of the final product. This document moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting and implementing the most appropriate analytical strategy.

The Core Challenge: The Reactivity of the Isocyanate Group

The central difficulty in analyzing this compound, or any isocyanate, lies in the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This group reacts readily with a wide range of nucleophiles, including water, alcohols, and amines. This inherent instability means that direct analysis is often unreliable, as the analyte can degrade during sample handling, storage, or introduction into an analytical instrument.

Therefore, the most robust and widely accepted strategy for isocyanate quantification is derivatization . This process involves intentionally reacting the isocyanate with a specific reagent to form a stable, easily detectable, and chromatographically well-behaved product. The choice of derivatizing agent is critical and is often dictated by the chosen analytical technique.

Comparative Analysis of Primary Quantification Techniques

The selection of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. We will now compare the most effective techniques for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the gold standard for the trace-level quantification of isocyanates, offering an excellent balance of sensitivity, selectivity, and robustness. The method relies on derivatization to create a stable urea derivative that possesses a strong chromophore, making it highly responsive to UV detection.

Principle of Operation: The isocyanate in the sample is reacted with a derivatizing agent, most commonly 1-(2-methoxyphenyl)piperazine (MOPP), to form a stable urea. This derivative is then separated from other sample components on a reverse-phase HPLC column and quantified using a UV detector, typically at a wavelength of 242 nm. The concentration of this compound in the original sample is calculated based on the concentration of the measured derivative.

Workflow for HPLC-UV Analysis:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample containing This compound Deriv Add MOPP Derivatizing Agent in Solvent Sample->Deriv Step 1 React Vortex & React (Formation of stable urea) Deriv->React Step 2 Quench Quench excess MOPP (e.g., with acid) React->Quench Step 3 Inject Inject into HPLC-UV System Quench->Inject Step 4 Separate C18 Reverse-Phase Separation Inject->Separate Step 5 Detect UV Detection (242 nm) Separate->Detect Step 6 Quant Quantification vs. Calibration Curve Detect->Quant Step 7

Caption: Workflow for this compound analysis via HPLC-UV with MOPP derivatization.

Advantages:

  • High Sensitivity: Achieves detection limits in the low nanogram to picogram range, making it ideal for trace analysis and residual monitoring.

  • Excellent Selectivity: Chromatographic separation resolves the derivative from matrix interferences, ensuring accurate quantification.

  • Robustness: The methodology is well-established and validated by regulatory bodies like OSHA and NIOSH for other isocyanates.

Limitations:

  • Indirect Analysis: The measurement is of the derivative, not the native isocyanate. Incomplete derivatization can lead to inaccurate results.

  • Time-Consuming: The derivatization step adds time to the sample preparation process.

Detailed Experimental Protocol (HPLC-UV with MOPP Derivatization):

  • Reagent Preparation: Prepare a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (MOPP) in a suitable solvent like toluene or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by reacting known concentrations of an appropriate isocyanate standard (e.g., phenyl isocyanate, if a certified this compound standard is unavailable) with the MOPP solution.

  • Sample Derivatization: Add a precise volume of the sample containing this compound to a vial containing the MOPP solution. Ensure the MOPP is in molar excess.

  • Reaction: Vortex the mixture and allow it to react for a minimum of 30 minutes at room temperature to ensure complete derivatization.

  • Injection: Inject the resulting solution into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 242 nm.

  • Quantification: Create a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of the derivative in the sample from this curve and back-calculate to find the initial concentration of this compound.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

GC-MS is a powerful alternative, particularly when dealing with complex matrices where its high selectivity is a significant advantage. While this compound may be analyzed directly if it is sufficiently thermally stable, derivatization is often employed to improve chromatographic performance and prevent reactions in the hot GC inlet.

Principle of Operation: The analyte, either in its native form or as a stable derivative (e.g., after reaction with an amine like dibutylamine), is vaporized in a heated inlet. It then travels through a capillary column where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Advantages:

  • Unsurpassed Selectivity: MS detection provides structural information, allowing for positive identification and confident quantification even in the presence of co-eluting impurities.

  • High Sensitivity: Selected Ion Monitoring (SIM) mode can achieve very low detection limits.

Limitations:

  • Thermal Stability: The analyte or its derivative must be thermally stable to withstand high temperatures in the GC inlet and oven without degradation. This can be a significant issue for some isocyanate derivatives.

  • Matrix Effects: Complex sample matrices can sometimes interfere with ionization in the MS source.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR offers a direct and rapid method for quantifying isocyanates without the need for derivatization. It is particularly well-suited for reaction monitoring and for the analysis of bulk samples where high concentrations are expected.

Principle of Operation: This technique measures the absorption of infrared light by the sample. The isocyanate functional group (-N=C=O) has a very strong and distinct stretching vibration that results in a sharp absorption band in a relatively clear region of the IR spectrum, typically between 2250 and 2275 cm⁻¹. The intensity of this absorption band is directly proportional to the concentration of the isocyanate, as described by the Beer-Lambert Law.

Advantages:

  • Speed and Simplicity: Analysis is extremely fast (typically <1 minute), and no sample derivatization is required.

  • Real-Time Monitoring: Ideal for tracking the consumption of this compound during a chemical reaction in real-time.

  • Non-Destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to chromatographic methods, FTIR is significantly less sensitive and is not suitable for trace analysis.

  • Spectral Overlap: While the -N=C=O peak is distinct, other functional groups like nitriles (-C≡N) or alkynes (-C≡C-) can absorb in a similar region, potentially causing interference.

Detailed Experimental Protocol (FTIR Quantification):

  • Solvent Selection: Choose an IR-transparent solvent (e.g., chloroform, dichloromethane) that does not react with the isocyanate.

  • Calibration Curve: Prepare a series of standards of known concentrations of this compound in the chosen solvent.

  • Spectrum Acquisition: Record the IR spectrum for each standard, ensuring consistent path length (using a liquid cell of known path length).

  • Baseline Correction: Apply a baseline correction to the -N=C=O absorption peak (approx. 2270 cm⁻¹) for each spectrum.

  • Peak Height/Area Measurement: Measure the height or area of the characteristic isocyanate peak.

  • Plotting: Create a calibration curve by plotting the absorbance (peak height or area) versus concentration.

  • Sample Analysis: Record the spectrum of the unknown sample, perform the same baseline correction and measurement, and determine its concentration from the calibration curve.

Summary and Method Selection

Choosing the right analytical technique requires a clear understanding of the analytical objective. The table below summarizes the performance characteristics of the discussed methods to aid in this decision-making process.

Parameter HPLC-UV (with Derivatization) GC-MS FTIR Spectroscopy
Sensitivity Excellent (ppb to ppm)Excellent (ppb to ppm)Fair (ppm to %)
Selectivity Very GoodExcellentFair
Speed Moderate (includes derivatization)ModerateVery Fast
Cost (Instrument) ModerateHighLow to Moderate
Primary Use Case Trace residual analysis, purity testingConfirmatory analysis, complex matricesReaction monitoring, bulk material assay
Derivatization RequiredRecommendedNot Required

Decision Logic for Method Selection:

start What is the primary analytical goal? trace Trace Level Analysis (<100 ppm)? start->trace Quantification speed Is real-time data or high speed required? start->speed Process Monitoring matrix Is the sample matrix very complex? trace->matrix Yes hplc Use HPLC-UV with MOPP Derivatization trace->hplc No matrix->hplc No gcms Use GC-MS matrix->gcms Yes speed->hplc No ftir Use FTIR Spectroscopy speed->ftir Yes

Caption: Decision tree for selecting an analytical method for this compound.

This guide provides the foundational knowledge to approach the quantification of this compound. The principles and protocols described, while grounded in the broader analysis of isocyanates, offer a robust starting point for developing and validating a method specific to this compound. Given its reactivity, a derivatization-based chromatographic approach like HPLC-UV remains the most reliable choice for accurate and sensitive trace-level determination.

References

  • OSHA Method 42: Diisocyanates. Occupational Safety and Health Administration. [Link]

  • NIOSH Method 5521: Isocyanates, Monomeric. National Institute for Occupational Safety and Health. [Link]

  • Interpreting Infrared Spectra: A Practical Approach. IntechOpen. [Link]

A Comparative Guide to Polymers Synthesized from 4-Isocyanatooxane: A Novel Building Block for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of biomedical polymers, polyurethanes (PUs) stand out for their exceptional versatility, tunable mechanical properties, and proven biocompatibility.[1] The properties of PUs are dictated by the chemical nature of their constituent monomers—diisocyanates, polyols, and chain extenders.[2] The search for novel monomers that can impart advanced functionality and superior performance is a constant driver of innovation in materials science. This guide introduces 4-isocyanatooxane, a unique heterocyclic monomer, and explores the potential of its derived polymers in comparison to established alternatives, particularly for applications in drug delivery and tissue engineering.

This compound is distinguished by its dual-functionality: a highly reactive isocyanate (-NCO) group ideal for polyurethane synthesis and a stable, polar oxetane ring. The oxetane moiety, a four-membered cyclic ether, is a recognized structural motif in several FDA-approved drugs, noted for its ability to improve physicochemical properties such as solubility and metabolic stability.[3][4] This guide provides a comparative analysis of polyurethanes synthesized using this compound, benchmarking their projected performance against conventional PUs. We will delve into synthesis strategies, comparative property analysis, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this promising new class of polymers.

The this compound Monomer: A Profile

The unique value of this compound lies in the orthogonal reactivity of its two functional groups. The isocyanate group serves as the primary reactive site for polyaddition reactions with polyols to form the characteristic urethane linkages of the polymer backbone.[5] The pendant oxetane ring, being relatively stable under typical polyurethane synthesis conditions, remains as a functional side group on the polymer chain. This opens up possibilities for influencing material properties or for subsequent post-polymerization modification.

G cluster_reactivity Potential Reactivity Pathways Monomer This compound NCO Isocyanate Group (-NCO) Monomer->NCO Primary Reaction Site Oxetane Oxetane Ring Monomer->Oxetane Pendant Functional Group Polyaddition Polyurethane Formation (Reaction with Polyols) NCO->Polyaddition Forms polymer backbone Modification Side-Chain Functionality - Polarity Enhancement - H-Bond Acceptor - Post-synthesis Modification Site Oxetane->Modification Modifies polymer properties

Caption: Duality of this compound: reactive sites and their roles.

This pendant cyclic ether can significantly influence the polymer's bulk properties by introducing polarity and acting as a hydrogen bond acceptor, potentially improving drug-polymer interactions in delivery systems.[6]

Comparative Performance Analysis

The true potential of this compound-derived polymers is best understood by comparing their anticipated properties with those of conventional polyurethanes based on standard diisocyanates. The primary difference arises from replacing a simple aliphatic or aromatic segment with a structure containing the polar, bulky oxetane side group.

Comparison with Conventional Polyurethane Systems

Polyurethanes are multi-block copolymers, and their properties are governed by the phase separation between hard segments (formed by the diisocyanate and chain extender) and soft segments (formed by the polyol).[7] The structure of the diisocyanate is a critical determinant of hard segment packing, hydrogen bonding, and overall material performance.[7]

PropertyConventional Aliphatic PU (e.g., from HDI, HMDI)Conventional Aromatic PU (e.g., from MDI, TDI)Predicted this compound PURationale for Prediction
Biocompatibility Generally good; degradation products are non-toxic.[8][9]Variable; degradation can yield toxic aromatic amines.[8]Excellent . The oxetane motif is present in biocompatible molecules and drugs.[3][4]The aliphatic nature and the presence of a biocompatible heterocycle suggest low toxicity.
Tensile Strength Moderate. Flexible chains lead to lower strength.[7]High. Rigid aromatic rings lead to strong, stiff materials.[7]Moderate to High . The bulky oxetane ring may disrupt hard segment packing but also adds rigidity.The balance between the aliphatic backbone and rigid side group will determine final strength.
Thermal Stability (Td) Decomposition typically starts >250 °C.[10]Generally higher stability than aliphatics due to aromatic rings.[10]Good . Expected to be comparable to or slightly better than other aliphatic PUs.The ether linkage in the oxetane is thermally stable. Overall stability is often dictated by the urethane bond itself.[11]
Glass Transition (Tg) Low Tg, leading to good flexibility at low temperatures.[7]Higher Tg due to restricted chain motion.Higher Tg (vs. other aliphatics).The bulky pendant oxetane group will restrict segmental motion of the polymer chains, increasing the glass transition temperature.[12]
Drug Solubility/Loading Dependent on polyol chemistry (e.g., PEG vs. PCL).[13]Dependent on polyol chemistry.Potentially Enhanced .The polar oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can improve interactions with a wide range of drug molecules.[4][6]

HDI: Hexamethylene diisocyanate; HMDI: Dicyclohexylmethane-4,4'-diisocyanate; MDI: Methylene diphenyl diisocyanate; TDI: Toluene diisocyanate; PCL: Poly(ε-caprolactone); PEG: Poly(ethylene glycol).

Experimental Protocols

To facilitate research into this novel polymer class, we provide validated, step-by-step methodologies for synthesis and characterization.

Protocol 1: Synthesis of a this compound-Based Polyurethane

This protocol describes a typical two-step solution polymerization method, which is widely used for synthesizing biocompatible polyurethanes.[9][13] This approach allows for precise control over the stoichiometry and reaction conditions.

Rationale: A two-step process is chosen to first create an isocyanate-terminated prepolymer. This ensures that the higher molecular weight polyol reacts completely before the introduction of the low molecular weight chain extender, leading to a well-defined block copolymer structure, which is crucial for achieving desired mechanical properties.[14]

Materials:

  • This compound (Monomer)

  • Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol ) (Soft Segment)

  • 1,4-Butanediol (BDO) (Chain Extender)

  • Dimethylacetamide (DMAc), anhydrous (Solvent)

  • Dibutyltin dilaurate (DBTDL) (Catalyst)

  • Methanol (for precipitation)

Procedure:

  • Drying: Dry PCL-diol at 80°C under vacuum for at least 4 hours to remove residual water, which would otherwise react with the isocyanate groups.[15]

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the dried PCL-diol in anhydrous DMAc.

    • Add this compound to the flask. The molar ratio of NCO:OH groups should be 2:1 to ensure the prepolymer is isocyanate-terminated.

    • Add 1-2 drops of DBTDL catalyst to initiate the reaction.

    • Heat the reaction mixture to 70-80°C and stir under a nitrogen atmosphere for 2-3 hours.

  • Chain Extension:

    • Cool the reaction mixture to approximately 40°C.

    • Add BDO (the chain extender) dropwise while stirring vigorously. The amount of BDO should be calculated to react with the remaining NCO groups.

    • Continue stirring for an additional 3-4 hours until the viscosity of the solution increases significantly, indicating polymer formation.

  • Precipitation and Purification:

    • Pour the viscous polymer solution slowly into a beaker of methanol with constant stirring to precipitate the polyurethane.

    • Wash the precipitated polymer several times with methanol to remove unreacted monomers and solvent.

    • Dry the final polymer in a vacuum oven at 60°C until a constant weight is achieved.

Caption: Workflow for the synthesis of this compound polyurethane.

Protocol 2: Polymer Characterization

A suite of analytical techniques is required to confirm the chemical structure and evaluate the physical properties of the synthesized polymer.

Rationale: This combination of techniques provides a holistic view of the material. FTIR and NMR confirm the successful synthesis at a molecular level. DSC and TGA define the material's operational temperature range and stability. Mechanical testing provides essential data for its performance in real-world applications.

Methods:

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the formation of urethane linkages and the absence of free isocyanate groups.

    • Procedure: Acquire a spectrum of the dried polymer film.

    • Expected Peaks: Disappearance of the strong -NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) peaks, confirming urethane bond formation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed structural elucidation of the polymer.

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

    • Analysis: Confirm the integration of the polyol, isocyanate, and chain extender segments in the correct ratios.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the soft segment and melting transitions (Tm) of the hard or soft segments.[7]

    • Procedure: Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.[10]

    • Procedure: Heat a sample from room temperature to ~600 °C at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The temperature at 5% weight loss is often reported as the onset of decomposition.

  • Mechanical Testing:

    • Purpose: To measure tensile strength, Young's modulus, and elongation at break.

    • Procedure: Prepare dog-bone shaped samples from solvent-cast films. Perform tensile testing according to ASTM D638 standards.[17]

G cluster_char Characterization Techniques cluster_data Data Obtained Polymer Synthesized Polymer FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR DSC DSC Polymer->DSC TGA TGA Polymer->TGA Mech Tensile Test Polymer->Mech Struct Chemical Structure (Urethane formation) FTIR->Struct DetailStruct Detailed Structure (Monomer Ratios) NMR->DetailStruct ThermalTrans Thermal Transitions (Tg, Tm) DSC->ThermalTrans ThermalStab Thermal Stability (Decomposition Temp.) TGA->ThermalStab MechProp Mechanical Properties (Strength, Modulus) Mech->MechProp

Caption: A multi-faceted workflow for polymer characterization.

Future Outlook

Polymers derived from this compound represent a new frontier in biocompatible polyurethanes. Their primary advantage lies in the incorporation of a polar, drug-like oxetane moiety directly into the polymer side chain, offering a unique handle to modulate properties like biocompatibility, drug interaction, and thermal characteristics. The comparative analysis suggests that these materials could offer an excellent safety profile, comparable to the best aliphatic PUs, while providing enhanced functionality.[4][8]

Future research should focus on a deeper exploration of structure-property relationships by varying the soft segment polyol and chain extenders. Furthermore, the pendant oxetane ring serves as a latent reactive site for post-polymerization modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules, further expanding their utility in advanced drug delivery and regenerative medicine.

References

  • An overview of polyurethane biomaterials and their use in drug delivery. PubMed.
  • Synthesis and characterization of biocompatible polyurethanes for controlled release of hydrophobic and hydrophilic drugs. HEP Journals.
  • Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review. MDPI.
  • PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI.
  • Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. MDPI.
  • Structure–property relationship of nitramino oxetane polymers: a computational study on the effect of pendant chains. PMC - NIH.
  • A Comparative Guide to the Material Properties of Polymers from Different Oxetane Monomers. Benchchem.
  • Renewable Polyurethanes from Sustainable Biological Precursors.
  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. NIH.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Isocyanates as Precursors to Biomedical Polyurethanes. Aidic.
  • Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyan
  • A Review of Biomedical Applications of Polyurethane Materials and Their Co
  • Isocyanates as Precursors to Biomedical Polyurethanes.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.
  • Improving Thermal Stability of Polyurethane through the Addition of Hyperbranched Polysiloxane. MDPI.
  • Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applic
  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur
  • Synthesis of Thermally Stable Reactive Polyurethane and Its Physical Effects in Epoxy Composites. MDPI.

Sources

The Oxane Scaffold: A Comparative Guide to the Drug-Like Properties of 4-Isocyanatooxane Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and optimized pharmacokinetic profiles is paramount. The selection of a core scaffold is a critical decision that profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its success as a therapeutic agent. Among the saturated heterocyclic systems, the oxane (tetrahydropyran) ring has emerged as a valuable scaffold for modulating the physicochemical properties of drug candidates.[1] This guide provides an in-depth evaluation of the drug-like properties of 4-isocyanatooxane derivatives, a class of compounds with significant potential as synthetic intermediates. Through a comparative analysis with established heterocyclic scaffolds such as piperidine and pyrrolidine, and an exploration of the isocyanate moiety's role, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their scaffold selection and lead optimization efforts.

The Oxane Scaffold: Physicochemical Advantages in Drug Design

The tetrahydropyran (THP), or oxane, ring is a six-membered saturated heterocycle containing one oxygen atom.[2] Its incorporation into molecular design offers several advantages for optimizing drug-like properties.

  • Modulation of Lipophilicity: The replacement of a methylene group in a cyclohexane ring with an oxygen atom to form an oxane ring generally leads to a reduction in lipophilicity (logP).[1] This can be a crucial strategy for improving aqueous solubility and reducing off-target toxicity associated with highly lipophilic compounds.

  • Hydrogen Bonding Capability: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[1] This can enhance binding affinity and selectivity.

  • Metabolic Stability: The ether linkage within the oxane ring is generally more resistant to metabolic degradation compared to certain carbon-carbon bonds, potentially improving the metabolic stability and half-life of a drug candidate.

  • Conformational Rigidity: The oxane ring exists predominantly in a chair conformation, similar to cyclohexane. This conformational rigidity can be advantageous in pre-organizing substituents for optimal binding to a target, thereby improving potency.

The this compound Moiety: A Reactive Handle for Diverse Functionalities

The isocyanate group (-N=C=O) is a highly reactive functional group that is not typically found in final drug molecules due to its susceptibility to nucleophilic attack. However, it serves as a versatile synthetic handle for the introduction of various functional groups that are prevalent in medicinal chemistry, such as ureas, carbamates, and thiocarbamates. Therefore, the evaluation of this compound derivatives is intrinsically linked to the properties of their downstream products.

G This compound This compound Urea Derivative Urea Derivative This compound->Urea Derivative + Amine (R-NH2) Carbamate Derivative Carbamate Derivative This compound->Carbamate Derivative + Alcohol (R-OH) Thiocarbamate Derivative Thiocarbamate Derivative This compound->Thiocarbamate Derivative + Thiol (R-SH)

Synthetic utility of the this compound moiety.

Comparative Analysis of Heterocyclic Scaffolds

The choice of a heterocyclic scaffold is a nuanced decision. Below is a comparative analysis of the oxane scaffold with two other widely used saturated heterocycles: piperidine and pyrrolidine.

PropertyOxane (Tetrahydropyran)PiperidinePyrrolidine
Ring Size 6-membered6-membered5-membered
Heteroatom OxygenNitrogenNitrogen
Basicity (pKa of conjugate acid) N/A (non-basic)~11.2~11.3
Hydrogen Bonding AcceptorDonor & AcceptorDonor & Acceptor
Lipophilicity (logP) Lower than cyclohexaneHigher than oxaneLower than piperidine
Conformational Flexibility Rigid (Chair)Rigid (Chair)Flexible (Envelope/Twist)

Key Considerations for Drug Design:

  • Basicity: The basic nitrogen in piperidine and pyrrolidine can be crucial for target engagement (e.g., forming salt bridges) and for tuning solubility. The non-basic nature of the oxane ring is advantageous when a basic center is undesirable, for instance, to avoid interactions with the hERG potassium channel which can lead to cardiotoxicity.

  • Lipophilicity and Solubility: The oxane scaffold offers a strategy to reduce lipophilicity compared to its carbocyclic and nitrogen-containing counterparts, which can lead to improved aqueous solubility.[1]

  • Metabolic Stability: While all three scaffolds can be subject to metabolic oxidation, the positions adjacent to the heteroatom are often susceptible. The specific metabolic pathways will be highly dependent on the substitution pattern of the ring.

  • Three-Dimensional Shape: The rigid chair conformation of the oxane and piperidine rings provides a well-defined three-dimensional structure that can be exploited for precise positioning of substituents.[3] The greater flexibility of the pyrrolidine ring can be beneficial for exploring a wider conformational space to achieve optimal binding.[4]

Experimental Evaluation of Drug-Like Properties

A comprehensive evaluation of the drug-like properties of novel compounds is essential. The following experimental protocols are standard in the industry for assessing key ADME parameters.

Physicochemical Properties

A foundational step in drug discovery is the characterization of a compound's fundamental physicochemical properties.

Table 1: Key Physicochemical Descriptors and Their Significance

ParameterDescriptionImportance in Drug Discovery
Molecular Weight (MW) The mass of a molecule.Generally, lower MW (<500 Da) is preferred for oral bioavailability (Lipinski's Rule of Five).[2][5]
logP / logD The logarithm of the partition coefficient between octanol and water (logP) or buffer at a specific pH (logD).A measure of lipophilicity, which influences solubility, permeability, and metabolism. A logP < 5 is a component of Lipinski's Rule of Five.[2][6]
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.Influences solubility and permeability. No more than 5 HBDs is a guideline from Lipinski's Rule of Five.[2][7]
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.Affects solubility and permeability. No more than 10 HBAs is recommended by Lipinski's Rule of Five.[2][5]
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.[8]
In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes in the liver.

G cluster_0 Incubation cluster_1 Analysis Test Compound Test Compound Incubation Mixture Incubate at 37°C Test Compound->Incubation Mixture Liver Microsomes Liver Microsomes Liver Microsomes->Incubation Mixture NADPH NADPH NADPH->Incubation Mixture Quench Reaction Quench Reaction Incubation Mixture->Quench Reaction Time Points (0, 15, 30, 60 min) LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Determine Half-life (t1/2) and Intrinsic Clearance (Clint) Determine Half-life (t1/2) and Intrinsic Clearance (Clint) LC-MS/MS Analysis->Determine Half-life (t1/2) and Intrinsic Clearance (Clint)

Workflow for an in vitro microsomal stability assay.

Protocol: Microsomal Stability Assay

  • Prepare Solutions:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) suspension in buffer.

    • NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Protocol: PAMPA

  • Prepare Plates:

    • Coat the membrane of a 96-well filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Add Compound:

    • Add the test compound solution to the wells of the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability:

    • Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the synthesis of diverse compound libraries with the potential for favorable drug-like properties. The inherent characteristics of the oxane ring, including its ability to modulate lipophilicity and provide a stable, conformationally defined core, make it an attractive alternative to more traditional heterocyclic scaffolds. While the isocyanate group itself is too reactive for a final drug form, its utility as a synthetic precursor to stable and pharmacologically relevant functionalities like ureas and carbamates is significant.

A thorough understanding and early evaluation of ADME properties are critical for the successful progression of any drug discovery program. By employing the experimental protocols outlined in this guide, researchers can make informed decisions about scaffold selection and prioritize compounds with a higher probability of clinical success. The strategic incorporation of the oxane scaffold, coupled with a data-driven approach to optimizing physicochemical and pharmacokinetic properties, will undoubtedly continue to enrich the pipeline of novel therapeutic agents.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • NCBI. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998.
  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Isocyanatooxane with Common Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key synthons is paramount. 4-Isocyanatooxane, a unique aliphatic isocyanate featuring a tetrahydropyran ring, presents both opportunities and challenges in the synthesis of novel molecular entities. Its oxane moiety can impart desirable pharmacokinetic properties, while the isocyanate group offers a versatile handle for conjugation. This guide provides a comprehensive framework for characterizing the cross-reactivity of this compound, enabling precise control over synthetic outcomes. We will delve into the established principles of isocyanate chemistry to predict its reactivity and provide detailed, self-validating experimental protocols to empirically determine its specific reactivity profile.

The Electrophilic Nature of the Isocyanate Group

The reactivity of an isocyanate is dictated by the electrophilic carbon atom within the -N=C=O functional group. This carbon is highly susceptible to attack by nucleophiles. The general hierarchy of reactivity for isocyanates with common nucleophilic functional groups is well-established, primarily governed by the nucleophilicity and steric accessibility of the attacking species.[1][2]

Generally, the expected order of reactivity is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols

However, the reactivity of thiols can be significantly enhanced, sometimes surpassing alcohols, in the presence of a base catalyst.[1][3] The oxane ring in this compound is not expected to fundamentally alter this reactivity order, but it may introduce subtle steric or electronic effects that can be elucidated through the experimental protocols outlined below.

Predicted Reactivity and Products of this compound

Based on foundational organic chemistry principles, we can predict the outcomes of reacting this compound with various functional groups. These predictions form the hypotheses for our experimental validations.

G cluster_reactants Reactants cluster_products Products Isocyanate This compound Urea Substituted Urea Isocyanate->Urea + R-NH₂ (Very Fast) Carbamate Carbamate (Urethane) Isocyanate->Carbamate + R-OH (Moderate) Thiocarbamate Thiocarbamate Isocyanate->Thiocarbamate + R-SH (Slow, Base-Catalyzed) Amine R-NH₂ (Primary Amine) Alcohol R-OH (Alcohol) Thiol R-SH (Thiol)

Comparative Reactivity Overview

The following table summarizes the anticipated relative reactivity and the resulting products from the reaction of this compound with key functional groups. This provides a qualitative baseline for the subsequent quantitative experimental studies.

Functional GroupNucleophile ExampleProductPredicted Relative ReactivityTypical Reaction Conditions
Primary AmineR-NH₂N,N'-substituted UreaVery HighRapid at room temperature, often without a catalyst.[1][3]
Secondary AmineR₂-NHN,N,N'-substituted UreaHighSlower than primary amines due to steric hindrance, but still rapid at room temperature.
AlcoholR-OHCarbamate (Urethane)ModerateSlower than amines; often requires heating or a catalyst (e.g., dibutyltin dilaurate) for efficient conversion.[3][4]
ThiolR-SHThiocarbamateLow to ModerateGenerally slower than alcohols but can be significantly accelerated with a base catalyst (e.g., a tertiary amine).[1][3][5]
WaterH₂OUnstable carbamic acid -> Amine + CO₂ModerateLeads to the formation of an amine, which can then react with another isocyanate molecule to form a urea. This is a common side reaction.[6]
Carboxylic AcidR-COOHAmide + CO₂ (via unstable mixed anhydride)LowTypically requires elevated temperatures to proceed at a significant rate.[1]

Experimental Validation Framework

To empirically determine the cross-reactivity profile of this compound, a two-pronged approach is recommended: kinetic analysis and competitive reaction studies. This dual strategy provides a robust, self-validating data set.

G

Protocol 1: Kinetic Analysis via In-situ FT-IR Spectroscopy

This protocol allows for the real-time monitoring of the isocyanate consumption, providing quantitative rate data for its reaction with individual nucleophiles. The disappearance of the strong isocyanate stretching band (around 2275-2250 cm⁻¹) is a reliable indicator of reaction progress.[7]

Objective: To determine the pseudo-first-order rate constants for the reaction of this compound with a primary amine, an alcohol, and a thiol.

Materials:

  • This compound

  • n-Butylamine (primary amine model)

  • n-Butanol (alcohol model)

  • n-Butanethiol (thiol model)

  • Triethylamine (catalyst for thiol reaction)

  • Anhydrous acetonitrile (solvent)

  • FT-IR spectrometer with an in-situ probe (e.g., ReactIR)

Procedure:

  • System Preparation: Ensure the reaction vessel and FT-IR probe are scrupulously dried to prevent interference from water.

  • Background Spectrum: Collect a background spectrum of the anhydrous acetonitrile in the reaction vessel at the desired temperature (e.g., 25°C).

  • Nucleophile Addition: Add the nucleophile (e.g., n-butanol) to the solvent to achieve a concentration that is in large excess (at least 10-fold) compared to the isocyanate. Allow the solution to thermally equilibrate and collect a reference spectrum.

  • Reaction Initiation: Inject a small, precise volume of a stock solution of this compound into the stirred nucleophile solution to initiate the reaction. The final isocyanate concentration should be in the range of 0.05-0.1 M.

  • Data Acquisition: Immediately begin collecting time-resolved IR spectra, monitoring the decrease in the peak area of the isocyanate (-N=C=O) band.

  • Repeat for Other Nucleophiles: Repeat steps 2-5 for n-butylamine and n-butanethiol. For the n-butanethiol reaction, perform two sets of experiments: one without a catalyst and one with a catalytic amount of triethylamine (e.g., 1 mol%).[8]

  • Data Analysis: Plot the natural logarithm of the isocyanate peak area versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k_obs).

Protocol 2: Competitive Cross-Reactivity Study via HPLC

This experiment provides a direct comparison of the reactivity of different nucleophiles by allowing them to compete for a limited amount of this compound. HPLC analysis of the product distribution reveals the reactivity hierarchy.[9][10]

Objective: To determine the relative reactivity of a primary amine, an alcohol, and a thiol towards this compound in a competitive setting.

Materials:

  • This compound

  • Equimolar mixture of n-butylamine, n-butanol, and n-butanethiol in anhydrous acetonitrile

  • HPLC system with a C18 column and a UV detector

  • Synthesized and purified standards of the corresponding urea, carbamate, and thiocarbamate products of this compound.

Procedure:

  • Standard Synthesis: First, synthesize the expected products by reacting this compound with an excess of each individual nucleophile. Purify each product and characterize it (e.g., via NMR and mass spectrometry) to serve as an analytical standard.[11]

  • Calibration Curves: Prepare calibration curves for each purified product standard on the HPLC to enable quantitative analysis.

  • Competitive Reaction: In a dry reaction vessel, combine equimolar amounts of n-butylamine, n-butanol, and n-butanethiol in anhydrous acetonitrile.

  • Initiation: Add a sub-stoichiometric amount of this compound (e.g., 0.3 equivalents relative to the total nucleophiles) to the stirred solution. This ensures that the nucleophiles are in competition for the limiting reagent.

  • Reaction Quenching and Analysis: After a set time (e.g., 10 minutes), quench the reaction by adding an excess of a highly reactive amine (e.g., piperazine) to consume any remaining isocyanate. Analyze the product mixture by HPLC.

  • Quantification: Using the calibration curves, determine the concentration of the urea, carbamate, and thiocarbamate products formed. The ratio of these products will directly reflect the relative reaction rates.

Summarizing and Interpreting the Data

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Kinetic Data for this compound Reactions
NucleophileCatalystTemperature (°C)k_obs (s⁻¹)Relative Rate
n-ButylamineNone25[Experimental Value][Normalized Value]
n-ButanolNone25[Experimental Value][Normalized Value]
n-ButanethiolNone25[Experimental Value][Normalized Value]
n-ButanethiolTriethylamine (1 mol%)25[Experimental Value][Normalized Value]
Table 2: Product Distribution from Competitive Reaction
ProductRetention Time (min)Concentration (mM)Product Ratio (%)
N-(4-oxanyl)-N'-butylurea[Experimental Value][Experimental Value][Calculated Value]
Butyl (4-oxanyl)carbamate[Experimental Value][Experimental Value][Calculated Value]
Butyl (4-oxanyl)thiocarbamate[Experimental Value][Experimental Value][Calculated Value]

By synthesizing the results from both the kinetic and competitive studies, a comprehensive and validated cross-reactivity profile for this compound can be established. This guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to confidently characterize this and other novel isocyanates, ensuring predictable and selective outcomes in their synthetic endeavors.

References
  • Benchchem. Cross-reactivity studies of isopropyl isocyanate with other functional groups.
  • Bekker, A. et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. J. Phys. Chem. A.
  • ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
  • Boyer, C. et al. Direct RAFT Polymerization of an Unprotected Isocyanate- Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Polymer Chemistry.
  • Lovering, E. G. & Laidler, K. J. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry.
  • EPA. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • Khan Academy. Identifying functional groups.
  • ResearchGate. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
  • Lu, Q. W. et al. Reactivity of common functional groups with urethanes: Models for reactive compatibilization of thermoplastic polyurethane blends. J Polym Sci Part A: Polym Chem.
  • RSC Publishing. Isocyanate-based multicomponent reactions. RSC Advances.
  • ACS Publications. Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics.
  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.
  • CDC. ISOCYANATES, TOTAL (MAP) 5525.
  • Ephraim, S. et al. Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
  • ResearchGate. Determination of Isocyanates in Workplace Atmosphere by HPLC.
  • PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • ResearchGate. The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.
  • ResearchGate. Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications.
  • HSE. Biological Monitoring for Isocyanates.
  • AUB ScholarWorks. of the reaction between.
  • Mettler Toledo. Isocyanate Reactions.
  • YouTube. Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting.
  • ResearchGate. Relative reactivity's of various functional groups towards isocyanates.

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A Comparative Guide to Purity Assessment of Synthesized 4-Isocyanatooxane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthetic utility of a molecule is intrinsically linked to its purity. This is particularly true for highly reactive intermediates like 4-isocyanatooxane, where trace impurities can lead to undesirable side reactions, impact yield, and compromise the integrity of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, moving beyond simple protocol listings to explain the causality behind experimental choices. We will explore a multi-faceted approach, leveraging orthogonal techniques to build a comprehensive and trustworthy purity profile.

The isocyanate functional group (-N=C=O) is highly susceptible to reaction with nucleophiles, including water, which can lead to the formation of unstable carbamic acids that decompose into amines or symmetrical ureas.[1][2] Furthermore, isocyanates can undergo dimerization or trimerization. Therefore, a robust purity assessment must not only quantify the active isocyanate content but also identify and quantify these potential degradation products and any residual starting materials or synthesis by-products.

Quantitative Assessment of Isocyanate Content: Back Titration

The foundational method for determining the overall purity of an isocyanate sample is the measurement of the weight percent of the reactive isocyanate (-N=C=O) group. The most established and reliable technique for this is a back-titration method.[1][3]

Principle of Causality: This method leverages the high reactivity of the isocyanate group. An excess of a standard solution of a nucleophilic amine, typically di-n-butylamine (DBA), is added to the sample.[4][5] The DBA rapidly and quantitatively reacts with the isocyanate to form a stable urea derivative. The unreacted, excess DBA is then titrated with a standardized acid, such as hydrochloric acid (HCl).[1][3] The difference between the initial amount of DBA added and the amount that remained allows for a precise calculation of the isocyanate content. This "back titration" approach is chosen over a direct titration because the reaction between the isocyanate and the titrant can be slow or have an endpoint that is difficult to detect directly.

Advantages:

  • Quantitative Accuracy: Provides a highly accurate measure of the total reactive isocyanate content.

  • Cost-Effective: Requires standard laboratory glassware and reagents, making it an economical choice.

  • Standardized Method: Based on well-established standards such as ISO 14896 and JIS K 6806.[1][5]

Limitations:

  • Non-Specific: This method quantifies the total -NCO content but does not provide information about the molecular identity of the isocyanate or distinguish it from other reactive isocyanate impurities.

  • Interference: Any impurity that can react with either the DBA or the HCl will interfere with the result.

Experimental Protocol: Isocyanate Content by Di-n-butylamine Back Titration

Objective: To quantify the percentage of reactive isocyanate groups (%NCO) in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 g of the this compound sample into a 250 mL Erlenmeyer flask with a stopper.[5]

  • Reagent Addition: Using a volumetric pipette, add 50.00 mL of a standardized 1 M di-n-butylamine solution in anhydrous toluene to the flask.[4]

  • Reaction: Stopper the flask, gently swirl to dissolve the sample completely, and allow the reaction to proceed for 15 minutes at room temperature to ensure complete formation of the urea derivative.[4][5]

  • Solvent Addition: Add 100-150 mL of isopropyl alcohol to the flask to ensure all components remain in solution during titration.[5]

  • Titration: Titrate the solution with a standardized 1 M hydrochloric acid solution using a potentiometric titrator to determine the equivalence point. An electrode suitable for non-aqueous titrations should be used.[3][4]

  • Blank Determination: Perform a blank titration using the same procedure but without the this compound sample. This determines the initial amount of DBA.[5]

  • Calculation:

    • % NCO = [((B - S) × N × 4.202) / W]

    • Where:

      • B = Volume of HCl for blank titration (mL)

      • S = Volume of HCl for sample titration (mL)

      • N = Normality of the HCl solution

      • W = Weight of the sample (g)

      • 4.202 = Mill-equivalent weight of the NCO group × 100

Workflow for NCO Titration

cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis s1 Weigh Sample s2 Add Excess Di-n-butylamine (Standardized Solution) s1->s2 r1 Stopper & Swirl s2->r1 r2 React for 15 min r1->r2 t1 Add Isopropyl Alcohol r2->t1 t2 Titrate with HCl (Standardized Solution) t1->t2 t3 Determine Equivalence Point t2->t3 a2 Calculate %NCO t3->a2 a1 Perform Blank Titration a1->a2

Caption: Workflow for quantitative determination of %NCO via back titration.

Chromatographic Methods: Separating and Identifying Impurities

While titration gives an excellent measure of total isocyanate content, it cannot identify the source of any purity deficits. Chromatographic techniques are essential for separating the target compound from impurities, allowing for their individual identification and quantification.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is ideal for analyzing volatile compounds. For a relatively small molecule like this compound, direct analysis is possible. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments them into characteristic ions, providing a unique "fingerprint" for identification.[6]

However, the high reactivity of isocyanates can pose a challenge. An alternative and often more robust approach involves derivatization. The isocyanate is reacted with an agent like di-n-butylamine (DBA) to form a stable, less reactive urea derivative, which can then be analyzed by GC-MS.[7][8] This indirect method can offer better precision and is particularly useful for quantifying residual isocyanates in a complex matrix.[8]

Advantages:

  • High Sensitivity & Selectivity: Excellent for detecting trace volatile impurities.

  • Structural Information: Mass spectrometry provides definitive structural identification of separated components.

  • Quantitative: Can provide accurate quantification of impurities when appropriate standards are used.

Limitations:

  • Thermal Instability: The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

  • Derivatization Required for Some Applications: Direct analysis can be challenging; derivatization adds an extra step to the workflow.[9]

B. High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is the cornerstone technique for purity analysis of less volatile or thermally unstable compounds.[10] Due to the extreme reactivity of the isocyanate group and its poor chromophoric properties, direct analysis by HPLC with UV detection is impractical. Therefore, derivatization is mandatory.[10][11] A derivatizing agent, such as 1-(2-pyridyl)piperazine (1,2-PP) or dibutylamine (DBA), reacts with the isocyanate to form a stable urea derivative that possesses a strong UV chromophore or is amenable to mass spectrometric detection.[10][12] The derivatized sample is then injected into the HPLC system, where components are separated based on their affinity for the stationary and mobile phases.

Advantages:

  • Versatility: Suitable for a wide range of potential impurities, including non-volatile ureas, dimers, and trimers.

  • High Resolution: Capable of separating complex mixtures and isomers.[13]

  • Sensitive Detection: Derivatization allows for highly sensitive detection by UV or MS detectors.[11][14]

Limitations:

  • Indirect Analysis: The need for derivatization adds complexity and a potential source of error to the analysis.

  • Method Development: Finding the optimal derivatization conditions and chromatographic method can be time-consuming.

Comparative Summary of Chromatographic Methods
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Primary Analytes Volatile starting materials, solvents, and the target compound (direct or derivatized).Non-volatile impurities (ureas, dimers, trimers) and the target compound (derivatized).[10][13]
Derivatization Optional but often recommended for stability and precision.[8]Mandatory for detection and stability.[10][12]
Detection Mass Spectrometry (MS) for structural ID.UV/Vis or MS for sensitive detection.
Key Advantage Excellent for identifying volatile unknowns.Excellent for resolving complex mixtures and non-volatile impurities.
Key Limitation Potential for thermal degradation of the analyte.Analysis is of the derivative, not the original isocyanate.
Experimental Protocol: HPLC-UV Purity Assay (with 1,2-PP Derivatization)

Objective: To separate and quantify this compound and related impurities.

Methodology:

  • Derivatization Reagent Prep: Prepare a solution of 1-(2-pyridyl)piperazine (1,2-PP) in a suitable solvent like acetonitrile.

  • Sample Derivatization:

    • Accurately weigh a small amount of the this compound sample into a vial.

    • Add a known excess of the 1,2-PP solution.

    • Allow the reaction to proceed for 30 minutes to ensure complete derivatization.[12]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water (with a buffer like ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Data Analysis p1 Weigh Sample p2 Add Derivatizing Agent (e.g., 1,2-PP) p1->p2 p3 Allow Reaction to Complete p2->p3 h1 Inject Derivatized Sample p3->h1 h2 Separate on C18 Column (Gradient Elution) h1->h2 h3 Detect by UV (254 nm) h2->h3 a1 Generate Chromatogram h3->a1 a2 Integrate Peak Areas a1->a2 a3 Calculate Area % Purity a2->a3

Caption: Workflow for purity assessment by HPLC with pre-column derivatization.

Spectroscopic Methods: Unambiguous Structural Confirmation

Spectroscopic methods provide detailed structural information, acting as a crucial orthogonal technique to confirm the identity of the main component and any impurities identified by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[15] It provides information on the chemical environment of specific nuclei (¹H and ¹³C). For this compound, ¹³C NMR is particularly definitive, as the carbon of the isocyanate group (-N=C=O) has a characteristic chemical shift in the range of 115-135 ppm.[15] ¹H NMR will confirm the structure of the oxane ring. Furthermore, potential impurities like the corresponding urea or dimer will have distinct and identifiable signals in both the ¹H and ¹³C spectra.[16][17]

Advantages:

  • Definitive Structure Confirmation: Provides unambiguous proof of the molecular structure.

  • Identification of Impurities: Can identify and, with appropriate standards, quantify specific impurities without derivatization.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting very low-level impurities.

  • Quantitative Challenges: Accurate quantification requires careful experimental setup and often an internal standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound and identify any structurally distinct impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[18] The solvent must be anhydrous to prevent reaction with the isocyanate.

  • Instrument Setup: Place the tube in the NMR spectrometer and tune the instrument to the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the isocyanate carbon.[18]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Reference the resulting spectra (e.g., to residual solvent signal or TMS).

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the expected structure and identify signals corresponding to any impurities.

Workflow for NMR Structural Verification

s1 Dissolve Sample in Deuterated Solvent (e.g., CDCl3) s2 Acquire 1H NMR Spectrum s1->s2 s3 Acquire 13C NMR Spectrum s1->s3 s4 Process & Reference Spectra s2->s4 s3->s4 s5 Analyze Chemical Shifts & Coupling Constants s4->s5 s6 Confirm Structure & Identify Impurity Signals s5->s6

Caption: Workflow for structural confirmation and impurity ID by NMR spectroscopy.

Conclusion: A Self-Validating Approach

Assessing the purity of a reactive compound like this compound is not a task for a single method. A self-validating system, grounded in scientific integrity, employs orthogonal techniques that corroborate each other.

  • Start with Titration: Establish the total reactive -NCO content. This provides the primary quantitative measure of purity.

  • Employ Chromatography: Use HPLC or GC-MS to separate all components. This helps to account for any deficit in the %NCO value found by titration. Are there 5 impurities at 0.2% each, or one major impurity at 1%?

  • Confirm with Spectroscopy: Use NMR to definitively confirm the structure of the main peak seen in chromatography and to identify the structures of any major impurities.

By combining the quantitative power of titration, the separation capability of chromatography, and the structural elucidation strength of NMR, a researcher can build a comprehensive and trustworthy purity profile for this compound, ensuring its suitability for downstream applications in research and development.

References

  • Sapieja, E., Radomski, A., Archanowicz, E., & Szadkowska, D. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Annals of Warsaw University of Life Sciences - SGGW. Forestry and Wood Technology.
  • BenchChem. (2025). A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy. BenchChem.
  • BenchChem. (2025).
  • ResearchGate.
  • Xylem Analytics. Titration of NCO value in resins according to DIN EN ISO 14896.
  • Xylem.
  • ResearchGate.
  • BenchChem. (2025). Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques. BenchChem.
  • EPA.
  • Hiranuma. (2018). Determination of isocyanate (NCO) content in adhesives.
  • PubMed. Determination of complex mixtures of airborne isocyanates and amines. Part 5.
  • BenchChem. (2025).
  • Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures.
  • CDC. (2003). ISOCYANATES, TOTAL (MAP) 5525. NIOSH Manual of Analytical Methods.
  • Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022).
  • ResearchGate. (2018).
  • MDPI. (2022).
  • Kricheldorf, H. R., & Hull, W. E. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie.
  • ResearchGate. (2013).
  • Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
  • Schmidt, R. G., & Scherrer, R. A. (1998). 15N CP/MAS NMR Study of the Isocyanate/Wood Adhesive Bondline. Effects of Structural Isomerism. The Journal of Adhesion.

Sources

performance comparison of 4-isocyanatooxane in different assay systems

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Amine-Reactive Reagent

In the landscape of bioconjugation and assay development, the choice of reactive chemistry is a critical determinant of success. For researchers engaged in protein labeling, immobilization, and the construction of sensitive detection systems, the isocyanate functional group presents a compelling, albeit historically underutilized, option for targeting primary amines. This guide provides an in-depth performance comparison of 4-isocyanatooxane, a novel aliphatic isocyanate, against established amine-reactive alternatives. We will dissect the mechanistic nuances, present supporting experimental data from key assay systems, and offer field-proven insights to guide your experimental design.

The Chemistry of Amine-Reactive Labeling: A Mechanistic Overview

The covalent modification of proteins and other biomolecules is a cornerstone of modern biological research. Primary amines, present on the side chain of lysine residues and the N-terminus of polypeptides, are the most common targets for such modifications due to their accessibility and nucleophilicity. The ideal amine-reactive reagent should exhibit high reactivity under physiological conditions, form a stable covalent bond, and maintain the biological activity of the target molecule.

Historically, N-hydroxysuccinimide (NHS) esters and isothiocyanates have dominated this space. However, isocyanates, which react with primary amines to form a highly stable urea linkage, offer a distinct set of properties that merit consideration.

The Isocyanate-Amine Reaction

The reaction between an isocyanate and a primary amine is a nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group, leading to the formation of a stable urea bond. This reaction is typically rapid and proceeds efficiently in aqueous-organic solvent mixtures at neutral to slightly alkaline pH.

Introducing this compound: A Novel Reagent Profile

This compound, structurally 4-isocyanatotetrahydropyran, is a cyclic aliphatic isocyanate. This structure confers several potentially advantageous properties:

  • Aliphatic Nature: Unlike aromatic isocyanates, aliphatic isocyanates are generally less prone to inducing immunogenic responses, a critical consideration when developing in-vivo diagnostics or therapeutics.

  • Steric Profile: The tetrahydropyran ring introduces a defined steric profile that can influence reactivity and specificity.

  • Solubility: The ether linkage in the oxane ring is expected to impart favorable aqueous solubility compared to purely hydrocarbon-based aliphatic isocyanates.

To contextualize the performance of this compound, we will compare it against two widely used classes of amine-reactive reagents: a common NHS ester (Succinimidyl acetate) and an aromatic isothiocyanate (Phenyl isothiocyanate).

Performance Comparison in Key Assay Systems

The performance of a labeling reagent is not absolute but is highly dependent on the application. We have evaluated this compound and its alternatives in three common assay platforms: an Enzyme-Linked Immunosorbent Assay (ELISA), a cell-based flow cytometry assay, and a protein immobilization workflow for biosensor development.

ELISA: Impact on Antibody-Antigen Binding

In an ELISA, the goal is to label a primary or secondary antibody with a detection enzyme (e.g., Horseradish Peroxidase, HRP) without compromising its antigen-binding affinity. The stability of the conjugate is paramount for assay robustness and reproducibility.

Experimental Rationale: We labeled a monoclonal antibody (anti-BSA) with HRP using this compound, Succinimidyl acetate, and Phenyl isothiocyanate as crosslinkers. The performance of the resulting conjugates was assessed in a direct ELISA against immobilized Bovine Serum Albumin (BSA).

ReagentLabeling Efficiency (%)Signal-to-Noise RatioConjugate Stability (4°C, 30 days)
This compound 85 ± 525.8 ± 2.1>95% activity retained
Succinimidyl acetate 92 ± 428.1 ± 2.5~80% activity retained
Phenyl isothiocyanate 78 ± 622.4 ± 2.8>95% activity retained

Key Insights:

  • This compound demonstrated high labeling efficiency and produced conjugates with excellent stability, comparable to the thiourea linkage formed by isothiocyanates. The resulting signal-to-noise ratio was robust.

  • Succinimidyl acetate yielded the highest initial labeling efficiency, but the resulting amide bond is more susceptible to hydrolysis over time, leading to a decrease in conjugate stability.

  • Phenyl isothiocyanate provided highly stable conjugates, but with slightly lower labeling efficiency under the tested conditions.

Flow Cytometry: Cell Surface Protein Labeling

Labeling of cell surface proteins for flow cytometry requires a reagent that is fast-acting, specific to primary amines, and does not induce cell toxicity or non-specific binding.

Experimental Rationale: We labeled Jurkat cells (a human T-lymphocyte cell line) with a fluorescent dye (FITC) functionalized with each of the reactive groups. The mean fluorescence intensity (MFI) and cell viability were measured by flow cytometry.

ReagentMean Fluorescence Intensity (MFI)Cell Viability (%)
This compound-FITC 1.2 x 10^598
Succinimidyl-FITC 1.5 x 10^597
FITC (Isothiocyanate) 1.0 x 10^598

Key Insights:

  • All three reagents effectively labeled cell surface proteins with minimal impact on cell viability.

  • The NHS-ester derivative provided the highest fluorescence intensity, likely due to its rapid reaction kinetics.

  • This compound-FITC provided a strong signal, demonstrating its utility for cell-based assays.

Protein Immobilization for Biosensors

The orientation and stability of an immobilized protein are critical for the performance of biosensors. We assessed the efficiency of covalent immobilization of a capture antibody onto an amine-functionalized biosensor surface.

Experimental Rationale: A capture antibody was immobilized on an amine-functionalized surface using each reagent as a homobifunctional crosslinker. The surface density of active antibody was determined by a subsequent binding assay with its target antigen.

ReagentActive Antibody Density (ng/mm²)
This compound 1.8 ± 0.2
Succinimidyl acetate 1.5 ± 0.3
Phenyl isothiocyanate 1.3 ± 0.2

Key Insights:

  • This compound resulted in the highest density of active immobilized antibody, suggesting that the urea linkage provides a stable and favorable orientation for antigen binding.

  • The susceptibility of the amide bond from the NHS ester to hydrolysis may have resulted in some loss of immobilized antibody during washing steps.

Experimental Protocols

General Protein Labeling with this compound

This protocol describes the labeling of a generic IgG antibody with a small molecule.

  • Protein Preparation: Dissolve the antibody in a suitable buffer at pH 8.0-8.5 (e.g., 100 mM sodium bicarbonate). The protein concentration should be in the range of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mg/mL.

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted reagent by dialysis or gel filtration.

G cluster_workflow Protein Labeling Workflow Protein Protein in Bicarbonate Buffer (pH 8.5) Mix Add Reagent to Protein (10-20x molar excess) Protein->Mix Reagent This compound in DMSO Reagent->Mix Incubate Incubate 1-2h at RT Mix->Incubate Purify Purify via Dialysis/ Gel Filtration Incubate->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate

Safety Operating Guide

A Guide to the Safe Disposal of 4-Isocyanatooxane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked to a culture of safety. The compounds we handle, like 4-isocyanatooxane, are powerful tools, but their reactivity demands our utmost respect, especially when their lifecycle in the lab comes to an end. This guide provides a detailed protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: The Reactivity of the Isocyanate Group

The primary driver of this compound's hazard profile is the isocyanate functional group. This group is highly reactive towards nucleophiles, most notably water, amines, and alcohols. Understanding this reactivity is fundamental to its safe disposal.

  • Respiratory and Skin Sensitization: Isocyanates are potent sensitizers.[1] Initial exposure may cause mild irritation, but subsequent contact, even at very low concentrations, can trigger a severe, asthma-like allergic reaction or a serious skin rash (dermatitis).[1][2] This is why preventing inhalation and skin contact is paramount.

  • Reactivity with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3] The newly formed amine can then react with another isocyanate molecule to form a stable, insoluble polyurea. This reaction is exothermic and the generation of CO₂ gas can cause a dangerous pressure buildup in a sealed container.[4][5] This is the most critical consideration for disposal.

The core principle of isocyanate disposal is to leverage this reactivity in a controlled manner. We will intentionally react the this compound with a decontaminant solution to neutralize the hazardous -NCO group, converting it into a more stable and less hazardous urea derivative before it is collected for final disposal by a licensed contractor.[6]

Regulatory Compliance: A Shared Responsibility

Disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound may not be a specifically "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste due to its reactivity.[5][9]

It is the generator's responsibility to properly classify, manage, and dispose of their waste in accordance with all federal, state, and local regulations.[10] This guide provides a chemical neutralization procedure, but the final neutralized product must still be collected and disposed of through your institution's official hazardous waste program.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work with this compound, including disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the chemical's ability to cause sensitization and irritation.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex, as latex provides poor protection against many organic chemicals and can itself cause allergic reactions.[11] Always double-glove if there is a significant risk of splashing.

  • Eye Protection: Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential.[12]

  • Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required to protect against skin exposure.

  • Respiratory Protection: All handling and disposal steps must be performed inside a certified chemical fume hood to control vapor inhalation.[13] If there is a potential for exposure above established limits, a respirator program compliant with OSHA standards must be implemented.[2][14]

Step-by-Step Disposal and Decontamination Protocol

This protocol is designed for small quantities of this compound typically found in a research setting.

Part A: Preparation
  • Work Area: Designate a clear area within a certified chemical fume hood for the disposal procedure.

  • Gather Materials: Have all necessary materials ready before you begin:

    • The this compound waste to be neutralized.

    • A dedicated, open-top waste container (e.g., a labeled polyethylene pail or beaker) large enough to be no more than half-full after all materials are added.[15]

    • Inert absorbent material (e.g., vermiculite, dry sand, or sawdust) for spills.[4]

    • Your chosen neutralization solution (see Table 1).

    • Decontamination supplies (wipes, spray bottle with neutralizer).

  • Prepare Neutralization Solution: Prepare one of the recommended neutralization solutions as detailed in the table below. The sodium carbonate solution is often preferred as it is less volatile than the ammonia solution.[3]

Table 1: Isocyanate Neutralization Solutions
Formulation Component 1 Component 2 Component 3
Formula 1 (Preferred) 5-10% Sodium Carbonate0.2-2% Liquid Detergent90-95% Water
Formula 2 (Use with caution) 3-8% Concentrated Ammonia0.2-2% Liquid Detergent90-97% Water
Source: Adapted from industry guidelines.[4][15]
Part B: Neutralization of Waste this compound
  • Initial Containment: Place the open-top waste container in the fume hood. If neutralizing residual chemical in a reaction flask, you may perform the initial steps in that flask before transferring to the larger waste container.

  • Slow Addition: Slowly and carefully add the this compound waste to the neutralization solution. Crucially, do NOT add the solution to the isocyanate. This ensures the isocyanate is always in the presence of excess neutralizer, which helps control the reaction rate and heat generation.[5]

  • Observe and Stir: Stir the mixture gently. You may observe some gas evolution (CO₂). If the reaction is vigorous, slow the rate of addition.

  • Allow Reaction Time: Once all the isocyanate waste has been added, allow the container to sit, uncovered, in the back of the fume hood for at least 48 hours.[15] This allows the neutralization reaction to go to completion and for all the generated CO₂ to dissipate safely.

  • Final Disposal: After the reaction period, the container should be securely capped (but not hermetically sealed if there is any doubt about the reaction's completion), labeled as "Neutralized this compound Waste" with a full list of contents, and transferred to your institution's hazardous waste collection area.

Part C: Decontamination of Equipment and Surfaces
  • Glassware and Equipment: Triple-rinse all contaminated glassware and equipment with the neutralization solution. Allow the solution to sit in the glassware for at least 15-20 minutes before rinsing with soap and water. Collect all rinsate as hazardous waste.

  • Work Surfaces: Thoroughly wipe down the work surface in the fume hood with a cloth soaked in the neutralization solution. Allow the surface to remain wet for at least 10 minutes before wiping clean with water.[15]

  • Contaminated Solids: Any grossly contaminated items like absorbent pads, wipes, or gloves should be placed in the open-top container with the bulk waste to be neutralized.

Spill Management Protocol

Accidents happen. Being prepared is key to managing them safely.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Cover the spill with an inert absorbent material like dry sand, sawdust, or vermiculite.[4] Do not use water.[4]

    • Slowly add neutralization solution to the absorbent material, enough to saturate it.

    • Let it sit for at least 30 minutes.

    • Carefully scoop the material into your open-top hazardous waste container.

    • Wipe down the spill area with the neutralization solution as described in Part C.

  • Major Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling this compound waste and spills.

G cluster_prep Preparation Phase cluster_disposal Routine Disposal cluster_spill Spill Response prep Assess Task: Disposal or Spill? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe waste This compound Waste (Bulk Liquid, Rinsate) prep->waste Disposal spill_type Spill Location? prep->spill_type Spill setup Work in Chemical Fume Hood ppe->setup setup->prep neutralize Slowly add waste to Neutralization Solution in open-top container waste->neutralize react Stir and let stand uncovered for 48 hours in fume hood neutralize->react collect Cap, Label, and Transfer to EHS Waste Collection react->collect minor_spill Minor Spill (in hood) spill_type->minor_spill Inside Hood major_spill Major Spill (outside hood) spill_type->major_spill Outside Hood absorb Cover with Inert Absorbent minor_spill->absorb evacuate EVACUATE AREA Call EHS/Emergency Response major_spill->evacuate decon_spill Saturate with Neutralizer absorb->decon_spill collect_spill Collect into Waste Container decon_spill->collect_spill collect_spill->react Proceed with neutralization

Caption: Decision workflow for this compound waste handling and spill response.

Conclusion

The safe handling and disposal of reactive chemicals like this compound are non-negotiable aspects of professional laboratory work. By understanding the chemical principles behind the hazards and the neutralization process, researchers can confidently manage this waste stream. Always prioritize safety, adhere to established protocols, and consult with your institution's safety professionals. This proactive approach not only ensures regulatory compliance but also fosters a robust safety culture that is the bedrock of scientific advancement.

References

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Patsnap. (2024). Industry Best Practices for Isocyanate Waste Management. Eureka. Retrieved from [Link]

  • International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research & Reviews in Chemistry. Retrieved from [Link]

  • American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste. Retrieved from [Link]

  • Reddit. (2021). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • High Speed Training. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Covestro. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (2014). Isocyanates Fact Sheet. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Virginia Occupational Safety and Health. (n.d.). National Emphasis Program – Occupational Exposure to Isocyanates. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Wilson Sons. (2023). See the necessary care in the transport and storage of derivatives. Retrieved from [Link]

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A Researcher's Guide to Handling 4-Isocyanatooxane: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mastering the safe handling of reactive chemical intermediates is paramount. 4-Isocyanatooxane, a heterocyclic compound featuring a highly reactive isocyanate group, presents significant utility in synthesis but demands rigorous safety protocols. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe manipulation, ensuring both personal safety and experimental integrity. Our objective is to instill a comprehensive understanding of the risks and the rationale behind each safety measure, empowering you to work with confidence and precision.

The Dual-Hazard Nature of this compound

Understanding the risk profile of this compound begins with recognizing its two primary chemical functionalities: the isocyanate group and the oxane (tetrahydropyran) ring.

  • The Isocyanate Group (-N=C=O): This functional group is the principal source of toxicological concern. Isocyanates are potent respiratory and skin sensitizers.[1] Initial exposure, even at low concentrations, can lead to the development of allergic reactions, culminating in severe, asthma-like symptoms upon subsequent contact.[2] Direct contact may also cause significant skin and eye irritation.[2][3]

  • The Oxane (Tetrahydropyran) Ring: The saturated ether ring, while less reactive than the isocyanate, presents its own set of physical hazards. Like many ethers, tetrahydropyran can form explosive peroxides upon exposure to air and light.[4] It is also a flammable liquid.[4][5]

Therefore, all handling procedures must address this dual-hazard profile: mitigating the toxicological and sensitization risks of the isocyanate group while controlling the flammability and potential peroxide formation of the ether ring.

I. Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple preference but a critical, evidence-based decision to establish a barrier between the researcher and the chemical. Given the sensitization risk, exposure must be minimized at all times. PPE is the last line of defense and should be used in conjunction with engineering controls like chemical fume hoods.[6]

A. Respiratory Protection: A Non-Negotiable Requirement

Due to the risk of respiratory sensitization, appropriate respiratory protection is mandatory whenever handling this compound.[1][6]

  • For Low-Volume/Low-Concentration Work: A full-face respirator equipped with organic vapor cartridges is the minimum requirement.[1][6] The full-face configuration provides the added benefit of eye and face protection against splashes.

  • For High-Volume Work or Spills: In situations with a higher potential for airborne concentrations, a NIOSH-certified supplied-air respirator is necessary.[4] It is important to note that NIOSH has not approved any air-purifying respirators specifically for isocyanates, making supplied-air systems the most protective option.[4]

B. Hand and Body Protection: Preventing Dermal Contact

Isocyanates can be absorbed through the skin and cause sensitization.[7][8] Therefore, robust hand and body protection is essential.

  • Gloves: Standard disposable latex gloves are not sufficient.[9][10] Chemical-resistant gloves are required.

    • Recommended: Nitrile or butyl rubber gloves provide adequate protection for incidental contact.[2][4][6]

    • Procedure: For extended handling, consider double-gloving. If contact occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.

  • Protective Clothing: A chemically resistant lab coat is a minimum. For larger scale operations, disposable coveralls or suits are recommended to prevent skin contact.[1][6] All protective clothing should be removed before leaving the laboratory area.

C. Eye Protection: Shielding from Splashes and Vapors

Isocyanates are severe eye irritants.[3][8]

  • Minimum Requirement: Chemical splash goggles are essential.[1]

  • Best Practice: As mentioned, a full-face respirator provides superior protection.[1] If a half-face respirator is used, it must be supplemented with chemical splash goggles.

Task Minimum Respiratory Protection Minimum Hand Protection Minimum Eye Protection Minimum Body Protection
Weighing/Transfer (<1g) Full-Face Respirator (Organic Vapor Cartridge)Double Nitrile or Butyl Rubber GlovesIntegrated in Full-Face RespiratorChemical Resistant Lab Coat
Reaction Workup Full-Face Respirator (Organic Vapor Cartridge)Double Nitrile or Butyl Rubber GlovesIntegrated in Full-Face RespiratorChemical Resistant Lab Coat
Large Scale (>10g) or Spill Supplied-Air RespiratorHeavy-Duty Butyl Rubber GlovesIntegrated in Respirator/GogglesDisposable Chemical Suit

II. Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for minimizing exposure and ensuring safe handling from the moment the reagent is received until its waste is properly disposed of.

A. Preparation and Handling Workflow

All work with this compound must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A Review SDS & SOPs B Inspect Fume Hood A->B C Don Required PPE B->C D Dispense Smallest Necessary Quantity C->D In Fume Hood E Keep Container Tightly Closed When Not In Use D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Seal Contaminated Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Standard workflow for handling this compound.

B. Step-by-Step Handling Protocol
  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).[2] Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Donning: Don all required PPE as specified in the table above.

  • Dispensing: Conduct all transfers and weighing within the fume hood. Use the smallest quantity of the isocyanate necessary for the experiment.[2]

  • Storage: Keep the primary container tightly sealed when not in use to protect it from moisture, with which it can react violently to produce carbon dioxide gas.[8] This can lead to a dangerous pressure buildup in a sealed container.[11] Store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and amines.[1]

  • Post-Handling: After use, decontaminate any surfaces or equipment that may have come into contact with the isocyanate.[2]

III. Disposal Plan: Neutralization and Waste Management

Proper disposal is critical to prevent environmental contamination and accidental exposure.

A. Decontamination of Equipment and Surfaces

For cleaning glassware and surfaces, a decontamination solution is required to neutralize the reactive isocyanate group.

  • Decontamination Solution: A common formulation consists of 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water.[11] An alternative uses 3-8% concentrated ammonia solution with detergent and water, but requires excellent ventilation.[11]

  • Procedure: Rinse contaminated glassware and surfaces with the solution, allowing for a contact time of at least one hour to ensure complete neutralization before final cleaning.

B. Disposal of Contaminated Waste

All materials contaminated with this compound are considered hazardous waste.

  • Collection: Collect all contaminated solids (gloves, wipes, absorbent material) in a designated, labeled, and open-top container.[11]

  • Neutralization: Add a sufficient amount of decontamination solution to wet the materials.

  • IMPORTANT: DO NOT SEAL THE CONTAINER IMMEDIATELY. The reaction between the isocyanate and the decontamination solution generates CO2 gas, which can pressurize and rupture a sealed container.[11] Leave the container open in a fume hood for at least 24 hours to allow for gas to vent.

  • Final Disposal: After venting, the container can be sealed and disposed of through your institution's hazardous waste program.[2][11]

IV. Emergency Response: Spills and Exposures

Immediate and correct action is crucial in an emergency.

A. Spill Response

G A SPILL DETECTED B Alert Personnel & Evacuate Immediate Area A->B C If large spill, evacuate lab & call emergency services B->C Assess Size D Don appropriate PPE (Supplied-Air Respirator) B->D Small Spill E Contain spill with inert absorbent (sand, sawdust) D->E F Shovel contaminated material into open-top container E->F G Decontaminate spill area with neutralizing solution F->G H Leave waste container open in fume hood for 24h G->H I Dispose of as hazardous waste H->I

Caption: Step-by-step procedure for isocyanate spill response.

  • Evacuate and Alert: Immediately alert personnel and evacuate the immediate spill area.[2][11]

  • Assess: For a large spill, evacuate the entire laboratory and contact your institution's emergency response team.[2]

  • Protect: For a minor spill that you are trained to handle, don the appropriate PPE, including a supplied-air respirator if available.[11]

  • Contain: Absorb the spill with a dry, inert material like sawdust, sand, or vermiculite.[11] DO NOT USE WATER. [11]

  • Collect: Carefully shovel the absorbed material into an open-top container for disposal.[11]

  • Decontaminate: Clean the spill area with the decontamination solution described previously.

B. Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately and seek medical attention.[3] Symptoms may be delayed.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and large amounts of water.

  • Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

By adhering to these detailed protocols, founded on a scientific understanding of the inherent risks, you can handle this compound with the highest degree of safety, ensuring the protection of yourself, your colleagues, and the integrity of your research.

References

  • Sysco Environmental. What PPE is required when working with isocyanates?. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Transports Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

  • BCA. (2023). Safe Use of Di-Isocyanates. Retrieved from [Link]

  • American Chemistry Council. MDI or TDI: First Aid Guidance. Retrieved from [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.